4-Chloro-6-(methoxycarbonyl)picolinic acid
Description
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Properties
IUPAC Name |
4-chloro-6-methoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFNEYJNQSZEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671857 | |
| Record name | 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293294-71-0 | |
| Record name | 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-(methoxycarbonyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-6-(methoxycarbonyl)picolinic acid (CAS 293294-71-0), a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon available data and established chemical principles, this document details its properties, potential synthesis, reactivity, and applications, offering field-proven insights for researchers and developers.
Introduction: The Significance of Substituted Picolinic Acids
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and materials science. The presence of the pyridine ring and the carboxylic acid functionality imparts unique electronic and chelating properties, making them versatile scaffolds for the development of novel therapeutic agents and functional materials. Substituted picolinic acids are key components in a variety of pharmacologically active molecules, including anti-inflammatory, anti-viral, and anti-cancer agents. The specific substitution pattern on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and target-binding affinity. This compound, with its chloro and methoxycarbonyl substituents, represents a valuable building block for the synthesis of more complex molecules with tailored biological activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 293294-71-0 | [1] |
| Molecular Formula | C₈H₆ClNO₄ | [1] |
| Molecular Weight | 215.59 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Purity | Typically >95% | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Molecular Structure and Reactivity
The structure of this compound dictates its chemical behavior and potential for further functionalization.
Caption: Chemical structure of this compound.
The reactivity of this molecule is governed by its three key functional groups: the carboxylic acid, the methyl ester, and the chloro substituent on the electron-deficient pyridine ring.
-
Carboxylic Acid (C2-position): This group can undergo standard reactions of carboxylic acids, such as esterification, amide bond formation, and reduction. Its acidity will be influenced by the electron-withdrawing nature of the pyridine ring and the chloro substituent.
-
Methyl Ester (C6-position): The ester can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. It can also react with nucleophiles, such as amines, to form amides.
-
Chloro Substituent (C4-position): The chlorine atom is at a position activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen and the two carboxyl groups. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a key handle for molecular diversification.
Proposed Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Theoretical)
Step 1: Diesterification of 4-Hydroxypyridine-2,6-dicarboxylic acid
-
Suspend 4-hydroxypyridine-2,6-dicarboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
Rationale: The acid-catalyzed esterification is a standard and efficient method for converting carboxylic acids to their corresponding methyl esters.
Step 2: Chlorination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
-
To the dimethyl 4-hydroxypyridine-2,6-dicarboxylate, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the reaction mixture under reflux until the starting material is consumed.
-
Carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain dimethyl 4-chloropyridine-2,6-dicarboxylate.
Rationale: The hydroxyl group at the 4-position of the pyridine ring can be converted to a chloro group using standard chlorinating reagents.
Step 3: Selective Monohydrolysis
-
Dissolve the dimethyl 4-chloropyridine-2,6-dicarboxylate in a suitable solvent system (e.g., a mixture of THF and water).
-
Cool the solution in an ice bath and add one equivalent of a base, such as lithium hydroxide (LiOH).
-
Stir the reaction at low temperature and monitor its progress carefully to favor the hydrolysis of one ester group.
-
Once the desired product is formed, acidify the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield this compound.
Rationale: Selective hydrolysis of one of the two ester groups can often be achieved by using a stoichiometric amount of base at low temperatures. The ester at the 2-position may be more sterically hindered, potentially favoring hydrolysis at the 6-position, though this would need to be confirmed experimentally.
Purification
The crude product can be purified using standard laboratory techniques:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for obtaining highly pure material.
-
Column Chromatography: Silica gel chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired product from impurities.
Spectral Data (Predicted)
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecule's structure.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet corresponding to the methyl ester protons would be observed further upfield. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The signals for the carbonyl carbons of the carboxylic acid and the ester would be the most downfield.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (215.59 g/mol ). The isotopic pattern of the molecular ion would show a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[2]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.
Potential Applications in Research and Drug Development
While specific applications for this compound have not been documented in the searched literature, its structure suggests several potential areas of use for researchers and drug development professionals.
Caption: Potential application areas for this compound.
-
Medicinal Chemistry Scaffold: This molecule serves as a trifunctional building block. The carboxylic acid can be used for amide coupling to introduce various side chains or to link to a biological target. The chloro group can be displaced by nucleophiles to build molecular complexity. The ester provides a handle for further modification or can be maintained as part of the final molecule. The picolinic acid motif itself is a known pharmacophore in many drug candidates.
-
Agrochemical Research: Substituted pyridines are a common feature in herbicides and fungicides. This compound could serve as a starting material for the synthesis of new agrochemicals.
-
Materials Science: The chelating ability of the picolinic acid moiety makes it a candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.
Conclusion
This compound is a promising, yet underexplored, chemical entity. Its substituted pyridine core provides a versatile platform for the synthesis of a wide range of more complex molecules. While a comprehensive experimental dataset for this compound is not yet available in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic strategy, and an overview of its potential applications. It is hoped that this technical guide will stimulate further research into this compound and unlock its full potential in medicinal chemistry, agrochemicals, and materials science.
References
Sources
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-(methoxycarbonyl)picolinic Acid
This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-Chloro-6-(methoxycarbonyl)picolinic acid. As a key intermediate in pharmaceutical and agrochemical research, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive overview of its spectral characteristics and the foundational principles for their interpretation. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a robust analytical framework.
Molecular Structure and Spectroscopic Overview
This compound is a disubstituted pyridine derivative with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[1][2] Its structure, featuring a carboxylic acid, a methyl ester, and a chloro substituent on the pyridine ring, gives rise to a distinct spectroscopic fingerprint. This guide will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group. The electron-withdrawing nature of the nitrogen atom, the carboxylic acid, the ester, and the chlorine atom will cause the ring protons to be deshielded, appearing in the downfield region of the spectrum.[3]
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | d | 1H | H-3 or H-5 |
| ~8.3 - 8.5 | d | 1H | H-3 or H-5 |
| ~4.0 | s | 3H | -OCH₃ |
| ~13.0 - 14.0 | br s | 1H | -COOH |
-
Aromatic Protons (H-3 and H-5): The two aromatic protons will appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the combined electronic effects of the substituents.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet.
-
Carboxylic Acid Proton (-COOH): The acidic proton will be highly deshielded and will likely appear as a broad singlet at a very downfield chemical shift.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester will be the most deshielded.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~163 - 168 | C=O (Ester) |
| ~150 - 155 | C-2 or C-6 |
| ~148 - 153 | C-2 or C-6 |
| ~140 - 145 | C-4 |
| ~125 - 130 | C-3 or C-5 |
| ~123 - 128 | C-3 or C-5 |
| ~53 | -OCH₃ |
The chemical shifts of the pyridine ring carbons are influenced by the substituents.[5][6] The presence of the electron-withdrawing chlorine atom and the nitrogen atom will significantly impact the chemical shifts of the adjacent carbons.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Structural Elucidation: Analyze the chemical shifts, integration, and multiplicity to assign the signals to the respective protons and carbons in the molecule.
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. This compound has several key functional groups that will give rise to distinct absorption bands.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1730-1750 | Strong | C=O stretch (Ester) |
| ~1700-1720 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600 | Medium | C=C and C=N stretch (Pyridine ring) |
| ~1200-1300 | Strong | C-O stretch (Ester and Carboxylic Acid) |
| ~700-800 | Medium-Strong | C-Cl stretch |
-
O-H Stretch: The carboxylic acid O-H bond will produce a very broad absorption band due to hydrogen bonding.[7]
-
C=O Stretches: The two carbonyl groups of the ester and carboxylic acid will each have a strong, distinct stretching vibration.[4][8][9] The ester carbonyl typically appears at a slightly higher wavenumber than the carboxylic acid carbonyl.
-
C-O Stretches: The C-O single bonds in the ester and carboxylic acid will also show strong absorption bands.
-
C-Cl Stretch: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or solutions).
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted MS Data:
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 215 and 217 in an approximate 3:1 ratio due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl). The molecular formula is C₈H₆³⁵ClNO₄ and C₈H₆³⁷ClNO₄.
-
Key Fragmentation Pathways:
-
Loss of -OCH₃: A fragment ion at m/z 184/186 would correspond to the loss of the methoxy radical from the ester.
-
Loss of -COOCH₃: A fragment ion at m/z 156/158 would result from the loss of the entire methoxycarbonyl group.
-
Loss of -COOH: A fragment ion at m/z 170/172 would correspond to the loss of the carboxylic acid group.
-
Formation of Acylium Ions: Cleavage of the bonds adjacent to the carbonyl groups can lead to the formation of stable acylium ions, which are often observed as prominent peaks in the mass spectrum.[10][11][12]
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The anticipated NMR, IR, and MS data, grounded in established principles and data from analogous compounds, offer a solid foundation for the structural characterization of this important molecule. The provided experimental protocols serve as a practical guide for researchers undertaking the analysis of this or similar compounds.
References
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021, April 17). Retrieved from [Link]
-
Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. (2023, April 30). Retrieved from [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (n.d.). Retrieved from [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (n.d.). Retrieved from [Link]
-
IR: carboxylic acids. (n.d.). Retrieved from [Link]
-
IR Spectra: Acids, Alcohols, Esters | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]
-
21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]
-
Substituent Effects on the 13 C -NMR Chemical Shifts of the Pyridinic Ring - Sci-Hub. (n.d.). Retrieved from [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved from [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (n.d.). Retrieved from [Link]
-
13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a - ResearchGate. (n.d.). Retrieved from [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. (n.d.). Retrieved from [Link]
-
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Retrieved from [Link]
-
Mass Spectrometric Analysis. Aromatic Acids and Esters | Analytical Chemistry. (n.d.). Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
Sources
- 1. This compound 95% | CAS: 293294-71-0 | AChemBlock [achemblock.com]
- 2. 293294-71-0 | this compound - AiFChem [aifchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Technical Guide to the Solubility of 4-Chloro-6-(methoxycarbonyl)picolinic acid in Organic Solvents
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical property that governs the behavior of active pharmaceutical ingredients (APIs) and chemical intermediates in various stages of drug discovery, development, and manufacturing.[1][2] This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 4-Chloro-6-(methoxycarbonyl)picolinic acid in organic solvents. While specific experimental data for this compound is not broadly published, this document serves as a first-principles guide, combining theoretical considerations with a robust, field-proven experimental protocol. We will explore the molecular structure's influence on solubility, outline the gold-standard shake-flask method for equilibrium solubility determination, detail analytical quantification via HPLC-UV, and discuss the interpretation of results. This guide is designed to empower researchers to generate reliable solubility data, enabling informed decisions in process chemistry, formulation development, and preclinical studies.
Introduction: The Central Role of Solubility
The solubility of an organic compound is its ability to form a homogeneous solution with a solvent. In the pharmaceutical and chemical industries, this fundamental property is a linchpin for success.[3] Poor solubility can lead to significant challenges, including:
-
In Drug Development: Low bioavailability, difficulty in formulation, and unreliable results in in-vitro assays.[2][4]
-
In Chemical Synthesis: Complications in reaction kinetics, purification processes like crystallization, and product isolation.[1][3]
This guide focuses on This compound , a substituted pyridine derivative.[5][6] Such molecules are common building blocks in medicinal chemistry.[7][8][9] Understanding its solubility profile is essential for its effective use as a reagent or its development as a potential API.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction.[10][11] This means polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[11] The solubility of this compound is dictated by the interplay of its distinct functional groups.[10][12][13]
Molecular Structure of this compound:
Key Functional Groups and Their Influence:
-
Picolinic Acid Backbone: The pyridine ring introduces aromaticity and a degree of polarity. The nitrogen atom can act as a hydrogen bond acceptor. The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor.[10][13]
-
Methoxycarbonyl Group (-COOCH₃): This ester group adds polarity and potential for dipole-dipole interactions.
-
Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall polarity.
Based on this structure, we can anticipate the following solubility trends:
-
High Solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding and strong dipole-dipole interactions.[11]
-
Moderate Solubility in solvents of intermediate polarity (e.g., acetone, ethyl acetate).
-
Low Solubility in non-polar solvents (e.g., hexane, toluene), as the polar functional groups cannot form favorable interactions with these solvents.[10][12]
Advanced Concept: Hansen Solubility Parameters (HSP)
For more nuanced predictions, Hansen Solubility Parameters provide a powerful quantitative framework.[14][15] HSP deconstructs the total cohesive energy of a substance into three components:
-
δD: Dispersion forces (van der Waals)
-
δP: Polar forces (dipole-dipole)
-
δH: Hydrogen bonding forces
A solvent is likely to dissolve a solute if their respective HSP values are similar.[14] A smaller "distance" (Ra) between the HSP coordinates of the solute and solvent in 3D space indicates higher affinity.[16] While determining the precise HSP for a new compound requires experimentation, this model is invaluable for rationally selecting solvents and solvent blends.[15][16]
Caption: Predicted solute-solvent interactions.
Experimental Determination: The Equilibrium Shake-Flask Method
The saturation shake-flask method is the gold-standard for determining equilibrium solubility.[17][18] It is a robust and reliable technique recommended by regulatory bodies like the OECD.[19][20][21] The method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute in the supernatant.
Protocol: Step-by-Step Methodology
This protocol is adapted from the OECD Guideline 105 and common laboratory practices.[18][19][22]
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of holding vials
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC-UV system for analysis
2. Preliminary Assessment:
-
Before the definitive experiment, perform a quick test to estimate the approximate solubility.[19][22]
-
Add a small, known amount of the compound (e.g., 2 mg) to a vial.
-
Add the solvent in small increments (e.g., 0.1 mL), vortexing after each addition, until the solid completely dissolves. This provides a rough order-of-magnitude for the final experiment.[22]
3. Definitive Experiment:
-
Step 1: Sample Preparation: Add an excess amount of the solid compound to at least three replicate vials for each solvent. An "excess" ensures that undissolved solid remains at equilibrium. A 5-fold excess based on the preliminary test is a good starting point.[17][22]
-
Step 2: Solvent Addition: Accurately add a known volume of the test solvent to each vial.
-
Step 3: Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for a predetermined period.[18] Equilibrium time must be sufficient for the concentration to become constant; 24 to 48 hours is typical.[4][18] Time points should be tested to confirm equilibrium has been reached.[18]
-
Step 4: Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let solids settle. Then, centrifuge the vials to pellet the remaining solid.[21]
-
Step 5: Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter into a clean vial to remove any remaining microscopic particles.[21]
-
Step 6: Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.
Caption: Experimental workflow for the shake-flask method.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common, robust, and reliable method for quantifying the concentration of dissolved organic compounds.[23][24][25]
Method Development Principles
-
Wavelength Selection (λmax): The compound, containing a substituted pyridine ring, is expected to have a strong UV absorbance. A UV scan of a dilute solution should be performed to identify the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for detection.[26]
-
Column and Mobile Phase: A reverse-phase C18 column is a standard choice for compounds of this polarity. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer with a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve a sharp, symmetrical peak with a reasonable retention time.
-
Calibration: A calibration curve must be constructed using a series of standards of known concentration.[26][27] The peak area response from the HPLC is plotted against concentration. The relationship should be linear over the desired concentration range (typically with an R² > 0.99).[25]
Self-Validating Protocol
-
Linearity: Prepare at least five calibration standards spanning the expected concentration range of the diluted samples. Inject each standard in triplicate. The resulting calibration curve validates the linear response of the detector.
-
Accuracy & Precision: Analyze a Quality Control (QC) sample of a known concentration at the beginning, middle, and end of the analytical run. The calculated concentration should be within ±15% of the nominal value, and the precision (%RSD) of replicate injections should be <15%.
-
Selectivity: The chromatogram should show no interfering peaks from the solvent or impurities at the retention time of the analyte.
Data Analysis and Presentation
The solubility is calculated from the concentration determined by HPLC, accounting for the dilution factor.
Calculation: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]
Data Presentation: Results should be presented clearly in a table, allowing for easy comparison across different solvents.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mM) ± SD |
| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Intermediate Polarity | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Intermediate Polarity | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | 25 | [Experimental Value] | [Calculated Value] |
| n-Hexane | Non-Polar | 25 | [Experimental Value] | [Calculated Value] |
| SD: Standard Deviation of replicate measurements. |
Conclusion
Determining the solubility of this compound in a range of organic solvents is a critical step in its journey through the chemical and pharmaceutical development pipeline. This guide provides the essential theoretical framework and a detailed, authoritative experimental protocol to achieve this. By combining a predictive understanding based on molecular structure with the empirical rigor of the shake-flask method and HPLC-UV analysis, researchers can generate the high-quality, reliable data necessary for informed decision-making. This systematic approach ensures that solubility data is not just a number, but a powerful tool for optimizing processes, designing formulations, and ultimately accelerating the path of discovery and development.
References
-
TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]
-
Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]
-
Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
-
Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]
-
Dam, V. A., et al. (2024). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]
-
Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at [Link]
-
Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
USP. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 937. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 105. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Völgyi, G., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Die Pharmazie-An International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]
-
Longdom Publishing. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
Schoff, C. K. (2019). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved from [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]
-
Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2015). A Study of Metal Complexes of 2 – Picolinic Acid. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Retrieved from [Link]
-
PubMed. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Retrieved from [Link]
-
Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
LCGC International. (2019). How It Works: UV Detection for HPLC. Retrieved from [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
ResearchGate. (2016). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
Synthonix. (n.d.). 6-(Methoxycarbonyl)picolinic acid. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 4. enamine.net [enamine.net]
- 5. This compound 95% | CAS: 293294-71-0 | AChemBlock [achemblock.com]
- 6. This compound | 293294-71-0 [chemicalbook.com]
- 7. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]
- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 12. tutorchase.com [tutorchase.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 16. paint.org [paint.org]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. who.int [who.int]
- 19. oecd.org [oecd.org]
- 20. OECD 105 - Phytosafe [phytosafe.com]
- 21. filab.fr [filab.fr]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. longdom.org [longdom.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. scioninstruments.com [scioninstruments.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. longdom.org [longdom.org]
An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-6-(methoxycarbonyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
4-Chloro-6-(methoxycarbonyl)picolinic acid is a substituted pyridine carboxylic acid derivative. Its structure, featuring a chlorinated pyridine ring, a carboxylic acid group, and a methyl ester, suggests several potential pathways for chemical degradation. An understanding of these potential liabilities is paramount for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable pharmaceutical formulations.
This guide will elucidate the probable degradation pathways based on the chemical functionalities present in the molecule and provide a framework for establishing robust storage and handling protocols through a self-validating system of experimental investigation.
Predicted Chemical Stability and Potential Degradation Pathways
While specific stability data for this compound is not extensively published, an analysis of its constituent functional groups allows for the prediction of its primary degradation pathways. The presence of an ester, a carboxylic acid, and a chlorinated pyridine ring makes the molecule susceptible to hydrolysis, photolysis, and thermal decomposition.
Hydrolytic Instability
The methoxycarbonyl (methyl ester) group is a primary site for hydrolytic degradation. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding dicarboxylic acid, 4-chloro-pyridine-2,6-dicarboxylic acid, and methanol.
The chloro-substituent on the pyridine ring can also be susceptible to hydrolysis, particularly under forcing conditions of high temperature and pH, leading to the formation of a hydroxypyridine derivative. Studies on α-chloro-substituted pyridones have shown that the rate of hydrolysis is influenced by the electronic properties of the pyridine ring.[1]
Photolytic Degradation
Pyridine and its derivatives are known to undergo photodegradation upon exposure to UV light.[2][3] The absorption of UV radiation can lead to the formation of reactive species, initiating a cascade of reactions. Potential photodegradation products of this compound could include hydroxylated pyridines and even cleavage of the pyridine ring to form various carboxylic acids.[4]
Thermal Decomposition
At elevated temperatures, pyridine carboxylic acids can undergo decarboxylation.[5] For this compound, this could potentially lead to the loss of the carboxylic acid group at the 2-position, resulting in 4-chloro-6-(methoxycarbonyl)pyridine. The thermal stability of picolinic acid and its metal complexes has been studied, indicating that decomposition pathways can be complex and are influenced by the molecular environment.[6][7]
The following diagram illustrates the predicted primary degradation pathways for this compound.
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling Conditions
Based on the potential for hydrolytic, photolytic, and thermal degradation, the following storage and handling conditions are recommended to maintain the integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential hydrolytic and thermal degradation.[8][9] |
| Light | Protect from light | To prevent photolytic degradation of the pyridine ring.[10] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | To minimize exposure to moisture and oxygen, which can facilitate hydrolysis and oxidative degradation.[11][12] |
| Handling | Handle in a well-ventilated area, avoiding the formation of dust and aerosols. | To ensure user safety and prevent contamination.[13] |
A Self-Validating System: Forced Degradation Studies
To experimentally validate the predicted degradation pathways and establish a stability-indicating analytical method, a forced degradation study is essential. This approach provides invaluable insights into the molecule's intrinsic stability and helps in the development of robust formulations and analytical procedures.[14][15] The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for conducting such studies.[16][17]
Experimental Protocol: Forced Degradation Study
The following protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.
Objective: To identify the potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Incubate at 60°C for 24 and 48 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature and 60°C for various time points (e.g., 1, 4, 8, 24 hours), monitoring the degradation frequently due to the expected rapid ester hydrolysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Incubate at room temperature for 24 and 48 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 7 days. Also, prepare a solution and expose it to the same conditions.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method. A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a common choice for such analyses.[18][19] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products.
-
Analytical Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-programmed gradient from low to high organic phase (B) to ensure separation of the parent compound from its potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Column Temperature: 30°C
Workflow for Forced Degradation and Analysis
The following diagram outlines the logical workflow for conducting a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Conclusion: Ensuring Compound Integrity through Scientific Rigor
The stability of this compound is a critical parameter that can significantly impact the reliability of research and the viability of its use in drug development. While supplier-provided storage conditions offer a basic guideline, a deeper understanding of the molecule's intrinsic stability, informed by its chemical structure and validated through forced degradation studies, is indispensable for the discerning scientist.
By implementing the recommended storage and handling procedures and employing a systematic approach to stability assessment, researchers can ensure the integrity of their starting materials, leading to more robust and reproducible scientific outcomes. This guide provides the foundational knowledge and a practical framework to achieve this critical objective.
References
- Chen, H. Y., & Fan, X. Z. (2014). Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid. Zeitschrift für anorganische und allgemeine Chemie, 640(2), 341-345.
- S, S., & P, P. (2023).
- Velev, V. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. PharmTech.
- Qiu, J. G., Zhang, J. J., Zhang, Y. T., Wang, Y. H., Tong, L., Hong, Q., & He, J. (2017). Biodegradation of picolinic acid by a newly isolated bacterium Alcaligenes faecalis strain JQ135. Current microbiology, 74(5), 508–514.
- Lívia, M., & Andreo, S. (n.d.).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Aakeröy, C. B., Forbes, S., & Desper, J. (2009). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 9(10), 4478–4485.
- Kim, J. H., Kim, J. H., Kim, S. J., & Park, J. H. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7583.
- Behrouz, S., & Amyes, T. L. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic letters, 12(15), 3464–3467.
- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
- Qiu, J. G., Liu, B., Zhao, L., Zhang, Y. T., Cheng, D., Yan, X., Jiang, J. D., Hong, Q., & He, J. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. Current microbiology, 74(5), 508–514.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Bhattacharyya, B., & Laskar, S. (1981). A study of solid-state thermal decomposition characteristics of some metallo-organic compounds. Journal of Thermal Analysis, 21(1), 121–128.
- Fulford, B. (2011). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
- Hameed, S. A., Ibraheem, H. H., & Ahmed, A. A. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006.
- Penta chemicals. (2024, November 26).
- Fisher Scientific. (2025, December 18).
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5851-5863.
- Covestro Solution Center. (n.d.).
- ChemicalBook. (2022, June 13).
- BLD Pharm. (n.d.). 293294-71-0|this compound.
- Advanced ChemBlocks. (n.d.). This compound.
- Yan, S., Zhang, J., & Wang, L. (2014). Biodegradation of pyridine under UV irradiation. Wei sheng wu xue bao = Acta microbiologica Sinica, 54(8), 938–945.
- Fanta, P. E. (1969). An experiment to illustrate nucleophilic aromatic substitution and tautomerism.
- BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
- SGS. (n.d.).
- Pro-Active. (2025, March 27).
- International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- Yang, S., Minkler, P., & Hoppel, C. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(10), 1438–1447.
- Wikipedia. (n.d.). 2-Chloropyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- Caf, N., et al. (2007). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Polyhedron, 26(1), 133-140.
- Opre, Z., & Várhelyi, C. (2012). Pyrolysis of Carboxylic Acids. InTech.
- Yan, S., Zhang, J., & Wang, L. (2014). UV photolysis for accelerating pyridine biodegradation. Journal of environmental sciences (China), 26(11), 2259–2265.
- Yan, S., Zhang, J., & Wang, L. (2014). [Biodegradation of pyridine under UV irradiation]. Wei sheng wu xue bao = Acta microbiologica Sinica, 54(8), 938–945.
Sources
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. fda.gov [fda.gov]
- 9. cbseacademic.nic.in [cbseacademic.nic.in]
- 10. researchgate.net [researchgate.net]
- 11. chempanda.com [chempanda.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Picolinic acid - Wikipedia [en.wikipedia.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. onyxipca.com [onyxipca.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Ascendant Role of Substituted Picolinic Acids: A Technical Guide for Modern Research
Foreword: The Versatile Scaffold of Picolinic Acid
Picolinic acid, a simple pyridine-carboxylic acid, has emerged as a remarkably versatile scaffold in contemporary scientific research. Its inherent chelating properties, coupled with the vast chemical space unlocked by substitution, have propelled its derivatives to the forefront of drug discovery, agricultural science, and catalysis. This guide provides an in-depth exploration of the potential applications of substituted picolinic acids, offering not just a review of the field but a practical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable sources.
I. Picolinic Acid Derivatives in the Realm of Drug Discovery
The unique structural and electronic characteristics of the picolinic acid core make it an attractive starting point for the design of novel therapeutic agents. Its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking, allows for the fine-tuning of binding affinity and selectivity towards various biological targets.
A. Anticancer Activity: A Multi-pronged Approach
Substituted picolinic acids have demonstrated significant potential as anticancer agents through diverse mechanisms of action.
1. Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis:
Certain novel derivatives of picolinic acid have been shown to induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress.[1] This mechanism is of particular interest as it can bypass traditional apoptosis pathways that are often dysregulated in cancer. The accumulation of unfolded or misfolded proteins in the ER, induced by these compounds, activates the unfolded protein response (UPR), which, when prolonged, shifts from a pro-survival to a pro-apoptotic signal.
2. Modulation of Key Signaling Pathways and Immune Responses:
Picolinic acid itself, as a metal ion chelator, exhibits preclinical anti-tumor activity by modulating critical signaling pathways such as NOTCH and WNT.[2] Furthermore, it can activate macrophages, enhancing their cytotoxicity towards tumor cells.[3] The antiproliferative activity of picolinic acid is, in part, attributed to this macrophage activation.[3]
3. Development of Metal-Based Anticancer Drugs:
The chelating nature of picolinic acid and its derivatives is being exploited in the development of metal-based anticancer drugs. Rhenium(I) tricarbonyl complexes with picolinic acid and its fluorinated derivatives have been synthesized and evaluated for their in vitro anticancer activities against lung cancer cells.[2][4] The coordination of the metal center to the picolinic acid ligand can lead to novel mechanisms of cytotoxicity, distinct from traditional organic molecules.
Experimental Protocol: Evaluation of Anticancer Activity using MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of substituted picolinic acid derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer)
-
Normal cell line for cytotoxicity comparison (e.g., MCF10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted picolinic acid derivative (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted picolinic acid derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
B. Neuroprotection: A Shield Against Excitotoxicity
Picolinic acid, an endogenous metabolite of L-tryptophan, has demonstrated a range of neuroprotective effects.[5][6][7] Its mechanism of action in the central nervous system is multifaceted and involves antagonizing the neurotoxic effects of quinolinic acid, another tryptophan metabolite.[8][9]
Key Findings:
-
Picolinic acid protects cholinergic neurons against quinolinic acid-induced neurotoxicity.[8]
-
It attenuates the depletion of NADPH diaphorase-containing neurons in the striatum caused by chronic quinolinic acid infusion.[8]
-
Importantly, picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid, suggesting a specific modulatory role.[9]
This neuroprotective profile makes substituted picolinic acids promising candidates for the development of therapies for neurodegenerative diseases where excitotoxicity plays a significant role.
Workflow for Assessing Neuroprotective Effects
Caption: Bidentate coordination of a picolinate ligand to a central metal ion.
IV. Synthesis of Substituted Picolinic Acids: Enabling Discovery
The exploration of the vast chemical space of substituted picolinic acids relies on robust and versatile synthetic methodologies.
A. General Synthetic Strategies
A variety of synthetic routes are available for the preparation of substituted picolinic acids and their derivatives. [10][11][12][13]These often involve multi-step sequences starting from commercially available pyridine derivatives.
Common Synthetic Transformations:
-
Nucleophilic Aromatic Substitution: Halogenated picolinic acids can undergo nucleophilic substitution to introduce various functional groups. [14]* Cross-Coupling Reactions: Sonogashira and other cross-coupling reactions are employed to introduce aryl and other substituents. [11]* Functional Group Interconversions: Standard organic transformations are used to modify existing functional groups on the picolinic acid scaffold.
Experimental Protocol: Synthesis of 4-Aminopicolinic Acid Derivatives
This protocol provides a general outline for the synthesis of aminopicolinic acid derivatives via Sonogashira coupling followed by reduction, based on described methodologies. [11] Step 1: Synthesis of a 4-Iodopicolinate Ester
-
Start with a commercially available 4-chloropicolinate derivative.
-
Convert the chloro group to an iodo group using a Finkelstein-type reaction (e.g., with sodium iodide in acetone).
Step 2: Sonogashira Coupling
-
To a solution of the 4-iodopicolinate ester in a suitable solvent (e.g., THF/triethylamine), add a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction and purify the coupled product by column chromatography.
Step 3: Reduction of the Nitro Group (if applicable)
-
If the coupled alkyne contains a nitro group, it can be reduced to an amine using standard conditions (e.g., SnCl2·2H2O in ethanol or catalytic hydrogenation).
Step 4: Hydrolysis of the Ester
-
Hydrolyze the ester group to the corresponding carboxylic acid using aqueous base (e.g., LiOH or NaOH) followed by acidification.
Step 5: Purification
-
Purify the final substituted aminopicolinic acid by recrystallization or chromatography.
V. Conclusion and Future Perspectives
The field of substituted picolinic acids is a vibrant and rapidly evolving area of research. The inherent versatility of this scaffold, combined with a deeper understanding of its interactions with biological and chemical systems, continues to drive innovation across multiple disciplines. Future research will likely focus on:
-
The development of more selective and potent drug candidates with novel mechanisms of action.
-
The design of next-generation herbicides with improved environmental profiles and efficacy against resistant weeds.
-
The creation of advanced materials and catalysts based on picolinate coordination chemistry.
The technical insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this remarkable class of compounds and to contribute to the next wave of scientific discoveries.
VI. References
-
Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). Molecules, 29(2), 356. [Link]
-
Antitumor activity of picolinic acid in CBA/J mice. (1982). Journal of the National Cancer Institute, 68(1), 123-126. [Link]
-
The Physiological Action of Picolinic Acid in the Human Brain. (2009). International Journal of Tryptophan Research, 2, 71-79. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1431. [Link]
-
The Physiological Action of Picolinic Acid in the Human Brain. (2009). International Journal of Tryptophan Research, 2, 71-79. [Link]
-
The Physiological Action of Picolinic Acid in the Human Brain. (2009). International Journal of Tryptophan Research, 2, 71-79. [Link]
-
Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. (2015). In Vanadium: The Versatile Metal. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1431. [Link]
-
Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. (2023). JBIC Journal of Biological Inorganic Chemistry, 28(1), 29-41. [Link]
-
Antiproliferative activity of picolinic acid due to macrophage activation. (1988). Cancer Immunology, Immunotherapy, 27(3), 223-228. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). Molecules, 28(13), 5083. [Link]
-
Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). Journal of Agricultural and Food Chemistry, 72(16), 8758-8768. [Link]
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia, 68(3), 679-692. [Link]
-
Picolinic acid. Wikipedia. [Link]
-
Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. (2023). JBIC Journal of Biological Inorganic Chemistry, 28(1), 29-41. [Link]
-
A Picolinic Acid Derivative: A Plant Growth Regulator. (1963). Science, 141(3578), 363. [Link]
-
Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]
-
Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. (1994). Brain Research, 668(1-2), 1-8. [Link]
-
Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. (2000). Journal of Molecular Modeling, 6(3), 329-342. [Link]
-
Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry. (1993). Neuroscience Letters, 153(1), 25-28. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). ACS Omega. [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2023). RSC Advances, 13(33), 23155-23164. [Link]
-
Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. (2015). ACS Medicinal Chemistry Letters, 6(11), 1144-1149. [Link]
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. (2023). ResearchGate. [Link]
-
A Picolinic Acid Derivative: A Plant Growth Regulator. (1963). Science, 141(3578), 363. [Link]
-
Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. (2018). Molecules, 23(8), 2048. [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2023). RSC Advances, 13(33), 23155-23164. [Link]
-
Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles. (2022). Scientific Reports, 12(1), 14590. [Link]
-
Dipicolinic Acid, Its Analogues and Derivatives: Aspects of Their Coordination Chemistry. (2015). In Vanadium: The Versatile Metal.
-
A Picolinic Acid Derivative: A Plant Growth Regulator. (1963). Semantic Scholar. [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2023). Crystals, 13(10), 1475. [Link]
-
The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. (2020). Molecules, 25(24), 5909. [Link]
-
Picolinic acid derivatives and their use as intermediates. (2020). Google Patents.
-
A Study of Metal Complexes of 2 – Picolinic Acid. (2019). Oriental Journal of Chemistry, 35(1), 251-257. [Link]
-
Control of growth by picolinic acid: Differential response of normal and transformed cells. (1978). Proceedings of the National Academy of Sciences, 75(3), 1353-1357. [Link]
-
5-substituted picolinic acid compounds and their method of use. (2001). Google Patents.
-
Picolinic acid spray stimulates the antioxidative metabolism and minimizes impairments on photosynthesis on wheat leaves infected by Pyricularia oryzae. (2019). Physiologia Plantarum, 167(4), 628-644. [Link]
Sources
- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative activity of picolinic acid due to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. irl.umsl.edu [irl.umsl.edu]
- 12. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 14. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of chlorinated picolinic acid derivatives
An In-Depth Technical Guide to the Discovery and History of Chlorinated Picolinic Acid Derivatives
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the chlorinated picolinic acid derivatives, a significant class of synthetic auxin herbicides that have shaped modern agriculture and vegetation management. From serendipitous discovery to rational drug design, we will trace the historical development, delve into the evolving understanding of their mechanism of action, and detail the key chemical innovations that have led to the compounds in use today. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important chemical family.
The Dawn of a New Era in Weed Control: From Phenoxy Acids to Pyridines
The mid-20th century marked a revolution in agriculture with the introduction of the first synthetic auxin herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), commercialized in 1945.[1][2][3] These "plant growth regulators" mimicked the action of the natural plant hormone indole-3-acetic acid (IAA), but were far more stable in plants, leading to uncontrolled growth and eventual death in susceptible broadleaf species.[4] This set the stage for the discovery of new chemical classes that could exploit this unique, plant-specific mode of action.
A Serendipitous Discovery: The Emergence of Picloram
The story of chlorinated picolinic acid herbicides begins with an unexpected discovery at The Dow Chemical Company in the late 1950s.[2] Scientists researching 2-trichloromethylpyridine nitrification inhibitors stumbled upon a new class of compounds with potent herbicidal activity.[2] This research culminated in the commercialization of 4-amino-3,5,6-trichloropicolinic acid, better known as picloram , in 1963.[5][6]
Picloram represented a significant leap in herbicide technology. It was a systemic herbicide, capable of being absorbed by roots and leaves and translocating throughout the plant to kill it entirely.[7][8] It was exceptionally effective against perennial, deep-rooted broadleaf weeds and woody plants, often at rates much lower than 2,4-D.[8] However, its high efficacy was coupled with significant persistence in the soil, with a half-life that could extend for months or even years, posing risks to subsequent crops and leading to concerns about groundwater contamination.[8][9][10] This persistence, while beneficial for long-term control in non-crop areas like rangelands and rights-of-way, limited its use in traditional crop rotations.[9][11]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-top: "5px"; } Timeline of major milestones in the development of picolinic acid herbicides.
The Second Generation: Refining Selectivity and Environmental Profile
The success and limitations of picloram spurred further research into the picolinic acid scaffold, aiming to retain high efficacy while improving crop selectivity and reducing environmental persistence.
Clopyralid
Launched in 1975, clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) was a significant development.[11] By removing the amino group at the 4-position and a chlorine at the 5-position relative to picloram, chemists created a molecule with a more targeted spectrum of activity, showing excellent efficacy against weeds in the Asteraceae, Fabaceae, and Polygonaceae families.[11] This enhanced selectivity allowed for its use in a wider range of crops.
Aminopyralid
More than three decades after picloram, Dow AgroSciences introduced aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid), first registered for use in 2005.[12][13] Aminopyralid can be seen as a direct descendant of picloram, sharing the 4-amino group but lacking the chlorine at the 5-position. This subtle structural change resulted in a compound with a much more favorable environmental profile.[12][14] It has a moderate soil half-life (typically around 34 days) and degrades rapidly in aquatic environments via photolysis.[12] Aminopyralid provides excellent control of many invasive and noxious broadleaf weeds at significantly lower use rates than older herbicides like picloram or 2,4-D.[12]
A New Scaffold for a New Century: The 6-Aryl-Picolinates
The most recent major innovation in this class is the development of 6-aryl-picolinates, a new family of auxin herbicides discovered by Dow AgroSciences (now Corteva Agriscience).[1][2] This research involved a critical structural modification: replacing the chlorine atom at the 6-position of the picolinic acid ring with an aryl group.[15]
This work led to the discovery of halauxifen-methyl , the first member of the 6-aryl-picolinic acid subclass.[2][16] Initial research into 6-aryl analogs yielded compounds with very high herbicidal potency, but unacceptable soil persistence.[2][16] The crucial breakthrough was the incorporation of a methoxy group on the 6-phenyl tail, which resulted in a molecule with a short soil half-life (10-25 days) while maintaining potent weed control at very low application rates.[2][16][17] This discovery exemplifies a modern, rational approach to herbicide design, directly addressing the environmental persistence issues of earlier generations.
| Compound | Year Commercialized | Key Structural Features | Typical Application Rate (g ae/ha) | Typical Soil Half-Life |
| Picloram | 1963[5][6] | 4-amino, 3,5,6-trichloro | 125 - 1120[15] | Months to years[8][10] |
| Clopyralid | 1975[11] | 3,6-dichloro | 105 - 500[15] | 10 - 40 days |
| Aminopyralid | 2005[12][13] | 4-amino, 3,6-dichloro | 5 - 120[12][15] | ~34 days[12] |
| Halauxifen-methyl | ~2015[15] | 4-amino, 3-chloro, 5-fluoro, 6-aryl | 5 - 7.5[16] | 10 - 25 days[2][16] |
Mechanism of Action: Hijacking the Plant's Growth Machinery
Chlorinated picolinic acid derivatives belong to the synthetic auxin class of herbicides (HRAC Group O/WSSA Group 4).[18] They mimic the natural plant hormone IAA, but their enhanced stability leads to a sustained and overwhelming hormonal response in susceptible plants.[4]
The core mechanism involves the following steps:
-
Binding to Co-receptors : Synthetic auxins bind to a receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[19] Notably, picolinate herbicides like picloram and halauxifen-methyl show a preferential binding to the AFB5 co-receptor.[1][15]
-
Degradation of Repressors : This binding targets the Aux/IAA repressor protein for ubiquitination and subsequent degradation by the 26S proteasome.[19]
-
Gene Expression : With the repressor removed, auxin-responsive genes are rapidly transcribed.[19] This leads to a cascade of downstream physiological disruptions.
-
Phytotoxic Response : The overexpression of auxin-responsive genes leads to the overproduction of other plant hormones, particularly ethylene and abscisic acid (ABA).[1][20] The rapid accumulation of ABA is now considered a primary driver of plant death, leading to the shutdown of photosynthesis-related genes, senescence, and tissue decay.[19] This uncontrolled cell division, elongation, and hormonal imbalance ultimately causes the characteristic twisting (epinasty), swelling, and death of the plant.[18]
dot graph G { graph [fontname="Arial"]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];
} caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-top: "5px"; } Simplified signaling pathway for synthetic auxin herbicides.
Experimental Protocols
Representative Synthesis: Picloram
The industrial synthesis of picloram begins with α-picoline and involves successive chlorination, amination, and hydrolysis steps.[5] A more modern approach involves the direct chlorination and amination of picolinic acid.[7]
Objective: To synthesize 4-amino-3,5,6-trichloropicolinic acid (picloram).
Materials:
-
α-picoline or 2-picolinic acid
-
Chlorinating agent (e.g., Cl₂)
-
Ammonia (NH₃)
-
Hydrochloric Acid (HCl)
-
Solvents (e.g., water, organic solvents)
-
High-pressure reactor
Methodology:
-
Chlorination: Picolinic acid is subjected to exhaustive chlorination to introduce chlorine atoms at the 3, 4, 5, and 6 positions of the pyridine ring. This is typically performed in a slurry-phase reactor under controlled temperature and pressure to maximize the yield of the tetrachloropicolinic acid intermediate.[7]
-
Ammonolysis: The tetrachlorinated intermediate is then reacted with ammonia. The ammonolysis reaction selectively replaces the chlorine atom at the 4-position with an amino (-NH₂) group. This step is highly regioselective due to the electronic properties of the pyridine ring. The reaction is carried out in a high-pressure reactor.[7]
-
Hydrolysis/Acidification: The resulting salt is then hydrolyzed and acidified, typically using hydrochloric acid, to a pH of 1-2.
-
Isolation: Cooling the acidic solution induces the crystallization of picloram. The solid product is then isolated via filtration or centrifugation, washed with water to remove impurities, and dried.[14]
Analytical Method: Detection by LC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a standard method for the sensitive and selective quantification of picolinic acid derivatives in environmental and biological samples.[21][22]
Objective: To quantify aminopyralid in a water sample.
Materials:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Aminopyralid analytical standard
-
Isotopically labeled internal standard (e.g., Aminopyralid-d₃)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Sample vials, filters
Methodology:
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulates.
-
In a sample vial, add 990 µL of the filtered sample.
-
Spike with 10 µL of a known concentration of the internal standard solution.
-
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Aminopyralid: Precursor ion (Q1) m/z 207 -> Product ion (Q3) m/z 162
-
Aminopyralid-d₃ (IS): Precursor ion (Q1) m/z 210 -> Product ion (Q3) m/z 165
-
-
Optimize cone voltage and collision energy for maximum signal intensity for each transition.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations (e.g., 0.1 to 100 ng/mL).
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Calculate the concentration of aminopyralid in the unknown sample using the linear regression equation from the calibration curve.
-
Conclusion and Future Outlook
The history of chlorinated picolinic acid derivatives is a compelling narrative of chemical innovation driven by the need for more effective, selective, and environmentally sound weed management solutions. From the powerful but persistent picloram to the rationally designed, rapidly degrading halauxifen-methyl, the evolution of this class reflects the broader progress in agricultural chemistry. Future research will likely focus on discovering new derivatives with even more specific target-site interactions to combat growing herbicide resistance, while further refining their environmental and toxicological profiles to meet the increasing demands of sustainable agriculture and a changing regulatory landscape. The picolinic acid scaffold, having proven its versatility for over 60 years, will undoubtedly remain a "privileged structure" for the discovery of future herbicides.[23][24]
References
-
Picloram (Ref: X 159868) - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]
-
Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022). MDPI. Retrieved from [Link]
-
Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Retrieved from [Link]
-
Synthetic Auxins / Herbicide Symptoms Tool. (n.d.). University of California–Davis. Retrieved from [Link]
-
Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. (n.d.). Retrieved from [Link]
-
Todd, T., & Busi, R. (2020). quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(13), 3755-3757. Retrieved from [Link]
-
Fredrickson, L. (n.d.). From Ecocide to Eco-ally: Picloram, Herbicidal Warfare, and Invasive Species, 1963-2005. Retrieved from [Link]
-
Epp, J. B., et al. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ACS Symposium Series. Retrieved from [Link]
-
Epp, J. B., et al. (2016). Fifty years of herbicide research: Comparing the discovery of trifluralin and halauxifen-methyl. Pest Management Science, 72(9), 1639-1649. Retrieved from [Link]
-
Masters, R. A., et al. (2005). Aminopyralid: a New Herbicide for Pasture Vegetation Management. ASA-CSSA-SSSA International Annual Meetings. Retrieved from [Link]
-
Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(4), 1585. Retrieved from [Link]
-
Picloram. (1991). IARC Publications. Retrieved from [Link]
-
Epp, J. B., et al. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ResearchGate. Retrieved from [Link]
-
Halauxifen-methyl a new herbicide for the control of broadleaf weeds in cereals. (n.d.). ADAS. Retrieved from [Link]
-
Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(10), 4647-4656. Retrieved from [Link]
-
Picolinic acid family of herbicides - management of invasive plants in the western usa. (n.d.). Retrieved from [Link]
- CN105820115A - Preparing method for environment-friendly picloram salt. (n.d.). Google Patents.
-
Timeline of Herbicide Developments. (2022). No-Till Farmer. Retrieved from [Link]
-
Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1359, 303-309. Retrieved from [Link]
-
Liu, J., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(20), 7168. Retrieved from [Link]
-
Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. Retrieved from [Link]
-
Supplementary data on method for analysis of Picolinic acid (Pic). (n.d.). Retrieved from [Link]
-
Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3‐chloro‐6‐pyrazolyl picolinate derivatives as herbicide candidates. ResearchGate. Retrieved from [Link]
-
Aminopyralid. (n.d.). Wikipedia. Retrieved from [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2023). PubMed Central. Retrieved from [Link]
-
Picloram. (n.d.). Grokipedia. Retrieved from [Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2015). National Institutes of Health. Retrieved from [Link]
-
Picloram. (n.d.). Journal of Pesticide Reform. Retrieved from [Link]
-
New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. (1995). ResearchGate. Retrieved from [Link]
-
Aminopyralid. (2006). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
Aminopyralid (Ref: XDE 750). (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]
- WO 2008/121200 A2. (2008). Google Patents.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Molecules, 28(10), 4210. Retrieved from [Link]
-
Aminopyralid Family of Herbicides. (n.d.). Dow AgroSciences. Retrieved from [Link]
-
Picloram. (n.d.). Wikipedia. Retrieved from [Link]
-
Herbicide Company “Genealogy”. (2018). Weed Science Society of America. Retrieved from [Link]
-
Environmental Fate of Herbicides in Soils. (n.d.). Techline News. Retrieved from [Link]
-
Environmental Fate of Picloram Used for Roadside Weed Control. (2020). ResearchGate. Retrieved from [Link]
-
Dow AgroSciences/University of Warwick Discover Unique Herbicide Binding Pattern. (2016). CropLife. Retrieved from [Link]
-
Dow AgroSciences. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. no-tillfarmer.com [no-tillfarmer.com]
- 4. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Picloram (Ref: X 159868) [sitem.herts.ac.uk]
- 8. leiffredrickson.github.io [leiffredrickson.github.io]
- 9. assets.nationbuilder.com [assets.nationbuilder.com]
- 10. researchgate.net [researchgate.net]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]
- 12. Aminopyralid: a New Herbicide for Pasture Vegetation Management. [scisoc.confex.com]
- 13. Aminopyralid - Wikipedia [en.wikipedia.org]
- 14. Aminopyralid (Ref: XDE 750) [sitem.herts.ac.uk]
- 15. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 21. feradical.utsa.edu [feradical.utsa.edu]
- 22. usercontent.one [usercontent.one]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Theoretical and Experimental Guide to 4-Chloro-6-(methoxycarbonyl)picolinic Acid: A Multidisciplinary Approach for Drug Discovery and Materials Science
This technical guide provides a comprehensive framework for the theoretical and experimental investigation of 4-Chloro-6-(methoxycarbonyl)picolinic acid, a substituted pyridine derivative with potential applications in medicinal chemistry and material science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the methodologies required to fully characterize this molecule. By integrating computational modeling with experimental validation, we present a self-validating system for understanding the structure-property relationships of this compound.
Introduction: The Significance of Substituted Picolinic Acids
Picolinic acid and its derivatives are a class of compounds that have garnered significant interest across various scientific disciplines. As isomers of nicotinic acid (a form of vitamin B3), these molecules play crucial roles in biological systems and have been investigated for their therapeutic potential in areas such as cancer, diabetes, and neurodegenerative diseases.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their chemical and physical properties, making them attractive scaffolds for the design of novel drugs and functional materials. This compound, with its chloro, methoxycarbonyl, and carboxylic acid functionalities, presents a unique electronic and steric profile that warrants a thorough investigation.
PART 1: Theoretical Studies - A Computational Deep Dive
Theoretical studies provide a powerful, cost-effective, and time-efficient means to predict the properties and behavior of molecules before embarking on extensive experimental work. Here, we outline a comprehensive computational workflow for this compound.
Molecular Geometry Optimization and Electronic Structure Analysis
The foundational step in any computational study is the determination of the molecule's most stable three-dimensional conformation.
Protocol 1: Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is a widely used and reliable method for studying pyridine derivatives.[2][3]
-
Functional: The B3LYP functional is a common choice that provides a good balance between accuracy and computational cost.[2]
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a more extensive one like 6-311++G(d,p) is recommended to accurately describe the electronic distribution, especially around the chlorine and oxygen atoms.[4]
-
Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, using a solvent such as water or dimethyl sulfoxide (DMSO).
-
Output Analysis: The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. A frequency calculation must be performed on the optimized structure to ensure it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Data Presentation: Predicted Structural Parameters
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C4-Cl Bond Length (Å) | Value to be calculated |
| C6-C(O)O Bond Length (Å) | Value to be calculated |
| C2-C(O)OH Bond Length (Å) | Value to be calculated |
| Pyridine Ring Planarity | Value to be calculated |
Note: The table above represents a template for presenting the calculated data.
Frontier Molecular Orbitals and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Protocol 2: Frontier Molecular Orbital Analysis
-
Software: Use the output from the geometry optimization calculation.
-
Analysis: Visualize the HOMO and LUMO isosurfaces to identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.
-
Calculation of Reactivity Descriptors: From the HOMO and LUMO energies, calculate global reactivity descriptors such as:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Potential (μ) = -(I + A) / 2
-
Electrophilicity Index (ω) = μ2 / 2η
-
These descriptors provide quantitative measures of the molecule's reactivity and can be used to compare it with other compounds.[4]
Visualization: HOMO-LUMO Diagram
Caption: Frontier Molecular Orbitals of this compound.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.
Protocol 3: MEP Map Generation
-
Software: Use the output from the geometry optimization calculation.
-
Generation: Generate the MEP surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).
PART 2: Experimental Validation - Bridging Theory and Reality
Experimental data is essential to validate and refine the theoretical predictions. This section outlines key experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
Hypothetical Synthetic Workflow
Caption: A potential synthetic pathway for the target compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments:
-
1H NMR: To determine the number and environment of the protons. The expected spectrum would show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group.
-
13C NMR: To identify the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the overall structure.
-
Data Presentation: Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | Value to be predicted | d |
| H-5 | Value to be predicted | d |
| -OCH3 | Value to be predicted | s |
Note: The table above represents a template for presenting the predicted NMR data.
Protocol 5: Infrared (IR) Spectroscopy
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: As a solid (KBr pellet) or in a suitable solvent.
-
Analysis: Identify characteristic absorption bands for the functional groups present:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm-1.[5]
-
C=O stretch (carboxylic acid and ester): Strong absorptions around 1760-1690 cm-1.[5]
-
C-Cl stretch: Typically in the fingerprint region (below 800 cm-1).
-
Aromatic C-H and C=C/C=N stretches: In their characteristic regions.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, allowing for the direct comparison of experimental bond lengths and angles with the theoretically predicted values.
Protocol 6: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound from an appropriate solvent system. This can be achieved through slow evaporation, vapor diffusion, or cooling crystallization.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.
PART 3: Potential Applications and Future Directions
The dual functionality of a carboxylic acid and an ester, combined with the presence of a halogen atom, makes this compound a versatile building block.
-
Drug Development: The picolinic acid scaffold is a known pharmacophore.[1] This molecule could serve as a starting point for the synthesis of novel bioactive compounds. The chloro substituent can be a site for further functionalization through cross-coupling reactions.
-
Materials Science: Pyridine derivatives are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid and nitrogen atom of the pyridine ring can coordinate to metal ions.
Conclusion
This technical guide has outlined a comprehensive theoretical and experimental workflow for the in-depth characterization of this compound. By combining the predictive power of computational chemistry with the validation of experimental techniques, researchers can gain a thorough understanding of this molecule's structure, properties, and potential applications. This integrated approach is crucial for accelerating the discovery and development of new molecules in both the pharmaceutical and materials science fields.
References
- Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-118.
- Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1-38.
- Alsoliemy, A. (2022).
- Karrouchi, K., et al. (2018). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 34(1), 247-256.
- Trivedi, S., et al. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridine carboxylic acid and 3, 6-Dichloro-2-pyridine carboxylic acid. Der Pharmacia Lettre, 9(5), 117-132.
-
University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Electronic and Steric Effects of Substituents on Picolinic Acid
Abstract
Picolinic acid (pyridine-2-carboxylic acid) is a foundational scaffold in medicinal chemistry, coordination chemistry, and materials science. Its utility stems from its robust N,O-bidentate chelation capacity and its versatile pyridine ring, which can be functionalized to precisely modulate its physicochemical properties. This guide provides an in-depth analysis of how electronic and steric effects of substituents on the picolinic acid ring dictate its acidity, coordination behavior, molecular conformation, and, ultimately, its biological function. We will explore the fundamental principles of inductive and resonance effects, quantify their impact through linear free-energy relationships, and detail the profound influence of steric hindrance. This analysis is complemented by field-proven experimental protocols for synthesis and characterization, offering researchers, scientists, and drug development professionals a comprehensive framework for the rational design of novel picolinic acid derivatives.
The Picolinic Acid Scaffold: A Privileged Chelator
Picolinic acid is more than a simple substituted pyridine; it is a pre-organized chelating agent. The ortho-positioning of the carboxylic acid relative to the ring nitrogen allows it to form highly stable, five-membered chelate rings with a vast array of metal ions.[1][2] This intrinsic property is central to its diverse roles, from natural product antibiotics like streptonigrin to modern synthetic auxin herbicides.[3][4][5] The true power of this scaffold, however, is realized through substitution. By strategically placing functional groups on the pyridine ring (positions 3 through 6), we can manipulate the electron density and spatial arrangement of the chelating atoms, thereby tuning the molecule's properties for a specific application. Understanding the predictable rules that govern these modifications is paramount for efficient molecular design.
Modulating Reactivity Through Electronic Effects
The electronic character of a substituent directly influences the electron density distribution across the entire picolinic acid molecule. These perturbations are transmitted through two primary mechanisms: inductive effects and resonance effects.[6]
-
Inductive Effects: These are electrostatic effects transmitted through the sigma (σ) bond framework, attenuating with distance. Electronegative substituents (e.g., -Cl, -F) pull electron density away from the ring (electron-withdrawing, -I effect), while alkyl groups donate electron density (+I effect).[7]
-
Resonance Effects: These occur in conjugated systems via the delocalization of pi (π) electrons. Substituents with lone pairs (e.g., -NH₂, -OCH₃) can donate electron density into the ring (+R effect), whereas groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN) withdraw electron density from the ring (-R effect).[6]
These effects are not mutually exclusive and their net impact determines the substituent's overall electron-donating or electron-withdrawing nature, which can be quantified using Hammett substituent constants (σ).[8][9]
Caption: Electronic Influence of Substituents on Picolinic Acid.
Impact on Acidity (pKa)
The most direct and measurable consequence of electronic effects is the modulation of the pKa of both the carboxylic acid and the conjugate acid of the pyridine nitrogen.
-
Carboxylic Acid Acidity: Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion (picolinate) through inductive and/or resonance delocalization, making the proton easier to remove. This results in a stronger acid (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the anion by increasing electron density, making the acid weaker (higher pKa).
-
Pyridine Basicity: EWGs decrease the electron density on the pyridine nitrogen, making its lone pair less available for protonation. This leads to a less basic nitrogen. EDGs have the opposite effect, increasing the nitrogen's basicity.
This predictable relationship is fundamental in drug development, as the ionization state of a molecule (governed by its pKa) dictates its solubility, membrane permeability, and interaction with biological targets.
| Substituent (at C4) | Type | Hammett Constant (σp) | Approx. Carboxylic pKa | Rationale |
| -H (Picolinic Acid) | Neutral | 0.00 | 5.32 | Reference compound |
| -NH₂ | EDG | -0.66 | ~5.9 | Strong +R effect increases e⁻ density, destabilizing anion |
| -OCH₃ | EDG | -0.27 | ~5.6 | +R effect outweighs -I effect, net donation |
| -Cl | EWG | +0.23 | ~4.8 | Strong -I effect withdraws e⁻ density, stabilizing anion |
| -CN | EWG | +0.66 | ~4.3 | Strong -I and -R effects provide significant stabilization |
| -NO₂ | EWG | +0.78 | ~4.1 | Very strong -I and -R effects, highly stabilizing for anion |
Table 1: Predicted Impact of C4-Substituents on the pKa of Picolinic Acid. Values are illustrative and based on Hammett correlations.
Impact on Coordination Chemistry
The stability of metal complexes formed by picolinic acid derivatives is directly tied to the ligand's ability to donate electron density to the metal center.
-
EDGs increase the electron density on both the nitrogen and oxygen donor atoms, enhancing their Lewis basicity. This generally leads to the formation of more stable metal complexes.
-
EWGs decrease the electron density at the donor atoms, reducing their Lewis basicity and forming less stable metal complexes.
This principle is critical when designing ligands for specific applications, such as MRI contrast agents where complex stability is paramount to prevent the release of toxic free metal ions, or in catalysis where ligand electronics can tune the reactivity of the metal center.[10][11]
The Dominant Role of Steric Effects
While electronic effects tune reactivity, steric effects govern accessibility and geometry. Steric hindrance, the repulsion between electron clouds of non-bonded atoms, can dramatically alter a molecule's preferred conformation and its ability to interact with other species.[6] The Taft equation is an extension of the Hammett relationship that deconvolutes electronic (ρσ) and steric (δEs) contributions to reactivity.[12]
Impact on Conformation and Chelation
The most profound steric effects in picolinic acid derivatives are observed with substituents at the C6 position, ortho to the pyridine nitrogen.
A bulky group at C6 can:
-
Hinder the approach of a metal ion to the nitrogen atom, weakening or completely preventing the formation of the N,O-chelate.
-
Force the carboxylic acid group to rotate out of the plane of the pyridine ring to minimize steric clash. This disrupts the planarity required for optimal chelation and can affect conjugation.[10][11]
Substituents at the C3 position can similarly interfere with the carboxylate group, while groups at C4 and C5 have a minimal steric impact on the chelating moiety itself, primarily exerting their influence electronically.
Caption: Steric Hindrance at the C6 Position Impedes Metal Chelation.
Impact on Biological Activity
In drug design, steric effects are a cornerstone of structure-activity relationships (SAR). The three-dimensional shape of a molecule is critical for its ability to fit into a protein's binding pocket.
-
Negative Steric Effects: A substituent may be too large, causing a steric clash with the receptor and preventing binding.
-
Positive Steric Effects: A bulky group might be necessary to occupy a specific hydrophobic pocket within the receptor, leading to a significant increase in binding affinity and potency. It can also be used to block a site of metabolic attack, increasing the drug's half-life.
The development of novel picolinate herbicides, for instance, involves fine-tuning substituents to maximize binding affinity with the target auxin-signaling protein while ensuring crop safety.[3][4]
Experimental Workflows for Synthesis and Characterization
A robust understanding of substituent effects must be grounded in empirical data. The following section outlines core, validated protocols for the synthesis and analysis of novel picolinic acid derivatives.
Caption: General Experimental Workflow for Picolinic Acid Derivatives.
Protocol: Synthesis of 4-Aminopicolinic Acid
This protocol provides an example of synthesizing an electron-donating derivative. Many synthetic routes exist for substituted picolinic acids.[13]
Objective: To synthesize 4-aminopicolinic acid from a commercially available starting material.
Methodology:
-
Starting Material: 4-Chloropicolinic acid.
-
Reaction: Nucleophilic aromatic substitution (SNAr).
-
Step 1 (Ammonolysis): In a sealed pressure vessel, dissolve 4-chloropicolinic acid (1.0 eq) in an excess of aqueous ammonia (e.g., 28% solution).
-
Step 2 (Heating): Heat the vessel to 150-180 °C for 12-24 hours. The high pressure and temperature are necessary to overcome the electron-rich nature of the pyridine ring. Causality: The electron-withdrawing nature of the chloro and carboxyl groups activates the C4 position towards nucleophilic attack.
-
Step 3 (Work-up): After cooling, carefully vent the vessel. Acidify the reaction mixture with HCl to pH ~7. The product, 4-aminopicolinic acid, is zwitterionic and may precipitate.
-
Step 4 (Purification): Collect the solid by filtration. If necessary, recrystallize from hot water or ethanol/water to yield the pure product.
-
Validation: Confirm identity and purity using NMR spectroscopy and mass spectrometry.
Protocol: pKa Determination by Potentiometric Titration
Objective: To experimentally measure the pKa of a synthesized picolinic acid derivative.
Methodology:
-
Preparation: Prepare a ~0.01 M solution of the purified picolinic acid derivative in deionized, CO₂-free water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the resulting pKa will be an apparent pKa (pKa*).
-
Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH), also prepared in CO₂-free water.
-
Apparatus: Use a calibrated pH meter with a combination electrode and a magnetic stirrer. Maintain a constant temperature (e.g., 25.0 °C) using a water bath.
-
Procedure: a. Place a known volume (e.g., 25.00 mL) of the acid solution in a beaker. b. Add the titrant in small, precise increments (e.g., 0.100 mL). c. Record the pH after each addition, allowing the reading to stabilize. d. Continue the titration well past the equivalence point(s).
-
Data Analysis: a. Plot pH (y-axis) versus volume of titrant added (x-axis). b. The pKa is the pH at the half-equivalence point. For a diprotic acid like picolinic acid (considering the pyridinium proton), there will be two pKa values. c. For higher accuracy, calculate the first derivative of the plot (ΔpH/ΔV) to precisely locate the equivalence point(s).
Protocol: Characterization by NMR Spectroscopy
Objective: To confirm the structure and probe the electronic environment of a picolinic acid derivative.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: a. Acquire a standard proton NMR spectrum. b. Analysis: The chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects of substituents. EWGs will shift ortho and para protons downfield (to higher ppm), while EDGs will shift them upfield (to lower ppm).[14] The integration of peaks confirms the number of protons, and coupling patterns (J-coupling) reveal their connectivity.
-
¹³C NMR Spectroscopy: a. Acquire a proton-decoupled carbon NMR spectrum. b. Analysis: The chemical shifts of the ring carbons provide complementary electronic information. The carboxylic acid carbon typically appears around 165-175 ppm.[14][15]
Conclusion
The rational design of picolinic acid derivatives is a powerful strategy in drug discovery and materials science. It is a process governed by the predictable and quantifiable interplay of electronic and steric effects. Electronic effects, transmitted via induction and resonance, fine-tune the acidity and coordination strength of the molecule. Steric effects, primarily driven by substituent size and position, dictate the three-dimensional architecture and accessibility of the key functional groups. By mastering these fundamental principles and validating designs through robust experimental workflows, scientists can effectively navigate chemical space to develop novel molecules with tailored properties and desired functions. The continued exploration of this privileged scaffold, guided by these principles, promises to yield significant advancements across the scientific disciplines.
References
- Celestine, M.J. et al. (n.d.). Complexes of dipicolinic acid and its derivatives as medicine.
-
(2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(10). [Link]
-
Owen, W. J. et al. (2018). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. Pest Management Science, 74(10), 2269-2278. [Link]
-
(2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography. The Journal of Organic Chemistry. [Link]
-
(2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. ResearchGate. [Link]
-
(2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. The Journal of Organic Chemistry, 87(19), 12698–12709. [Link]
- (n.d.).
-
(2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]
-
(2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. ACS Publications. [Link]
-
Al-Hasani, R. A. (2012). Synthesis of Some Aminopicolinic Acids. UMSL. [Link]
-
Rode, M. F., & Sobolewski, A. L. (2014). Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods. The Journal of Chemical Physics, 140(8), 084311. [Link]
-
Owen, W. J. et al. (2018). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. ResearchGate. [Link]
-
Konovalikhin, S. V. et al. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157. [Link]
-
Rode, M. F., & Sobolewski, A. L. (2014). Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods. AIP Publishing. [Link]
-
Wang, X. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Sanjeev, R., & Jagannadham, V. (n.d.). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. [Link]
-
Babaee, S. et al. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]
-
Babaee, S. et al. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 11(31), 18949-18960. [Link]
-
(n.d.). Hammett plot of the investigated pyridine substituents. ResearchGate. [Link]
-
Wang, X. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
(n.d.). Taft Equation. Dalal Institute. [Link]
-
(n.d.). Taft equation. Wikipedia. [Link]
-
Daovody, A. et al. (2015). Substituent effect on the proton-related phenomena and chelation behavior of hydroxypicolinic compounds: a DFT investigation. ResearchGate. [Link]
-
Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. Science and Education Publishing. [Link]
-
(n.d.). Hammett plot for four-components assembly with para substituted 2-picolinaldehyde. The Royal Society of Chemistry. [Link]
-
Jaffé, H. H. (1955). Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. The Journal of Chemical Physics, 23(3), 415-419. [Link]
-
(2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]
-
Jayaseelan, P. et al. (2019). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 35(1). [Link]
-
(2014). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. Odinity. [Link]
-
(n.d.). Taft equation: Polar substituent constants, σ. Scribd. [Link]
-
(n.d.). Steric parameters taft's steric factor (es). Slideshare. [Link]
-
Drmanić, S. et al. (2014). Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids. ResearchGate. [Link]
-
(n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
-
(n.d.). Substituent Effects. La Salle University. [Link]
-
(n.d.). Raman spectra of picolinic acid at the indicated pH values. ResearchGate. [Link]
-
Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. La Salle University. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. odinity.com [odinity.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 9. sciepub.com [sciepub.com]
- 10. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taft equation - Wikipedia [en.wikipedia.org]
- 13. irl.umsl.edu [irl.umsl.edu]
- 14. rsc.org [rsc.org]
- 15. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 4-Chloro-6-(methoxycarbonyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utilization of 4-Chloro-6-(methoxycarbonyl)picolinic acid as a strategic starting material for the synthesis of diverse heterocyclic compounds. This versatile pyridine-based building block, featuring three distinct functional handles—a reactive chlorine atom, a methyl ester, and a carboxylic acid—offers multiple avenues for chemical modification. We will delve into the core synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), providing detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction optimization are discussed to empower researchers in drug discovery and materials science.
Introduction: The Strategic Value of this compound
Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Picolinic acid derivatives, in particular, are of significant interest due to their biological activities and utility as synthetic intermediates.[2][3][4] this compound has emerged as a valuable starting material for constructing complex molecular architectures.[5][6] Its key attributes include:
-
C4-Position Chlorine: An "activated" aryl chloride, susceptible to displacement via nucleophilic aromatic substitution (SNAr) or participation in transition metal-catalyzed cross-coupling reactions.[7][8]
-
C6-Position Ester: Offers a site for modification through hydrolysis, amidation, or reduction.
-
C2-Position Carboxylic Acid: Provides a handle for amide bond formation, esterification, or can influence the reactivity of the pyridine ring.
This guide will focus on the transformation of the C4-chloro substituent, a common and powerful strategy for molecular elaboration.
Core Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[9] The electron-deficient nature of the pyridine ring makes the C4-chloro group a competent electrophile for such transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of biaryl synthesis.[7][9] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the picolinate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
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// Reactant/Product Inputs ArCl [label="Picolinate-Cl\n(Ar-Cl)", shape=ellipse, style=dashed, color="#5F6368"]; Boronic [label="R-B(OH)₂", shape=ellipse, style=dashed, color="#5F6368"]; Base [label="Base", shape=ellipse, style=dashed, color="#5F6368"];
// Edges Pd0 -> Complex1 [label=" Ar-Cl", pos="e,e", headport="w", tailport="e"]; ArCl -> OxAdd [style=invis]; Complex1 -> Complex2 [label=" R-B(OH)₂ / Base", pos="e,e", headport="w", tailport="e"]; Boronic -> Transmetal [style=invis]; Base -> Transmetal [style=invis]; Complex2 -> Pd0 [label=" ", pos="s,s", headport="s", tailport="s"]; Complex2 -> Product [label=" ", style=dashed, arrowhead=none];
// Positioning Labels {rank=same; Pd0; OxAdd; Complex1;} {rank=same; Complex2; Transmetal; Product;} RedElim [pos="0.5, -0.8!"];
// Invisible edges for layout Pd0 -> RedElim [style=invis]; RedElim -> Complex2 [style=invis]; }
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Synthesis of Methyl 4-phenyl-6-(methoxycarbonyl)picolinate
This protocol is adapted from established procedures for Suzuki couplings on chloropyridines.[7]
Materials:
-
This compound methyl ester (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more specialized ligand like SPhos.
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-chloro-6-(methoxycarbonyl)picolinate starting material, phenylboronic acid, and potassium carbonate.
-
Add the palladium acetate and ligand to the flask.
-
Seal the flask with a septum, then evacuate and backfill with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[9]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Optimization:
-
Ligand Choice: While simple ligands like PPh₃ can be effective, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide higher yields and faster reaction times, especially for less reactive chlorides.[1] They promote the reductive elimination step and stabilize the active Pd(0) species.
-
Base: The base is crucial for activating the boronic acid. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The choice can significantly impact yield.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is standard. Water aids in dissolving the base and facilitating the transmetalation step.
Data Summary: Typical Conditions for Suzuki Coupling of Chloropyridines [7]
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 |
| 2 | 4-Chloropicolinate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 88 |
| 3 | 2-Chloro-5-nitropyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78 |
Core Synthetic Strategy II: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free method for functionalizing electron-deficient aromatic rings.[8] The electron-withdrawing nature of the pyridine nitrogen and the ester/acid groups makes the C4 position susceptible to attack by nucleophiles.
Amination, Thiolation, and Alkoxylation
This strategy allows for the direct introduction of nitrogen, sulfur, or oxygen nucleophiles at the C4 position, providing rapid access to a wide range of derivatives.
Mechanistic Insight: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[10]
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing groups and the ring nitrogen.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group. This step is typically fast.
Recent studies suggest that for many heterocyclic systems, this process may be concerted rather than stepwise.[8]
// Structures as nodes with labels Start [label=<
Starting Material
];
Nucleophile [label="Nu-H", shape=plaintext, fontcolor="#202124"];
Meisenheimer [label=<
Meisenheimer Complex (Intermediate)
];
Product [label=<
Substituted Product
];
Cl_minus [label="Cl⁻", shape=plaintext, fontcolor="#202124"]; H_plus [label="H⁺", shape=plaintext, fontcolor="#202124"];
// Edges Start -> Meisenheimer [label="+ Nu-H (Addition)"]; Meisenheimer -> Product [label="- Cl⁻ (Elimination)"];
// Invisible edges for layout Nucleophile -> Start [style=invis]; Product -> Cl_minus [style=invis]; }
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Field-Proven Protocol: Synthesis of an N-Aryl Picolinate Derivative
This generalized protocol is applicable for reactions with primary or secondary amines.[1][11]
Materials:
-
This compound (1.0 equiv)
-
Aniline or substituted aniline (1.1 - 1.5 equiv)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv)
-
Polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve the this compound in the chosen solvent.
-
Add the amine nucleophile and the base.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the amine and may require screening.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
After cooling, pour the reaction mixture into water to precipitate the product or to facilitate extraction.
-
If a solid precipitates, collect it by filtration, wash with water, and dry.
-
If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Causality and Optimization:
-
Solvent: Polar aprotic solvents (DMSO, DMF, NMP) are ideal as they can solvate the charged Meisenheimer intermediate, accelerating the reaction.
-
Temperature: SNAr reactions often require heating to overcome the activation energy associated with disrupting the aromatic system.[12] Microwave irradiation can often dramatically reduce reaction times.
-
Nucleophile: The reaction rate is highly dependent on the strength of the nucleophile. Thiolates are generally more reactive than amines, which are more reactive than alkoxides.
-
Leaving Group: While chlorides are used, the corresponding fluorides are often more reactive in SNAr, as fluorine's high electronegativity makes the attached carbon more electrophilic.[10] However, chloropyridines are generally more common and cost-effective.[7]
Subsequent Transformations: Building Heterocyclic Complexity
The initial products from cross-coupling or SNAr are valuable intermediates that can be further cyclized to form fused or more complex heterocyclic systems.[13][14]
Example Application: Intramolecular Cyclization
A 4-amino substituted picolinate, synthesized via SNAr, can be designed to undergo a subsequent intramolecular cyclization. For example, if the introduced amine nucleophile contains another reactive group (e.g., an ortho-acetyl group), it could undergo a copper-catalyzed oxidative cyclization to form an indolinone-type scaffold.[13] This highlights how the initial functionalization at C4 opens the door to a vast and underexplored chemical space.[1]
// Nodes Start [label="4-Chloro-6-(methoxycarbonyl)\npicolinic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SNAr [label="SNAr with\nOrtho-functionalized Aniline", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="4-Anilino-picolinate\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization\n(e.g., Cu-catalyzed)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Fused Heterocyclic\nProduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> SNAr; SNAr -> Intermediate; Intermediate -> Cyclization; Cyclization -> Product; }
Caption: Workflow from starting material to complex fused heterocycles.
Conclusion
This compound is a highly effective and versatile scaffold for the synthesis of a wide array of functionalized heterocyclic compounds. Through the strategic application of modern synthetic methods like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can rapidly access novel chemical entities. The protocols and insights provided herein serve as a robust foundation for scientists and professionals in drug discovery and chemical research to explore new synthetic frontiers and develop next-generation molecules with tailored properties.
References
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- St. Martin, A., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH).
- Belnome, F., et al. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate.
- Girard, Y., et al. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Who we serve.
- Bechki, L., et al. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.
- Biosynth. Understanding the Role of 4-Chloropicolinic Acid in Drug Discovery.
- Ma, H., et al. Copper‐Catalyzed Oxidative Intramolecular Cyclization for the Synthesis of 2‐Hydroxy‐Indolin‐3‐Ones. ResearchGate.
- Guidechem. How is 4-Chloropyridine-2-carboxylic acid synthesized?.
- ChemicalBook. 4-Chloropyridine-2-carboxylic acid | 5470-22-4.
- Daan, T., et al. Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH).
- Mondal, B., et al. 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2. Green Chemistry (RSC Publishing).
- Farrokh, M., et al. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate.
- The Organic Chemistry Tutor. nucleophilic aromatic substitutions. YouTube.
- Encyclopedia MDPI. Intramolecular Cyclization.
- The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
- Gontijo, T. B., et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information.
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
reaction of 4-Chloro-6-(methoxycarbonyl)picolinic acid with amines
Application Notes and Protocols
Topic: Reaction of 4-Chloro-6-(methoxycarbonyl)picolinic acid with Amines Audience: Researchers, scientists, and drug development professionals.
Introduction: The Picolinic Acid Scaffold in Modern Drug Discovery
Picolinic acid and its derivatives are recognized as "privileged" structural motifs in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyridine-containing molecules are integral to a significant portion of FDA-approved nitrogen-heterocyclic drugs.[1] The compound This compound is a particularly valuable building block for chemical library synthesis and lead optimization. Its trifunctional nature—featuring a carboxylic acid, a chloro-substituent on an electron-deficient ring, and a methyl ester—offers multiple, distinct reaction handles. This allows for the strategic and selective introduction of diverse chemical functionalities, enabling the exploration of chemical space around a core scaffold.
This guide provides a detailed exploration of the two primary and most synthetically valuable reactions of this compound with amines:
-
Amide bond formation at the C2-carboxylic acid.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-chloro position.
We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested protocols, and discuss the critical parameters that govern regioselectivity, allowing the chemist to direct the reaction to the desired position.
Understanding the Competing Reaction Pathways
The primary challenge and opportunity when using this compound lies in controlling which site the amine nucleophile attacks. The reaction conditions, particularly temperature and the activation method, are the key determinants of the outcome.
Figure 1. Competing reaction pathways for the amination of this compound.
Generally, amide coupling reactions are performed under mild conditions, often at room temperature, using specific activating agents for the carboxylic acid. In contrast, the SNAr reaction at the C4-chloro position is typically slower and requires thermal energy (heating) to proceed at a practical rate. This difference in activation energy is the foundation for achieving selective functionalization.
Part 1: Protocol for Amide Coupling at the C2-Carboxylic Acid
The formation of an amide bond is one of the most frequently used reactions in drug discovery.[2][3] This protocol focuses on activating the carboxylic acid of the picolinate scaffold for reaction with an amine, while leaving the C4-chloro and C6-ester groups intact. The use of coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or HATU is standard practice.[4]
Scientific Rationale and Mechanism
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires very high temperatures. Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated ester intermediate.[3][5]
-
Activation: The carboxylic acid reacts with the coupling reagent (e.g., EDC) to form a highly reactive O-acylisourea intermediate.
-
Additive Interception (Optional but Recommended): Additives like 1-Hydroxybenzotriazole (HOBt) can react with the O-acylisourea to form an HOBt-ester. This new intermediate is still highly reactive but is less prone to side reactions and racemization, particularly with chiral substrates.[2]
-
Aminolysis: The amine nucleophile attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize any acid generated during the reaction without competing as a nucleophile.[4]
Experimental Workflow: Amide Coupling
Figure 2. Step-by-step workflow for a typical amide coupling reaction.
Detailed Protocol
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq).
-
Solvation: Dissolve the solids in a suitable anhydrous solvent such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) to a concentration of approximately 0.1-0.2 M.[2]
-
Reagent Addition: To the stirred solution, add DIPEA (2.0-3.0 eq). If using EDC/HOBt, add HOBt (0.1-1.0 eq) followed by EDC·HCl (1.2-1.5 eq). If using HATU, add HATU (1.2 eq).
-
Causality Note: Using a catalytic amount of HOBt (0.1 eq) with EDC is often sufficient to suppress side reactions and improve efficiency.[2] For less reactive or electron-deficient amines, stoichiometric HOBt and slightly elevated temperatures (40 °C) may be required. HATU is generally more potent and faster than EDC/HOBt but is also more expensive.[4]
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the limiting reagent by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Amide Coupling Conditions
| Amine Type | Coupling Reagent | Base | Solvent | Temp. (°C) | Typical Time (h) | Notes |
| Primary Aliphatic | EDC/HOBt | DIPEA | DCM | 25 | 4-8 | Generally high yielding and clean reactions. |
| Secondary Aliphatic | HATU | DIPEA | DMF | 25 | 6-12 | HATU is preferred for more sterically hindered amines. |
| Primary Aromatic | EDC/HOBt/DMAP | DIPEA | ACN | 25-40 | Electron-deficient anilines are sluggish; adding DMAP (1 eq) can accelerate the reaction.[2] | |
| Secondary Aromatic | HATU | 2,6-Lutidine | DMF | 40-60 | Can be challenging; requires more forceful conditions and a less hindered base. |
Part 2: Protocol for SNAr at the C4-Position
Nucleophilic aromatic substitution is a key method for functionalizing halopyridines.[6] The electron-withdrawing nature of the pyridine nitrogen and the two carbonyl groups makes the C4 position sufficiently electrophilic for substitution by an amine nucleophile. This reaction typically requires heat to overcome the activation energy for the formation of the Meisenheimer intermediate.
Scientific Rationale and Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8]
-
Nucleophilic Attack: The amine attacks the electron-deficient carbon atom bearing the chloro substituent, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group. A base is required to deprotonate the amine's nitrogen in the final product, regenerating the neutral amine and driving the reaction to completion.
Figure 3. Simplified mechanism for the SNAr addition-elimination reaction.
Detailed Protocol
-
Preparation: In a sealable reaction vessel (e.g., a microwave vial or sealed tube), combine this compound (1.0 eq), the desired primary or secondary amine (1.5-2.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (3.0 eq).
-
Causality Note: K₂CO₃ is an inexpensive and effective inorganic base. For substrates with poor solubility, an organic base like DIPEA may be preferred. An excess of the amine can sometimes serve as both the nucleophile and the base.[7]
-
-
Solvation: Add a high-boiling polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or DMF.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature and time depend on the nucleophilicity of the amine. Microwave irradiation can often significantly reduce reaction times.
-
Monitoring: Monitor the reaction by LC-MS. For many primary amines, the reaction is complete in 2-6 hours at 100 °C. Less reactive amines may require higher temperatures or longer reaction times.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like EtOAc. If the product is acidic (due to the picolinic acid moiety), the pH of the aqueous layer may need to be adjusted to ~4-5 before extraction to ensure the product is in its neutral form.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.
Data Summary: SNAr Conditions
| Amine Type | Base | Solvent | Temp. (°C) | Typical Time (h) | Notes |
| Primary Aliphatic | K₂CO₃ | DMSO | 80-100 | 2-6 | Reactions are generally fast and high-yielding. |
| Secondary Aliphatic | DIPEA | NMP | 100-120 | 4-12 | Steric hindrance can slow the reaction; higher temperatures may be needed. |
| Primary Aromatic | K₂CO₃ | DMSO | 120-140 | 8-24 | Electron-rich anilines react faster than electron-poor anilines. |
| Ammonia (aq.) | (none needed) | Dioxane | 100-120 | 12-18 | Use of aqueous ammonia in a sealed vessel provides the 4-amino product.[9] |
References
-
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
ChemistryViews. (2024). 2-Aminopyridines Made from Bench-Stable Reagents. [Link]
-
SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. [Link]
-
Crowley, J. D., & Gable, R. W. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH. [Link]
-
Li, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. [Link]
-
Zolfigol, M. A., et al. (2020). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]
-
Bote, I. C., et al. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PMC - NIH. [Link]
- Google Patents. (2018).
-
MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]
-
Gunda, P., & Kumar, A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. [Link]
-
YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. [Link]
-
Chemistry LibreTexts. (2022). 1.20: Amines- Reactions. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Mannich reaction. [Link]
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]
-
ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. scielo.br [scielo.br]
- 7. 2-Aminopyridines Made from Bench-Stable Reagents - ChemistryViews [chemistryviews.org]
- 8. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 4-Chloro-6-(methoxycarbonyl)picolinic acid
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the development of robust and versatile methods for constructing complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for the formation of carbon-carbon and carbon-heteroatom bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. The strategic functionalization of heterocyclic scaffolds is of particular interest, as these motifs are prevalent in a vast array of biologically active compounds and functional materials.
This guide focuses on the application of 4-Chloro-6-(methoxycarbonyl)picolinic acid as a versatile building block in palladium-catalyzed cross-coupling reactions. The presence of a chloro-substituent at the 4-position of the pyridine ring provides a reactive handle for various coupling transformations, while the methoxycarbonyl and carboxylic acid moieties at the 6- and 2-positions, respectively, offer opportunities for further derivatization and influence the electronic properties of the heterocyclic core. This unique combination of functional groups makes this compound an attractive substrate for the synthesis of highly substituted pyridine derivatives.
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale behind experimental choices, ensuring a thorough understanding of these powerful synthetic transformations.
The Versatility of this compound in Cross-Coupling
The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing carboxylic acid and ester groups, renders the chloro-substituent at the 4-position susceptible to oxidative addition to a low-valent palladium(0) species, the crucial first step in most cross-coupling catalytic cycles. This reactivity opens the door to a variety of powerful bond-forming reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Heck-Mizoroki Reaction: Vinylation of the pyridine core.
-
Sonogashira Coupling: Introduction of acetylenic moieties.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Negishi Coupling: C-C bond formation with organozinc reagents.
The following sections will delve into the specifics of each of these transformations, providing detailed protocols, mechanistic insights, and practical application notes.
Suzuki-Miyaura Coupling: Forging Aryl- and Heteroaryl-Pyridine Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
1,4-Dioxane/Water (4:1 v/v)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (4 mL).
-
Add the catalyst solution to the Schlenk flask, followed by water (1 mL).
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant side reactions. |
| Solvent | Dioxane/Water | The aqueous mixture aids in the dissolution of the base and facilitates the transmetalation step. |
| Temperature | 100 °C | Elevated temperature is often necessary to drive the reaction to completion, especially with less reactive chloro-substrates. |
Heck-Mizoroki Reaction: Introducing Alkenyl Moieties
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This transformation is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds.
Mechanistic Insights
The Heck reaction follows a catalytic cycle involving:
-
Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Ar bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species eliminates HX in the presence of a base, regenerating the Pd(0) catalyst.
Caption: Catalytic Cycle of the Heck-Mizoroki Reaction.
Experimental Protocol: Heck-Mizoroki Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate; 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon source
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.10 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A classic catalyst system for the Heck reaction; the phosphine ligand stabilizes the palladium species. |
| Base | Et₃N | Acts as a scavenger for the hydrogen halide generated during the catalytic cycle. |
| Solvent | DMF | A high-boiling polar aprotic solvent suitable for this reaction temperature. |
| Temperature | 120 °C | Higher temperatures are often required to overcome the activation barrier for less reactive aryl chlorides. |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is notable for its use of a copper co-catalyst, which facilitates the key transmetalation step.
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.
Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add THF (10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture at 60 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, filter off the triethylammonium salts, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over sodium sulfate.
-
Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A standard and effective catalyst/co-catalyst system for Sonogashira couplings. |
| Base | Et₃N | Serves as both the base to deprotonate the alkyne and as a solvent. |
| Solvent | THF | Co-solvent to ensure solubility of the starting materials. |
| Temperature | 60 °C | A moderate temperature is usually sufficient for this reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides. This reaction has broad scope with respect to both the amine and the aryl halide coupling partners.
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to proceed as follows:
-
Oxidative Addition: Pd(0) adds to the aryl chloride.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene
-
Nitrogen or Argon source
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Remove the tube from the glovebox and add toluene (5 mL) and the amine (1.2 mmol) under a counterflow of inert gas.
-
Seal the tube and heat the mixture at 110 °C for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Xantphos is a bidentate phosphine ligand known to promote efficient C-N bond formation. |
| Base | NaOtBu | A strong, non-nucleophilic base that is effective for the deprotonation of a wide range of amines. |
| Solvent | Toluene | A common non-polar solvent for this transformation. |
| Temperature | 110 °C | Necessary for efficient reaction with the chloro-substrate. |
Negishi Coupling: A Versatile C-C Bond Formation
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds.
Mechanistic Overview
The mechanism of the Negishi coupling is similar to other palladium-catalyzed cross-coupling reactions:
-
Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.
-
Transmetalation: The organozinc reagent transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on palladium couple to form the product and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle of the Negishi Coupling.
Experimental Protocol: Negishi Coupling
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or used as a solution, 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous THF (10 mL).
-
Slowly add the organozinc reagent (1.5 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 50 °C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A versatile and commonly used Pd(0) catalyst for Negishi couplings. |
| Reagent | Organozinc | Highly reactive transmetalating agents that are compatible with many functional groups. |
| Solvent | THF | The standard solvent for Negishi reactions. |
| Temperature | Room temperature to 50 °C | Negishi couplings often proceed under mild conditions. |
Application Notes: Troubleshooting and Optimization
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for reaction success. For challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) is often beneficial.
-
Base Selection: The choice of base can significantly impact the reaction outcome. In Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LiHMDS are typically required.
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like DMF, dioxane, and THF are commonly used. In some cases, aqueous solvent mixtures can accelerate the reaction, particularly in Suzuki couplings.
-
Inert Atmosphere: While some modern catalyst systems show a degree of air tolerance, it is generally best practice to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation and deactivation of the catalyst.
-
Substrate Purity: The purity of the starting materials, especially this compound and the coupling partner, is critical. Impurities can poison the catalyst and lead to lower yields and the formation of byproducts.
Conclusion
This compound is a valuable and versatile building block for the synthesis of highly functionalized pyridine derivatives through palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—a wide range of carbon-carbon and carbon-nitrogen bonds can be efficiently formed at the 4-position of the pyridine ring. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ these powerful synthetic methods in their own work, accelerating the discovery and development of new chemical entities.
References
- Vertex AI Search. (n.d.). Cross-Coupling of Heteroatomic Electrophiles - PMC - NIH.
- Vertex AI Search. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
- NROChemistry. (n.d.). Negishi Coupling.
- PubMed. (2005). Palladium-catalyzed chemoselective cross-coupling of acyl chlorides and organostannanes.
- AiFChem. (n.d.). This compound.
- ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides.
- Vertex AI Search. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- RSC Publishing. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- NIH. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications.
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
- NIH. (n.d.). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). Heck Reaction.
- RSC Publishing. (n.d.). Negishi coupling reactions as a valuable tool for [11C]methyl-arene formation; first proof of principle.
The Strategic Utility of 4-Chloro-6-(methoxycarbonyl)picolinic Acid in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of contemporary drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of available building blocks, 4-Chloro-6-(methoxycarbonyl)picolinic acid has emerged as a particularly valuable scaffold. Its unique trifunctional nature—a carboxylic acid, a methyl ester, and a reactive chlorine atom on a pyridine core—offers medicinal chemists a powerful tool for the synthesis of complex heterocyclic systems with diverse pharmacological activities. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of potent kinase inhibitors, and furnishes detailed protocols for its utilization.
The picolinic acid framework itself is a well-established pharmacophore, known for its chelating properties and presence in various bioactive molecules.[1] The strategic placement of a chlorine atom at the 4-position and a methoxycarbonyl group at the 6-position of the picolinic acid core provides orthogonal handles for chemical modification. This allows for a stepwise and controlled elaboration of the molecule, a critical aspect in the construction of libraries of compounds for structure-activity relationship (SAR) studies.
Core Applications in Medicinal Chemistry: A Gateway to Privileged Scaffolds
The primary application of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. This scaffold is recognized as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.[2] Indeed, several approved drugs and clinical candidates, such as the anticancer agents Larotrectinib and Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[2][3] These compounds often function as potent and selective kinase inhibitors, a major class of therapeutics in oncology and immunology.[4][5]
The inherent reactivity of this compound allows for a convergent and efficient synthesis of these complex scaffolds. The carboxylic acid and ester functionalities can be readily transformed into key reactive intermediates, while the chloro group serves as an excellent leaving group for nucleophilic aromatic substitution or as a handle for cross-coupling reactions.
Data Presentation: Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 293294-71-0 | [2] |
| Molecular Formula | C₈H₆ClNO₄ | [2] |
| Molecular Weight | 215.59 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [2] |
Experimental Protocols: Synthesis of a Key Pyrazolo[1,5-a]pyrimidine Intermediate
The following protocols provide a detailed, step-by-step methodology for the synthesis of a key pyrazolo[1,5-a]pyrimidine intermediate from this compound. This synthetic route is exemplary of the strategic use of this building block in the construction of medicinally relevant scaffolds.
Protocol 1: Synthesis of Methyl 4-chloro-6-(chlorocarbonyl)picolinate
This initial step activates the carboxylic acid for subsequent reactions. The causality behind this choice is to create a more reactive acyl chloride, which will readily react with the desired nucleophile in the next step.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude methyl 4-chloro-6-(chlorocarbonyl)picolinate is typically used in the next step without further purification.
Protocol 2: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine-7-carboxylate
This protocol illustrates the core cyclization reaction to form the pyrazolo[1,5-a]pyrimidine scaffold. The choice of a substituted 5-aminopyrazole as the nucleophile is critical for introducing diversity and tuning the biological activity of the final compounds.[6][7]
Materials:
-
Crude methyl 4-chloro-6-(chlorocarbonyl)picolinate (from Protocol 1)
-
A substituted 5-aminopyrazole (e.g., 3-amino-5-methylpyrazole) (1.0 eq)
-
Anhydrous pyridine or another suitable base
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Dissolve the substituted 5-aminopyrazole (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add anhydrous pyridine (2.0-3.0 eq) to the solution.
-
To this mixture, add a solution of the crude methyl 4-chloro-6-(chlorocarbonyl)picolinate in the same anhydrous solvent dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrazolo[1,5-a]pyrimidine-7-carboxylate.
Mandatory Visualization: Synthetic Workflow and Logical Relationships
The following diagrams illustrate the synthetic pathway and the strategic importance of the functional groups on the starting material.
Caption: Synthetic workflow from the starting material to bioactive kinase inhibitors.
Caption: Functional group analysis and their corresponding synthetic utilities.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through standard analytical techniques. The progress of each reaction can be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and the final product should be confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Expected spectral data for the pyrazolo[1,5-a]pyrimidine core are well-documented in the chemical literature, providing a reliable benchmark for validation.[7][8]
Conclusion: A Cornerstone for Innovation in Drug Discovery
This compound represents more than just a chemical intermediate; it is a testament to the power of rational design in medicinal chemistry. Its strategically positioned functional groups provide a versatile platform for the synthesis of complex and biologically active molecules, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable building block, thereby accelerating the discovery and development of next-generation therapeutics. The continued exploration of the reactivity and applications of this and similar scaffolds will undoubtedly pave the way for new and innovative solutions to pressing medical needs.
References
-
Liu, Y., et al. (2016). Discovery of pyrazolo[1,5-a]pyrimidine TTK inhibitors: CFI-402257 is a potent, selective, bioavailable anticancer agent. ACS Medicinal Chemistry Letters, 7(7), 671-675. Available at: [Link]
-
Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(36), 25255-25278. Available at: [Link]
-
Arias-Gómez, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 973. Available at: [Link]
-
Senga, K., et al. (1976). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry, 19(12), 1481-1484. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available at: [Link]
-
Wikipedia. (2023). Picolinic acid. Available at: [Link]
-
Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182. Available at: [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7248. Available at: [Link]
-
Zagozda, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(19), 11257. Available at: [Link]
-
Hilf, M., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4478-4492. Available at: [Link]
-
Chen, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 85-89. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2020). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 13(11), 8003-8015. Available at: [Link]
-
Knez, D., et al. (2014). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Molecules, 19(11), 17774-17797. Available at: [Link]
-
MySkinRecipes. (n.d.). Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. Available at: [Link]
-
Kamal, A., et al. (2013). Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3208-3215. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scribd.com [scribd.com]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Chloro-6-(methoxycarbonyl)picolinic Acid in Agrochemical Synthesis
An in-depth guide for researchers and chemical development professionals on the application of 4-Chloro-6-(methoxycarbonyl)picolinic acid as a pivotal intermediate in the synthesis of next-generation agrochemicals.
Executive Summary
The picolinic acid framework is a cornerstone in modern herbicide development, serving as the foundational scaffold for a range of synthetic auxin herbicides. These compounds are prized for their high efficacy, systemic action, and favorable environmental profiles.[1][2] This document provides a detailed technical guide on the use of This compound (CMPA) , a key heterocyclic building block, in the synthesis of high-value agrochemicals, particularly the arylpicolinate class of herbicides. We will explore the causality behind synthetic strategies, provide detailed, field-proven protocols for key chemical transformations, and outline robust analytical methods for quality control. This guide is intended for researchers, chemists, and process development professionals in the agrochemical and fine chemical industries.
Physicochemical Profile of the Core Intermediate
Understanding the fundamental properties of this compound is critical for its effective use in synthesis. The presence of a carboxylic acid, an ester, and a reactive chlorine atom on the pyridine ring makes it a versatile and strategic intermediate.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 293294-71-0 | [3][4][5][6] |
| Molecular Formula | C₈H₆ClNO₄ | [3][5] |
| Molecular Weight | 215.59 g/mol | [3][5] |
| Appearance | Typically an off-white or white solid | N/A |
| Purity | Commercially available at ≥95% | [3] |
| Storage | Sealed in dry, 2-8°C | [4] |
| SMILES | O=C(O)C1=NC(C(OC)=O)=CC(Cl)=C1 | [3] |
The Strategic Role of CMPA in Arylpicolinate Herbicide Synthesis
The latest generation of synthetic auxin herbicides, such as Halauxifen-methyl and Florpyrauxifen-benzyl, belong to the arylpicolinate class.[7] These molecules are characterized by a picolinic acid core linked to a substituted aryl group at the 6-position. The synthesis of these complex molecules relies on a strategic, multi-step approach where intermediates like CMPA are invaluable.
The general synthetic workflow involves the formation of the core picolinate structure, followed by a palladium-catalyzed cross-coupling reaction to install the aryl moiety. The functional groups on CMPA (the 4-chloro and 2-carboxylic acid) can then be further modified to yield the final active ingredient.
Below is a conceptual workflow illustrating the journey from a basic picolinate intermediate to a final arylpicolinate herbicide.
Caption: Conceptual workflow for arylpicolinate herbicide synthesis.
Key Synthetic Transformation Protocols
The following protocols are designed to be robust and adaptable for picolinate intermediates like CMPA. The causality behind reagent choice and reaction conditions is explained to empower researchers in their process optimization efforts.
Protocol 1: Esterification of the Picolinic Acid Moiety
Rationale: The conversion of the carboxylic acid at the 2-position to a methyl ester is a crucial step. It protects the acid group, improves solubility in organic solvents, and prepares the molecule for subsequent cross-coupling reactions. Using thionyl chloride is highly efficient as it produces gaseous byproducts (SO₂ and HCl) that are easily removed, simplifying the reaction workup.[8]
Materials:
-
This compound (CMPA)
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Argon), suspend CMPA (1.0 eq) in anhydrous methanol (10 mL per gram of CMPA).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality: This slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in DCM or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Causality: The bicarbonate wash is essential to remove both HCl and any unreacted starting material, ensuring a pure product.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the methyl ester product, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Formation
Rationale: The Suzuki-Miyaura coupling is the industry-standard method for forming the C-C bond between the picolinate ring and the aryl group.[9] It offers high functional group tolerance, mild reaction conditions, and generally high yields. The choice of a palladium catalyst (like Pd(PPh₃)₄) and a base (like K₂CO₃ or Cs₂CO₃) is crucial for the efficiency of the catalytic cycle.
Materials:
-
Halogenated Picolinate Intermediate (e.g., Methyl 4-amino-3,6-dichloropicolinate)
-
Substituted Arylboronic Acid (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Inert atmosphere supplies (N₂ or Argon)
Procedure:
-
Degassing: To a reaction vessel, add the halogenated picolinate (1.0 eq), arylboronic acid (1.1 eq), base (2.0 eq), and the palladium catalyst. Seal the vessel. Evacuate and backfill with an inert gas three times. Causality: This degassing step is absolutely critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the reaction.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction by HPLC or GC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl picolinate.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Analytical Methods for Process Monitoring and Quality Control
Rigorous analytical oversight is non-negotiable for ensuring the safety and efficacy of the final agrochemical product. Monitoring reaction progress and verifying the purity of intermediates like CMPA is essential.[10][11]
| Technique | Application | Key Parameters |
| HPLC | Purity assessment, reaction monitoring, quantification of starting material, intermediates, and final product. | C18 reverse-phase column, mobile phase (e.g., Acetonitrile/Water with 0.1% formic acid), UV detection (e.g., 254 nm). |
| GC-MS | Identification of volatile impurities and byproducts. Confirmation of product mass. | Capillary column (e.g., DB-5ms), temperature gradient program, Electron Ionization (EI) source. |
| ¹H NMR | Structural confirmation of intermediates and final products. | Deuterated solvent (e.g., CDCl₃, DMSO-d₆), internal standard (e.g., TMS), analysis of chemical shifts and coupling constants. |
| FTIR | Functional group analysis (e.g., presence of C=O, C-Cl bonds). | KBr pellet or thin film. |
Protocol: HPLC Method for Reaction Monitoring
Objective: To quantify the consumption of a halo-picolinate starting material and the formation of the coupled product during a Suzuki reaction.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Quench a small aliquot (approx. 50 µL) of the reaction mixture, dilute with acetonitrile, and filter through a 0.45 µm syringe filter before injection.
Conclusion
This compound and its structural relatives are not merely simple chemicals; they are enabling intermediates that unlock access to some of the most effective herbicide technologies on the market. A thorough understanding of their reactivity and the application of robust, well-designed synthetic protocols, such as the esterification and Suzuki-Miyaura coupling detailed herein, are paramount. By leveraging these advanced synthetic and analytical techniques, researchers and development professionals can accelerate the discovery and commercialization of new, effective, and safe agrochemical solutions.
References
-
AERU - University of Hertfordshire. Halauxifen-methyl (Ref: DE-729). Available from: [Link]
-
ResearchGate. Structures of the proherbicides halauxifen‐methyl 25, florpyrauxifen‐benzyl 26 and the herbicides 25 a and 26 a as well as its synthetic pathways. Available from: [Link]
-
Eureka | Patsnap. Preparation method of halauxifen-methyl. Available from: [Link]
-
AERU - University of Hertfordshire. Aminopyralid (Ref: XDE 750). Available from: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the evaluation of the new active constituent halauxifen-methyl. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 213012, Aminopyralid. Available from: [Link]
-
Wikipedia. Aminopyralid. Available from: [Link]
- Google Patents. US Patent 6,194,442 B1: 5-Substituted picolinic acid compounds.
-
Chemsrc. Aminopyralid | CAS#:150114-71-9. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 6: Analytical Methods (2,4,6-Trinitrotoluene). Available from: [Link]
- Google Patents. US11325906B2 - Chemical compounds.
-
Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 6: Analytical Methods (Formaldehyde). Available from: [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
National Center for Biotechnology Information. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Available from: [Link]
-
European Patent Office. EP 3994990 A1 - AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Available from: [Link]
Sources
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 293294-71-0 | AChemBlock [achemblock.com]
- 4. 293294-71-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 293294-71-0 [chemicalbook.com]
- 6. 293294-71-0 | this compound - AiFChem [aifchem.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 9. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note and Protocol for the Esterification of 4-Chloro-6-(methoxycarbonyl)picolinic acid
For: Researchers, scientists, and drug development professionals.
This document provides a detailed guide for the esterification of 4-Chloro-6-(methoxycarbonyl)picolinic acid. Two primary, robust protocols are presented, catering to different laboratory setups and substrate sensitivities. The underlying chemical principles, procedural rationale, and safety considerations are thoroughly discussed to ensure successful execution and reproducibility.
Introduction: The Significance of Picolinate Esters
Picolinic acid and its derivatives are a class of heterocyclic compounds with significant importance in medicinal chemistry and materials science.[1][2] The esterification of the carboxylic acid moiety of these molecules is a critical step in the synthesis of various active pharmaceutical ingredients (APIs), as it allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This compound is a bespoke building block, and its esterification products can serve as key intermediates in the synthesis of complex molecular architectures.
Choosing the Right Esterification Strategy
The esterification of a carboxylic acid can be achieved through several methods. The choice of method depends on factors such as the stability of the starting material, the desired scale of the reaction, and the available reagents. For this compound, two highly effective methods are recommended:
-
Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] It is a cost-effective and straightforward method, particularly suitable for large-scale synthesis.[5]
-
Thionyl Chloride Mediated Esterification: A two-step, one-pot procedure where the carboxylic acid is first converted to a highly reactive acyl chloride intermediate, which then reacts with the alcohol.[6][7] This method is often faster and proceeds under milder conditions than Fischer esterification.[8]
Protocol 1: Fischer-Speier Esterification
This protocol details the acid-catalyzed esterification of this compound with a generic alcohol (R-OH).
Reaction Principle and Causality
The Fischer-Speier esterification is an equilibrium-controlled reaction.[9] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[5][10][11] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[4][9] To drive the equilibrium towards the product side, it is common practice to either use the alcohol as the solvent (in large excess) or to remove the water formed during the reaction.[3]
Graphical Representation of the Workflow
Caption: Workflow for Fischer-Speier Esterification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| This compound | 215.59 | 1.0 | 215.6 mg | Starting material. |
| Alcohol (R-OH) | Variable | 20 - 50 | 5 - 10 mL | Acts as both reactant and solvent. Ensure it is dry. |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 0.1 - 0.2 | 5 - 10 µL | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 20 mL | For neutralization. |
| Ethyl Acetate | 88.11 | - | 3 x 15 mL | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent. |
Step-by-Step Protocol
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 215.6 mg).
-
Add the desired alcohol (R-OH) (5 - 10 mL). Stir the mixture until the starting material is fully dissolved.
-
Cool the flask in an ice bath to 0°C.
-
Slowly and carefully add concentrated sulfuric acid (5 - 10 µL) to the stirred solution.
-
Remove the ice bath and heat the reaction mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution (20 mL) to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.
Protocol 2: Thionyl Chloride Mediated Esterification
This protocol provides a method for the esterification of this compound via an acyl chloride intermediate.
Reaction Principle and Causality
This method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[6] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[8] The generated acyl chloride is then reacted in situ with the alcohol to form the ester. This method is generally faster and not subject to the same equilibrium limitations as the Fischer esterification.[7] The byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.[6] For picolinic acid derivatives, the intermediate acyl chloride can sometimes be formed as a hydrochloride salt, which may have limited solubility.[8] Performing the reaction as a one-pot procedure and adding a base like triethylamine in the second step can mitigate this issue.
Graphical Representation of the Workflow
Caption: Workflow for Thionyl Chloride Mediated Esterification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| This compound | 215.59 | 1.0 | 215.6 mg | Starting material. |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 10 mL | Inert solvent. |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 - 3.0 | 0.15 - 0.22 mL | Reagent. Handle in a fume hood with care. |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | catalytic | 1 drop | Catalyst. |
| Alcohol (R-OH) | Variable | 1.2 | Variable | Ensure it is dry. |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 0.21 mL | Base. To neutralize HCl formed. |
| Water | 18.02 | - | 10 mL | For washing. |
| Brine | - | - | 10 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent. |
Step-by-Step Protocol
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 mmol, 215.6 mg) and anhydrous dichloromethane (5 mL).
-
Add one drop of anhydrous DMF to the suspension.
-
Cool the flask to 0°C in an ice bath and slowly add thionyl chloride (2.0 mmol, 0.15 mL) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 1-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
-
Place the flask under high vacuum for 15-30 minutes to ensure all volatile components are removed.
-
Re-dissolve the resulting crude acyl chloride in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of the desired alcohol (1.2 mmol) and triethylamine (1.5 mmol, 0.21 mL) in anhydrous dichloromethane (2 mL).
-
Cool the acyl chloride solution to 0°C and add the alcohol/triethylamine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final ester.
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation.[12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Thionyl Chloride: Is corrosive, toxic, and reacts violently with water.[14] All operations involving thionyl chloride must be conducted in a well-ventilated fume hood.[14]
-
Concentrated Sulfuric Acid: Is extremely corrosive and can cause severe burns.[15] Handle with extreme care and appropriate PPE.
-
Organic Solvents: Are flammable and should be handled in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][14][15]
Conclusion
The two protocols provided offer reliable and effective methods for the esterification of this compound. The choice between Fischer-Speier esterification and the thionyl chloride-mediated approach will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available equipment. By understanding the underlying principles and adhering to the detailed procedures and safety precautions, researchers can successfully synthesize the desired picolinate esters for their research and development needs.
References
-
Mechanism of acid-catalysed esterification of carboxylic acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Lin, F., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances. Retrieved January 19, 2026, from [Link]
-
Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). The Organic Synthesis Archive. Retrieved January 19, 2026, from [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Request PDF. Retrieved January 19, 2026, from [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). MDPI. Retrieved January 19, 2026, from [Link]
-
Picolinic acid MSDS. (2005). Sciencelab.com. Retrieved January 19, 2026, from [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (n.d.). Scholars Research Library. Retrieved January 19, 2026, from [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Picolinic acid. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Picolinic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. 293294-71-0 | this compound - AiFChem [aifchem.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloropicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 4-Substituted Picolinate Scaffold
The picolinic acid framework is a privileged scaffold in medicinal chemistry and agrochemistry, with its derivatives forming the core of numerous therapeutic agents and herbicides.[1] Specifically, the ability to introduce diverse functionalities at the 4-position of the pyridine ring via nucleophilic aromatic substitution (SNAr) on 4-chloropicolinic acid and its derivatives opens a vast chemical space for exploration. This reaction is a cornerstone for synthesizing molecules with potential applications as anticonvulsants, antimycobacterials, and treatments for neurological disorders.[2][3][4]
This guide provides an in-depth exploration of the SNAr reaction on 4-chloropicolinic acid derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into experimental design, protocol execution, and optimization. Our objective is to equip researchers with the knowledge to confidently and efficiently utilize this powerful transformation in their synthetic programs.
Section 1: Mechanistic Rationale and Causality in Experimental Design
The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful tool for modifying aromatic systems, but its success is highly dependent on the electronic nature of the substrate. Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency makes it more susceptible to attack by nucleophiles, a reactivity that is significantly enhanced by the presence of electron-withdrawing groups (EWGs).[5]
The Role of Activating Groups
In the case of 4-chloropicolinic acid derivatives, the pyridine nitrogen and the carboxylic acid (or ester) at the 2-position work in concert to activate the ring for SNAr.
-
Pyridine Nitrogen: The nitrogen atom withdraws electron density from the ring, particularly from the ortho (2,6) and para (4) positions.
-
2-Carboxylic Acid/Ester Group: This group further depletes electron density from the ring through both inductive and resonance effects.
This dual activation makes the carbon at the 4-position (C4) highly electrophilic and primed for nucleophilic attack. The attack of a nucleophile temporarily disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom and the oxygen atoms of the carboxyl group, which is crucial for stabilizing this high-energy species and lowering the overall activation energy of the reaction.[6]
Sources
- 1. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 2. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing Picolinic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made them a primary focus for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in modern medicinal chemistry is scaffold-based drug design, which utilizes a core molecular structure that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[3] Picolinic acid, a pyridine-2-carboxylic acid, has emerged as a "privileged" scaffold in drug discovery due to its versatile chemical handles and ability to form key interactions within the ATP-binding pocket of various kinases.[4] This technical guide provides a comprehensive overview of the design, synthesis, and evaluation of novel kinase inhibitors based on the picolinic acid scaffold. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for synthesis and biological evaluation, and present data in a clear, actionable format.
Introduction: The Power of the Picolinic Acid Scaffold in Kinase Inhibition
The pyridine ring of picolinic acid and its derivatives is a common feature in a significant number of FDA-approved nitrogen-heterocyclic drugs.[4] Its utility as a scaffold for kinase inhibitors stems from several key features:
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction with the hinge region of the kinase ATP-binding site.
-
Structural Rigidity: The aromatic nature of the pyridine ring provides a rigid framework, which can lead to higher binding affinity by reducing the entropic penalty upon binding.
-
Vectors for Modification: The carboxylic acid group and other positions on the pyridine ring offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[5]
-
Chelating Properties: Picolinic acid is a known chelating agent for various metal ions, a property that can be exploited in the design of certain types of inhibitors or diagnostic agents.[4][6]
Picolinamide derivatives, for instance, have shown significant promise as inhibitors of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] The design strategy often involves creating amide linkages from the picolinic acid core to various substituted anilines, thereby positioning key pharmacophoric features within the kinase active site.
Design and Synthesis of Picolinic Acid-Based Kinase Inhibitors
The synthesis of a library of picolinic acid-based kinase inhibitors typically begins with the activation of the carboxylic acid, followed by coupling with a diverse range of amines. This modular approach allows for the rapid generation of analogs for SAR studies.
General Synthetic Scheme
A common and effective method for synthesizing picolinamide derivatives involves a two-step process: the formation of an acid chloride followed by an amide coupling reaction.
Sources
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Researcher's Guide to the Development of Novel Herbicides from Substituted Picolinic Acids
Introduction: Picolinic acid and its derivatives represent a cornerstone class of synthetic auxin herbicides, vital to modern agriculture for their efficacy against broadleaf weeds.[1][2][3] Commercial successes like picloram, clopyralid, and the more recent arylpicolinates such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active) underscore the scaffold's robust and versatile nature.[1][2][4] These compounds function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[1][5] A key advantage of this class is that weeds appear to develop resistance to them at a slower rate compared to other herbicide classes, which is attributed to their complex mechanism of action.[4]
However, the evolution of herbicide-resistant weeds and the demand for more sustainable, crop-safe chemical solutions necessitate continuous innovation.[1][4] The strategic modification of the picolinic acid core, particularly at the 6-position, has emerged as a highly fruitful avenue for discovering next-generation herbicides with improved activity, a broader weed control spectrum, and enhanced crop selectivity.[1][3][4][5] Recent research has demonstrated that introducing aryl-substituted pyrazole or indazole rings at this position can yield compounds with significantly greater potency than legacy herbicides.[1][4][5]
This guide provides an integrated workflow for the rational design, synthesis, and biological evaluation of novel picolinic acid-based herbicides. It is intended for researchers in agrochemical discovery, offering both the strategic "why" and the practical "how" at each stage of the development pipeline.
Part 1: Rational Design & Synthesis Strategy
The discovery process begins with a rational design phase, leveraging existing knowledge of structure-activity relationships (SAR) and computational tools to predict promising molecular structures. This is followed by chemical synthesis to produce the target compounds for biological testing.
Section 1.1: Design Principles & Structure-Activity Relationship (SAR)
The herbicidal activity of picolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring.
-
The 6-Position: This is a critical site for modification. Replacing the chlorine atom of older compounds like picloram with larger, more complex heterocyclic rings (e.g., pyrazolyl, indazolyl) has been shown to dramatically increase herbicidal efficacy.[1][4][5] This modification can enhance the binding affinity of the molecule to its target protein.[1][6]
-
Aryl Substituents: When a heterocyclic ring is attached at the 6-position, the substituents on that ring are also crucial. For instance, with a 6-pyrazolyl moiety, halogen or alkyl groups on the associated phenyl ring can fine-tune activity.[1] Studies indicate that electron-withdrawing groups and specific substitution patterns (e.g., ortho- and para-positions) can lead to superior inhibition of plant growth.[4][7]
-
Computational Docking: Molecular docking simulations are invaluable for prioritizing synthetic targets. Picolinic acid herbicides are known to bind to the auxin co-receptor pocket of F-box proteins, specifically TIR1/AFB proteins.[1][5] Newer derivatives often show preferential and stronger binding to Auxin-Signaling F-Box Protein 5 (AFB5) compared to older compounds.[1][5][6] Docking studies can predict these binding interactions, helping to rationalize observed SAR and guide the design of molecules with enhanced target engagement.[1][2]
Workflow for Herbicide Design and Synthesis
Caption: A workflow for novel picolinic acid herbicide development.
Protocol 1: General Synthesis of 6-(Pyrazol-1-yl)-2-Picolinic Acids
This protocol outlines a representative multi-step synthesis adapted from published methods for creating novel picolinic acid derivatives.[1][8] The core strategy involves building a substituted pyrazole ring and subsequently coupling it to the picolinic acid backbone.
Causality: The chosen synthetic route proceeds via stable intermediates. It begins with the formation of a 1,3-diketone (Intermediate III), which is a classic precursor for pyrazole synthesis via condensation with a hydrazine derivative (Intermediate II).[1] This modular approach allows for variability in both the picolinic acid starting material and the ketone used, enabling the creation of a diverse library of compounds.
Materials & Reagents:
-
Starting picolinic acid (e.g., 4-amino-3,5,6-trichloropicolinic acid)
-
Hydrazine hydrate
-
Substituted methyl ketone (e.g., 2-fluoroacetophenone)
-
Ethyl acetate (or other suitable acetate ester)
-
Sodium hydride (NaH)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Anhydrous solvents (THF, Ethanol)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of Hydrazine Intermediate (II):
-
Dissolve the starting picolinic acid (e.g., picloram) in a suitable solvent like tetrahydrofuran (THF).[8]
-
Add anhydrous potassium carbonate.
-
At 0 °C, add hydrazine hydrate drop-wise to the stirring mixture.
-
Heat the reaction to 65 °C and maintain for several hours until the reaction is complete (monitored by TLC).[8]
-
Cool the mixture, filter, and wash the solid with water to yield the hydrazine-substituted picolinic acid intermediate.[8]
-
-
Synthesis of 1,3-Diketone Intermediate (III):
-
Suspend sodium hydride (60% in mineral oil) in an anhydrous solvent like CCl4 or THF at 0 °C.
-
Slowly add a mixture of the desired methyl ketone and an ethyl acetate derivative (e.g., ethyl trifluoroacetate).[1][8]
-
Allow the reaction to warm to room temperature and stir for several hours. This is a Claisen condensation reaction.[1]
-
Quench the reaction carefully with water and acidify with HCl to a pH of 1-2.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude 1,3-diketone.[8]
-
-
Knorr Cyclization to Form Pyrazole Ring (IV):
-
Dissolve the hydrazine intermediate (II) and the 1,3-diketone intermediate (III) in ethanol.
-
Heat the mixture to reflux. The Knorr cyclization reaction will proceed to form the pyrazole ring attached to the picolinic acid backbone.[1]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate under vacuum.
-
-
Ester Hydrolysis to Final Product (V):
-
If the picolinic acid is in an ester form, it must be hydrolyzed. Dissolve the crude product from the previous step in a mixture of ethanol and aqueous potassium hydroxide (1M).
-
Heat the reaction to 100 °C for 2-9 hours.[9]
-
Cool the reaction mixture and acidify with HCl to precipitate the final picolinic acid product.
-
Filter the solid, wash with water, and dry.
-
Purify the final compound using an appropriate method, such as recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]
-
Part 2: Biological Evaluation & Screening Cascade
Once synthesized, the novel compounds must be systematically evaluated for herbicidal activity. This typically follows a tiered approach, starting with high-throughput primary screens and progressing to more detailed secondary assays on promising candidates.
Protocol 2: Primary Herbicidal Screening - Arabidopsis thaliana Root Growth Inhibition Assay
Causality: Arabidopsis thaliana is a model organism in plant biology. Its small size, rapid life cycle, and well-understood genetics make it ideal for primary screening.[10][11] Root growth is a highly sensitive indicator of phytotoxicity, particularly for auxin-like herbicides which disrupt normal root development. This assay provides a rapid and quantitative measure of a compound's intrinsic herbicidal potential.[2]
Materials & Equipment:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Sterile petri dishes (100 mm)
-
Test compounds dissolved in DMSO (stock solutions)
-
Control herbicide (e.g., Picloram)
-
Growth chamber (22 °C, 16h light/8h dark cycle)
-
Stereomicroscope and ruler or digital imaging system
Procedure:
-
Seed Sterilization & Plating:
-
Surface-sterilize A. thaliana seeds (e.g., with 70% ethanol followed by bleach and sterile water washes).
-
Prepare MS agar plates containing the test compounds at various concentrations (e.g., from 3 µM to 500 µM).[10][11] A DMSO-only plate serves as the negative control.
-
Aseptically place 5-10 sterilized seeds in a line on each plate.
-
-
Vernalization & Growth:
-
Seal the plates and store them at 4 °C for 2-3 days (vernalization) to synchronize germination.
-
Transfer the plates to a growth chamber and orient them vertically to allow roots to grow down along the agar surface.
-
-
Data Acquisition & Analysis:
-
After 7-10 days of growth, measure the primary root length for each seedling.
-
Calculate the percent inhibition of root growth for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log-logistic) to calculate the IC₅₀ value (the concentration required to inhibit root growth by 50%).[7] A lower IC₅₀ value indicates higher potency.
-
Protocol 3: Secondary Screening - Greenhouse Post-Emergence Assay
Causality: This assay moves from an in-vitro model to whole plants, providing a more realistic assessment of herbicidal efficacy. It tests the compound's ability to be absorbed by the foliage and translocated within the plant to cause systemic effects. Using a variety of weed species (both broadleaf and grassy) is crucial to determine the herbicidal spectrum.
Materials & Equipment:
-
Test weed species (e.g., Chenopodium album, Amaranthus retroflexus, Echinochloa crus-galli)[10]
-
Crop species for safety evaluation (e.g., wheat, corn)[2]
-
Pots, soil mix, and greenhouse facilities
-
Test compounds formulated as an emulsifiable concentrate or wettable powder
-
Laboratory track sprayer for uniform application
-
Positive control herbicides (e.g., Picloram, Halauxifen-methyl)
Procedure:
-
Plant Cultivation:
-
Sow seeds of weed and crop species in pots and grow them in a greenhouse to the 2-4 leaf stage.
-
-
Herbicide Application:
-
Evaluation:
-
Return the plants to the greenhouse and observe them for 14-21 days.
-
Assess herbicidal injury using a visual rating scale from 0% (no effect) to 100% (complete plant death).
-
For a more quantitative measure, harvest the above-ground biomass and record the fresh or dry weight. Calculate the percent reduction in biomass compared to the untreated control.
-
-
Data Analysis:
-
Compare the efficacy of the test compounds against the control herbicides.
-
Determine the weed control spectrum (which species are susceptible) and assess crop safety (phytotoxicity to wheat, corn, etc.).[2]
-
Part 3: Mode of Action (MoA) Elucidation
For promising lead compounds, confirming the mechanism of action is critical. For picolinic acids, this means verifying that they act as synthetic auxins.
Auxin Signaling Pathway
Caption: Simplified auxin signaling pathway activated by picolinic acids.
Section 3.1: Verifying the Auxin Mechanism
The primary molecular target of auxin herbicides is the SCF-TIR1/AFB ubiquitin ligase complex.[5] The herbicide acts as a "molecular glue," promoting the interaction between this complex and Aux/IAA transcriptional repressor proteins. This leads to the ubiquitination and subsequent degradation of the repressors, de-repressing Auxin Response Factors (ARFs) and causing massive upregulation of auxin-responsive genes, which results in uncontrolled, lethal growth.
Experimental approaches to confirm this MoA include:
-
Gene Expression Analysis: Using qPCR to measure the expression levels of known early auxin-responsive genes (e.g., GH3, SAURs) in treated plants. A rapid and strong induction of these genes is a hallmark of an auxin-like MoA.[6]
-
Phenotyping with Receptor Mutants: Using mutant plants, such as an afb5-deficient Arabidopsis thaliana, can provide strong evidence.[7][11] If a compound is less effective on the afb5 mutant compared to the wild type, it strongly implies that AFB5 is a primary target.[7] For example, one study found that a novel picolinic acid derivative had a 97% inhibitory effect on wild-type root growth but only an 85% effect on the afb5 mutant, confirming its reliance on this specific receptor.[7]
Part 4: Data Interpretation & Lead Optimization
The data from synthesis and biological testing are integrated to build a comprehensive understanding of the structure-activity relationship. This knowledge guides the next cycle of design and synthesis.
Table 1: Example Structure-Activity Relationship Data for 6-Pyrazolyl-2-Picolinic Acids
| Compound ID | R1 (Phenyl Substituent) | A. thaliana Root Growth IC₅₀ (µM) | Post-Emergence Efficacy vs. C. album (% Control @ 250 g/ha) |
| V-1 | H | 5.2 | 85% |
| V-2 | 2-F | 1.11[7] | 100%[11] |
| V-7 | 4-Cl | 0.44[7] | >95% |
| V-8 | 2-Me, 4-Cl | 0.53[7] | 100%[11] |
| Picloram | (Reference) | 27.3 | 90%[11] |
| Halauxifen-M | (Reference) | 20.2 | >95% |
Interpretation: The data in Table 1 clearly illustrates key SAR trends. The introduction of halogen (F, Cl) or methyl (Me) groups on the phenyl ring at the 6-position (R1) significantly increases potency (lower IC₅₀) compared to the unsubstituted analog (V-1) and the reference herbicide Picloram.[7] Compound V-7, with a 4-chloro substituent, shows particularly high intrinsic activity.[7] This information directs the next round of synthesis, perhaps exploring other halogen substitutions or combinations of electron-withdrawing groups to further optimize binding and herbicidal efficacy.
Conclusion
The development of new herbicides from substituted picolinic acids is a dynamic and promising field of research. By integrating rational design based on SAR, efficient chemical synthesis, and a hierarchical biological screening cascade, researchers can systematically discover and optimize novel active ingredients. The methodologies and protocols outlined in this guide provide a robust framework for advancing these discovery efforts, ultimately contributing to the development of more effective and sustainable solutions for global weed management.
References
-
Feng, T., Liu, Q., Xu, Z.-Y., Li, H.-T., Wei, W., Shi, R.-C., Zhang, L., Cao, Y.-M., & Liu, S.-Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Center for Biotechnology Information (PMC). [Link]
-
Liu, Q., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. [Link]
-
Wei, W., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]
-
Wei, W., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]
-
Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252-2263. [Link]
-
Feng, T., et al. (2023). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides. ResearchGate. [Link]
-
Liu, Q., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. ACS Publications. [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
-
Yang, S., et al. (2021). Structures of various picolinic acid auxin herbicides and 6-aryl-picolinate auxin herbicides. ResearchGate. [Link]
-
Author Unknown. (n.d.). Picolinic acid family of herbicides - management of invasive plants in the western usa. Content Server. [Link]
-
Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Center for Biotechnology Information (PMC). [Link]
-
Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Semantic Scholar. [Link]
-
Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. [Link]
-
Liu, Q., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Figshare. [Link]
-
Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]
-
Liu, Q., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. ACS Publications. [Link]
-
Feng, T., et al. (2023). Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for Real-Time Monitoring of Reactions Involving 4-Chloro-6-(methoxycarbonyl)picolinic Acid
Introduction
4-Chloro-6-(methoxycarbonyl)picolinic acid is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. As a key intermediate, the ability to precisely monitor its transformation during chemical synthesis is paramount for process optimization, kinetic analysis, and impurity profiling. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies best suited for monitoring reactions with this compound. We will delve into the causality behind experimental choices and present detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is crucial for method development.
-
Structure: A pyridine ring substituted with a chlorine atom, a methoxycarbonyl group, and a carboxylic acid.
-
Solubility: Expected to be soluble in a range of organic solvents. Its acidic and ester functionalities suggest that its solubility will be pH-dependent in aqueous media.
-
Chromophores: The pyridine ring provides UV absorbance, making it suitable for HPLC with UV detection.
-
Ionization: The carboxylic acid and pyridine nitrogen are ionizable, making the molecule amenable to mass spectrometry analysis, particularly with electrospray ionization (ESI).
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique hinges on the specific requirements of the reaction being monitored, such as the need for real-time data, structural elucidation of intermediates, or high-throughput screening.
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance. | Robust, quantitative, widely available. | Not suitable for compounds without a UV chromophore, requires sample extraction. | Routine reaction progress monitoring and purity assessment. |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio detection. | High sensitivity and selectivity, provides molecular weight information. | More complex instrumentation, potential for matrix effects. | Identifying reaction intermediates, byproducts, and trace impurities. |
| In-situ NMR | Non-invasive monitoring of nuclear spin changes in a magnetic field. | Provides real-time kinetic data without sampling, rich structural information.[1][2] | Lower sensitivity, requires specialized equipment, potential for magnetic field inhomogeneities. | Mechanistic studies and reaction kinetics.[1][2][3] |
| GC-MS | Separation of volatile compounds followed by mass detection. | Excellent for volatile and thermally stable compounds.[4][5][6] | Requires derivatization for non-volatile compounds like carboxylic acids. | Analysis of volatile reactants or products. |
Experimental Workflows and Protocols
The following section provides detailed, step-by-step protocols for the most pertinent analytical methods.
Workflow for Reaction Monitoring
Caption: General workflow for monitoring chemical reactions.
Protocol 1: HPLC-UV Method for Quantitative Reaction Monitoring
This protocol is designed for routine monitoring of the consumption of this compound and the formation of products.
1. Instrumentation and Columns:
- HPLC system with a UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- The use of an acidic mobile phase is to ensure the carboxylic acid group is protonated for better retention and peak shape.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 30 °C.
- UV Detection Wavelength: 270 nm (based on the typical absorbance of pyridine rings). It is advisable to determine the absorption maximum of the specific compound for optimal sensitivity.[7]
- Gradient Elution: | Time (min) | %A | %B | | :--- | :-: | :-: | | 0 | 95 | 5 | | 15 | 5 | 95 | | 20 | 5 | 95 | | 21 | 95 | 5 | | 25 | 95 | 5 |
4. Sample Preparation:
- At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
- Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase A (e.g., 950 µL) to stop the reaction and prepare it for injection.
- Filter the sample through a 0.22 µm syringe filter before injection.
5. Quantification:
- Generate a calibration curve using standards of known concentrations of this compound.
- Plot the peak area against concentration to determine the concentration of the analyte in the reaction samples over time.
Protocol 2: LC-MS for Intermediate and Byproduct Identification
This protocol is ideal for gaining deeper insights into the reaction mechanism by identifying unknown species.
1. Instrumentation:
- HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution mass spectrometer like a Q-Tof).
- Electrospray Ionization (ESI) source.
2. LC Conditions:
- Utilize the same column and mobile phases as the HPLC-UV method to allow for direct comparison of data.
3. MS Conditions:
- Ionization Mode: ESI positive and negative modes should be screened. The carboxylic acid will deprotonate in negative mode, while the pyridine nitrogen can be protonated in positive mode.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Scan Range: m/z 100-1000.
- These parameters should be optimized for the specific instrument and compound.
4. Data Analysis:
- Extract ion chromatograms for the expected masses of the starting material, products, and any potential intermediates or byproducts.
- High-resolution mass spectrometry can provide accurate mass data to help determine the elemental composition of unknown peaks.[8]
Protocol 3: In-situ NMR for Real-Time Kinetic Analysis
This advanced technique allows for the continuous monitoring of a reaction without disturbing the system.[1][2]
1. Instrumentation:
- NMR spectrometer equipped with a flow-through cell or the ability to run reactions directly in an NMR tube. Benchtop NMR spectrometers can also be suitable for this purpose.[3]
2. Sample Preparation:
- Prepare the reaction mixture in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.
- Include an internal standard with a known concentration that does not react with the components of the reaction mixture. This standard will be used for quantitative analysis.
3. NMR Acquisition:
- Acquire a series of ¹H NMR spectra at regular time intervals.[1]
- The number of scans for each spectrum should be minimized to ensure a good "snapshot" of the reaction at each time point while maintaining an adequate signal-to-noise ratio.[1]
4. Data Processing:
- Integrate the signals corresponding to the starting material, products, and the internal standard in each spectrum.
- The concentration of each species at a given time point can be calculated relative to the internal standard.
- Plot the concentration of reactants and products versus time to obtain reaction profiles.
Trustworthiness and Self-Validation
To ensure the reliability of the data generated by these protocols, the following self-validating steps are essential:
-
Method Specificity: In HPLC-UV, ensure that the peaks of interest are well-resolved from any impurities or byproducts. Peak purity can be assessed using a photodiode array (PDA) detector.
-
Linearity and Range: For quantitative methods, establish the linear range of the detector response for the analyte.
-
Reproducibility: Repeated injections of the same sample should yield consistent results (low relative standard deviation).
-
Mass Balance: In a well-monitored reaction, the consumption of the starting material should correlate with the formation of the product(s). A significant deviation may indicate the formation of undetected byproducts.
Conclusion
The effective monitoring of reactions involving this compound is achievable through the judicious application of modern analytical techniques. HPLC-UV offers a robust and accessible method for routine quantitative analysis. LC-MS provides invaluable information for the identification of intermediates and impurities, thereby aiding in mechanistic elucidation. For in-depth kinetic studies, in-situ NMR spectroscopy is the tool of choice, offering real-time, non-invasive monitoring. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and implement analytical strategies that will accelerate their research and development efforts in the pharmaceutical and agrochemical industries.
References
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health. Available at: [Link]
-
Reaction Monitoring & Kinetics - Chemical Instrumentation Facility. Iowa State University. Available at: [Link]
-
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available at: [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]
-
Develop In-Situ NMR Analysis for Reaction Monitoring. Patsnap. Available at: [Link]
-
Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. PubMed. Available at: [Link]
-
In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. arXiv. Available at: [Link]
-
NMR techniques for in situ reaction monitoring A Differentiation... ResearchGate. Available at: [Link]
-
Speciation of volatile aromatic and chlorinated hydrocarbons in an urban atmosphere using TCT-GC/MS. PubMed. Available at: [Link]
-
Quantitative NMR methods for reaction and process monitoring. KLUEDO. Available at: [Link]
-
Picolinic Acid. SIELC Technologies. Available at: [Link]
-
Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. ResearchGate. Available at: [Link]
-
Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Develop In-Situ NMR Analysis for Reaction Monitoring [eureka.patsnap.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Speciation of volatile aromatic and chlorinated hydrocarbons in an urban atmosphere using TCT-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Picolinic Acid | SIELC Technologies [sielc.com]
- 8. fiveable.me [fiveable.me]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-(methoxycarbonyl)picolinic Acid Derivatives
Welcome to the technical support center for the synthesis of 4-chloro-6-(methoxycarbonyl)picolinic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve your synthetic yields.
I. Introduction to the Synthesis and Its Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its preparation and subsequent derivatization can be challenging, often leading to issues with yield, purity, and reproducibility. Common problems include incomplete reactions, the formation of side products, and difficulties in purification. This guide provides a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry and extensive laboratory experience.
A common synthetic approach to picolinic acid derivatives involves the modification of a pre-existing pyridine ring. For instance, the synthesis of aminopicolinic acid derivatives can start from the nitration of picolinic acid N-oxide, followed by reduction.[1] Another strategy involves the functionalization of a substituted pyridine, such as the reaction of an iodinated picolinate with other reagents.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound derivatives and provides actionable solutions.
Issue 1: Low Yield of the Target this compound
Q: My reaction to produce this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can stem from several factors, including incomplete reaction, degradation of the starting material or product, and inefficient purification. Here’s a systematic approach to diagnose and solve the problem:
1. Reaction Conditions:
-
Temperature Control: Picolinic acid chemistry can be sensitive to temperature. Excursions above the optimal temperature can lead to decomposition and the formation of tars. Conversely, a temperature that is too low will result in an incomplete reaction.
-
Recommendation: Carefully monitor and control the reaction temperature using a calibrated thermometer and a reliable heating mantle or oil bath. Consider performing small-scale experiments at slightly different temperatures to find the optimal condition.
-
-
Reaction Time: Insufficient reaction time is a common cause of low conversion.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Continue the reaction until the starting material is consumed.
-
-
Reagent Quality and Stoichiometry: The purity of your reagents is critical. Impurities can interfere with the reaction. Incorrect stoichiometry can also lead to incomplete conversion or the formation of side products.
-
Recommendation: Use reagents from reputable suppliers and ensure they are appropriately stored. Consider purifying reagents if their purity is questionable. Accurately measure all reagents and consider a slight excess of the chlorinating agent if starting material remains.
-
2. Work-up and Purification:
-
Quenching: The method used to quench the reaction can impact the stability of the product.
-
Recommendation: A controlled quench, for example, by slowly adding the reaction mixture to ice-cold water or a buffered solution, can prevent product degradation.
-
-
Extraction: Inefficient extraction will lead to product loss. The solubility of picolinic acid derivatives can be pH-dependent.
-
Recommendation: Adjust the pH of the aqueous layer to optimize the partitioning of your product into the organic phase. Perform multiple extractions with a suitable solvent to ensure complete recovery.
-
-
Crystallization/Chromatography: Product loss during purification is a common issue.
-
Recommendation: For crystallization, carefully select the solvent system to maximize recovery. If using column chromatography, choose the appropriate stationary and mobile phases to achieve good separation without significant product loss on the column.
-
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant impurity peaks in my crude product analysis. What are the likely side reactions, and how can I minimize them?
A: The formation of impurities is often related to the reactivity of the starting materials and intermediates. Common side reactions in the synthesis of chloro-substituted picolinic acids include over-chlorination, hydrolysis of the ester, and polymerization.
1. Over-chlorination:
-
Cause: Use of an excessive amount of the chlorinating agent or prolonged reaction times at elevated temperatures can lead to the introduction of additional chlorine atoms onto the pyridine ring.
-
Solution: Carefully control the stoichiometry of the chlorinating agent. Add the reagent portion-wise to maintain a low concentration in the reaction mixture. Optimize the reaction time and temperature to favor the formation of the desired mono-chlorinated product.
2. Hydrolysis of the Methoxycarbonyl Group:
-
Cause: The ester group can be sensitive to acidic or basic conditions, especially at elevated temperatures during the reaction or work-up.[2]
-
Solution: If possible, perform the reaction under neutral or mildly acidic conditions. During work-up, avoid prolonged exposure to strong acids or bases. If hydrolysis is unavoidable, it may be necessary to re-esterify the resulting carboxylic acid in a subsequent step.
3. Polymerization/Tar Formation:
-
Cause: Pyridine derivatives can be prone to polymerization, especially in the presence of strong acids or high temperatures.
-
Solution: Maintain strict temperature control. The use of an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative polymerization pathways.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield issues in the synthesis.
Caption: A flowchart for troubleshooting low yields.
III. Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A1: A common precursor is 6-(methoxycarbonyl)picolinic acid. The chlorination can then be achieved using a suitable chlorinating agent. Alternatively, multi-step syntheses starting from simpler picoline derivatives are also possible.[1]
Q2: What are the recommended chlorinating agents for this synthesis?
A2: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are often used for the chlorination of pyridine rings, particularly when converting a hydroxyl group to a chloride.[3][4] The choice of reagent and reaction conditions will depend on the specific substrate and desired selectivity.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. ¹H NMR spectroscopy of an aliquot from the reaction mixture can also provide valuable information on the conversion.
Q4: What are the typical solubility properties of this compound?
A4: Picolinic acid and its derivatives exhibit varying solubility depending on the solvent and pH. Generally, they are soluble in polar organic solvents. The solubility of picolinic acid itself is high in water and lower in ethanol and acetonitrile.[5] The presence of the chloro and methoxycarbonyl groups will alter these properties. It is advisable to perform solubility tests with small amounts of your compound in various solvents to determine the best system for extraction and purification.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Many of the reagents used, such as chlorinating agents (e.g., POCl₃, SOCl₂), are corrosive and react violently with water. These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use.
IV. Experimental Protocols
Protocol 1: General Procedure for Chlorination of a Hydroxypicolinate Derivative
This protocol provides a general guideline. The specific amounts, temperatures, and reaction times should be optimized for your particular substrate.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the starting hydroxypicolinate derivative.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, acetonitrile, or excess chlorinating agent).
-
Reagent Addition: Slowly add the chlorinating agent (e.g., phosphorus oxychloride) dropwise at a controlled temperature (often 0 °C or room temperature).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Data Summary Table: Hypothetical Optimization of Chlorination Reaction
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SOCl₂ | Toluene | 80 | 6 | 45 |
| 2 | SOCl₂ | Toluene | 110 | 4 | 62 |
| 3 | POCl₃ | Acetonitrile | 80 | 4 | 75 |
| 4 | POCl₃ | Neat | 100 | 3 | 85 |
This table illustrates how systematic variation of reaction parameters can be used to optimize the yield of the desired product.
Visualizing the Synthetic Pathway
The following diagram outlines a generalized synthetic pathway for the preparation of a 4-chloro-picolinic acid derivative from a corresponding 4-hydroxy precursor.
Caption: Generalized chlorination of a hydroxypicolinate.
V. Conclusion
Improving the yield in the synthesis of this compound derivatives requires a systematic and logical approach to troubleshooting. By carefully considering reaction conditions, reagent quality, and purification techniques, researchers can significantly enhance the efficiency and reproducibility of their synthetic efforts. This guide provides a foundation for addressing common challenges, but it is important to remember that each specific derivative may require tailored optimization.
VI. References
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Research Journal of Pure and Applied Chemistry, 2(4), 372-381. [Link]
-
Mohammadi Rasooll, M., et al. (2020). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]
-
Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Abd-allah, W. R., & Al–Janabi, K. M. (2018). Preparation and diagnosis of new picolinic acid derivatives. Tikrit Journal of Pure Science, 23(6), 101–110. [Link]
-
Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 79. [Link]
-
Google Patents. (2018). WO2018116139A1 - New picolinic acid derivatives and their use as intermediates.
-
Ferreira, A. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2186. [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]
-
Zhang, W., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
Sources
Technical Support Center: Purification of 4-Chloro-6-(methoxycarbonyl)picolinic acid
Welcome to the technical support center for the purification of 4-Chloro-6-(methoxycarbonyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind the recommended procedures to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, based on common synthetic pathways for substituted picolinic acids, you should be aware of the following potential impurities:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Positional Isomers: If the starting materials are not isomerically pure, you may have isomers of the final product with the chloro or methoxycarbonyl group at different positions on the pyridine ring.
-
Hydrolysis Products: The methoxycarbonyl group can be susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions at elevated temperatures.
-
Byproducts from Side Reactions: Depending on the specific reagents used, various byproducts can be formed. For example, in chlorination reactions, over-chlorinated or under-chlorinated species might be present. A patent for a similar compound, 4-chloro-2-pyridinecarboxylate hydrochloride, suggests that impurities can arise from the initial steps of synthesis and carry through.[1]
A thorough understanding of your synthetic route is the first step in identifying potential impurities. We recommend performing an initial purity analysis of your crude material by HPLC or LC-MS to get a better picture of the impurity profile.
Q2: What is the recommended first-pass purification strategy for this compound?
A2: For a compound with the acidic functionality of a carboxylic acid and the moderate polarity imparted by the chloro and methoxycarbonyl groups, recrystallization is often an effective and scalable first-pass purification technique. It is particularly good at removing minor impurities and can significantly enhance the purity of your material, which is often supplied at around 95% purity.[2] If recrystallization does not yield the desired purity, column chromatography would be the next logical step.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] For this compound, which has both polar (carboxylic acid, ester) and non-polar (chlorinated aromatic ring) characteristics, a systematic solvent screening is recommended.
A good starting point would be to test polar protic solvents like ethanol or methanol, and more polar aprotic solvents like acetone or ethyl acetate. Given that the related compound, picolinic acid, shows good solubility in water at elevated temperatures, a mixed solvent system like ethanol/water or methanol/water could be very effective.[4] The presence of the chloro and methoxycarbonyl groups will likely decrease water solubility compared to picolinic acid, making a mixed solvent system a promising approach.
Here is a suggested workflow for solvent screening:
Sources
Technical Support Center: 4-Chloro-6-(methoxycarbonyl)picolinic acid Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-6-(methoxycarbonyl)picolinic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation during common synthetic transformations. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products, ensuring the integrity and efficiency of your research.
Introduction to the Reactivity of this compound
This compound is a trifunctional molecule, presenting three key reactive sites: a carboxylic acid, a methyl ester, and a chloro-substituted pyridine ring. This trifunctionality, while offering diverse synthetic possibilities, also opens avenues for several potential side reactions. Understanding the interplay between these functional groups under various reaction conditions is paramount to achieving desired outcomes.
This guide will address common issues encountered during reactions such as nucleophilic aromatic substitution (SNAr) at the C4-position, modifications of the carboxylic acid and ester groups, and the inherent stability of the picolinic acid scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting a nucleophilic substitution of the 4-chloro group with an amine, but I am observing significant amounts of a byproduct with a mass corresponding to the starting material minus CO2. What is happening and how can I prevent it?
Answer:
This is a classic case of decarboxylation , a common side reaction for picolinic acid derivatives, especially when heated.[1] The proximity of the carboxylic acid to the pyridine nitrogen facilitates the loss of carbon dioxide.
Causality: The reaction mechanism likely involves the formation of a zwitterionic intermediate which, upon heating, readily expels CO₂. The electron-withdrawing nature of the chloro and methoxycarbonyl groups can further influence the stability of the pyridine ring and facilitate this process.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most critical parameter. If the reaction rate is too slow at lower temperatures, consider extending the reaction time.
-
Protect the Carboxylic Acid: If temperature reduction is not feasible, consider protecting the carboxylic acid as an ester (e.g., a t-butyl ester) or another protecting group that is stable to the reaction conditions but can be removed later.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, Proton-Sponge®) to minimize side reactions with the ester or chloro group. Stronger, more nucleophilic bases can promote competing reactions.
-
Solvent Selection: Aprotic polar solvents like DMF or NMP are common for SNAr reactions. Ensure they are anhydrous, as water can lead to hydrolysis byproducts.
| Parameter | Recommendation to Minimize Decarboxylation | Rationale |
| Temperature | < 100 °C, ideally | Reduces the kinetic favorability of the decarboxylation pathway. |
| Protection | Esterification of the carboxylic acid | Blocks the functional group responsible for decarboxylation. |
| Base | Non-nucleophilic, hindered base | Minimizes side reactions and potential catalysis of decarboxylation. |
| Solvent | Anhydrous aprotic polar solvent | Prevents hydrolysis and provides a suitable medium for SNAr. |
FAQ 2: Hydrolysis of the Methyl Ester
Question: During my reaction work-up under basic conditions (e.g., aqueous sodium bicarbonate wash), I am isolating a product that is more polar than expected and shows the loss of a methyl group in my analytical data. What is this byproduct?
Answer:
You are likely observing the hydrolysis of the methyl ester to the corresponding carboxylate salt, which upon acidification, will yield the dicarboxylic acid. Esters are susceptible to hydrolysis under both acidic and basic conditions.
Causality: Basic hydrolysis, also known as saponification, is an irreversible process where hydroxide ions attack the electrophilic carbonyl carbon of the ester. This is often a faster process than nucleophilic attack on the chloro-position, especially with unhindered esters like a methyl ester.
Troubleshooting Protocol:
-
Mild Work-up Conditions: Avoid strong aqueous bases during work-up. If a basic wash is necessary, use a dilute solution of a weak base like sodium bicarbonate and minimize contact time.
-
Anhydrous Reaction Conditions: Ensure your reaction is free from water, as it can act as a nucleophile, especially at elevated temperatures or in the presence of acid/base catalysts.
-
Purification Strategy: If some hydrolysis is unavoidable, the resulting dicarboxylic acid can often be separated from the desired monoester product by chromatography due to the significant difference in polarity. Alternatively, re-esterification of the crude product can be considered.
FAQ 3: Competing Nucleophilic Attack
Question: I am using a di-functional nucleophile (e.g., an amino alcohol) to displace the chloro group. However, I am getting a mixture of products, including what appears to be an amide. How can I improve the selectivity?
Answer:
You are experiencing competing nucleophilic attack . The carboxylic acid on your starting material can be activated in situ, leading to amide bond formation with the amine of your nucleophile.
Causality: If your reaction conditions involve reagents that can act as coupling agents (e.g., carbodiimides) or if the reaction is run at high temperatures, the carboxylic acid can be activated towards nucleophilic attack. The amine of your nucleophile can then react at this site in competition with the desired SNAr reaction.
Troubleshooting Protocol:
-
Protect the Carboxylic Acid: As in the case of preventing decarboxylation, protecting the carboxylic acid is the most effective strategy to ensure that your nucleophile only reacts at the desired C4-position.
-
Control Stoichiometry and Addition Order: Use a slight excess of the nucleophile. Consider adding the this compound to a solution of the nucleophile to maintain a high concentration of the desired nucleophile throughout the reaction.
-
Optimize Reaction Conditions: Lowering the reaction temperature will generally favor the more kinetically controlled SNAr reaction over the thermodynamically driven amide formation, which often has a higher activation energy.
Visualizing Byproduct Formation Pathways
The following diagrams illustrate the key byproduct formation pathways discussed.
Sources
Technical Support Center: Optimization of Amide Coupling Reactions with 4-Chloro-6-(methoxycarbonyl)picolinic acid
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for coupling reactions involving 4-Chloro-6-(methoxycarbonyl)picolinic acid. This substrate, while a valuable building block, presents unique challenges due to its electronic properties and steric hindrance. This document provides a framework for understanding these challenges and systematically optimizing reaction conditions to achieve high yields and purity.
The inherent difficulty in coupling this compound arises from the steric bulk of the chloro and methoxycarbonyl groups positioned ortho to the carboxylic acid. This hindrance can significantly slow the rate of nucleophilic attack by the amine on the activated acid intermediate.[1] Furthermore, the electron-withdrawing nature of the pyridine ring and the chloro-substituent can influence the reactivity of the carboxyl group. This guide will walk you through overcoming these obstacles.
Section 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to address the most common issues encountered during the coupling of this compound.
Q1: My coupling reaction is resulting in low or no yield. What are the primary causes and how can I fix this?
A1: Low yields with this substrate are almost always linked to its steric hindrance. Standard coupling conditions often fail because the activation of the carboxylic acid is inefficient or the subsequent nucleophilic attack by the amine is too slow.
-
Causality: The groups at the 4- and 6-positions on the picolinic acid backbone physically block the approach of the amine to the activated carbonyl center. This significantly raises the activation energy of the transition state for amide bond formation.[1]
-
Troubleshooting Steps:
-
Switch to a More Powerful Coupling Reagent: Standard carbodiimide reagents like EDC, even with additives like HOBt, may not be potent enough.[1] Upgrade to a uronium/aminium salt like HATU or a phosphonium salt like PyBOP . These reagents form more reactive activated esters (OAt or OBt esters, respectively) which are better able to react with hindered amines.[2] The pyridine nitrogen in the HOAt leaving group of HATU provides anchimeric assistance, further accelerating the reaction.
-
Implement a Pre-activation Protocol: Do not add all reagents to the flask at once. Activate the carboxylic acid before introducing the amine. This involves stirring the this compound, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 5-15 minutes.[1] This ensures the highly reactive activated ester is formed in high concentration before the amine is added, minimizing potential side reactions.[3]
-
Increase Reaction Temperature: If room temperature reactions are failing, consider gentle heating. For particularly stubborn couplings, temperatures of 80°C may be required to overcome the steric barrier.[1] Always monitor for potential decomposition of reactants or products at higher temperatures.
-
Check Reagent Quality and Stoichiometry: Ensure all reagents are pure and the solvent is anhydrous. Water will hydrolyze the activated ester intermediate. Use a slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid. Use at least 2-3 equivalents of a non-nucleophilic base like DIPEA to neutralize acids formed during the reaction and drive the equilibrium forward.[4]
-
Q2: I'm observing significant side product formation in my LC-MS analysis. What are these impurities and how can I prevent them?
A2: Side products in amide coupling reactions are typically due to the high reactivity of the coupling reagents and activated intermediates, which can react through undesired pathways if the main reaction is slow.
-
Common Side Products & Prevention:
-
N-Acylurea Formation (with Carbodiimides): If you are using EDC or DCC, the activated O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unreactive and terminates the reaction.[1][5]
-
Solution: This is a strong indication that your carbodiimide activator is not suitable for this hindered substrate. Switch to a phosphonium or uronium reagent like PyBOP or HATU.
-
-
Guanidinylation of the Amine (with Uronium/Aminium Reagents): If the activation of the carboxylic acid is slow or if an excess of a uronium reagent like HATU is used, the reagent itself can react with your amine to form a guanidinium byproduct.[6][7]
-
Solution: The best way to prevent this is through a pre-activation step as described in A1.[1] By allowing the activated ester to form before the amine is introduced, you minimize the concentration of free HATU available to react with the amine.
-
-
Racemization: If your amine partner is chiral, racemization can be a concern, especially with more reactive coupling conditions.
-
Q3: How can I effectively monitor the progress of my reaction?
A3: Effective reaction monitoring is crucial for optimization. For this specific substrate, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is the most reliable method.
-
Monitoring Strategy:
-
Baseline (T=0): Take an aliquot immediately after adding all reagents. This will show you the starting materials.
-
Intermediate Check (T=15 min): If you are using a pre-activation protocol, you can take an aliquot before adding the amine to confirm the consumption of the starting carboxylic acid and the formation of the activated ester (though this intermediate may be transient).
-
Progress Checks (T=1h, 2h, 4h, etc.): Monitor the disappearance of the starting materials and the appearance of the desired product peak with the correct mass-to-charge ratio (m/z).[9][10]
-
Completion: The reaction is complete when the limiting reagent (typically the carboxylic acid) is no longer observed.
-
Section 2: Frequently Asked Questions (FAQs)
-
What is the best general-purpose coupling reagent for this compound? For a balance of high reactivity, low side-product formation, and suppression of racemization, HATU is the recommended starting point for this sterically hindered acid.[8]
-
Which base should I use? Always use a bulky, non-nucleophilic tertiary amine base. N,N-Diisopropylethylamine (DIPEA) is the most common and effective choice.[1][11] Avoid bases like triethylamine (TEA) which are more nucleophilic and can lead to side reactions.
-
What are the best solvents for this reaction? Polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties.[1][4] Dichloromethane (DCM) can also be used. Ensure the solvent is anhydrous to prevent hydrolysis of activated intermediates.
-
How should I purify the final product? Standard purification techniques are generally effective. After an aqueous workup to remove the bulk of the water-soluble byproducts (e.g., unreacted coupling reagents, DIPEA salts), the crude product can be purified using flash column chromatography on silica gel.[12][13]
Section 3: Data Presentation & Reagent Comparison
The choice of coupling reagent is the most critical parameter for this reaction. The table below summarizes the key characteristics of common reagent classes.
| Reagent Class | Examples | Recommended for this Substrate? | Key Advantages | Key Disadvantages |
| Carbodiimides | EDC, DCC | No | Inexpensive, widely available.[14] | Low reactivity, high risk of N-acylurea side product with hindered substrates, racemization risk without additives.[1][5][15] |
| Phosphonium Salts | PyBOP, BOP | Yes | High reactivity, does not cause guanidinylation, good for hindered couplings.[1] | BOP produces carcinogenic HMPA as a byproduct; phosphonium reagents have moderate stability in solution.[7] |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Highly Recommended | Extremely high reactivity, fast reaction times, low racemization (especially HATU).[8] | Can cause guanidinylation of the amine if not used with pre-activation; higher cost.[7] |
| Other | Acyl Halides (SOCl₂) | Not Recommended | Highly reactive. | Harsh conditions required for formation (not compatible with many functional groups), significant side reaction potential.[11][16] |
Section 4: Visualized Workflows
General Experimental Workflow
The following diagram illustrates the recommended workflow incorporating the critical pre-activation step.
Caption: Recommended workflow for coupling with this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common experimental problems.
Caption: A troubleshooting decision tree for difficult amide couplings.
Section 5: Experimental Protocol
General Protocol for Coupling with HATU
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1-1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to make a 0.1-0.5 M solution)
Procedure:
-
To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add HATU (1.1 equiv) to the stirred solution.
-
Add DIPEA (3.0 equiv) to the reaction mixture.
-
Pre-activation: Stir the mixture at room temperature for 15 minutes. You may observe a slight color change.
-
Add the amine (1.1-1.2 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours.
-
If the reaction is sluggish after 4-6 hours, gently heat the mixture to 50-80°C and continue to monitor.
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.
References
- McKinnon, S., et al. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- Higashi, T., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
- Mawatari, K., et al. (2011). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 27(10), 1025-1029.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Scribd. (n.d.). Coupling Reagents.
- Midttun, Ø., et al. (2009). Supplementary data on method for analysis of Picolinic acid (Pic).
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Olilla, A. T., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(31), 5969-5977.
- Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Spring, D. (n.d.). The reductive cleavage of picolinic amides.
- ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- ResearchGate. (n.d.). Optimization of Cross-Pinacol Coupling Reaction for the Synthesis of 14.
- ResearchGate. (n.d.).
- ResearchGate. (2022, August 31).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(26), 3362-3365.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers, 7(15), 2033-2041.
- MDPI. (n.d.). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction.
- AiFChem. (n.d.). This compound.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Organic Syntheses Procedure. (n.d.). 4-methoxy-2'-methylbiphenyl.
- The Royal Society of Chemistry. (2014, November 30).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. usercontent.one [usercontent.one]
- 10. feradical.utsa.edu [feradical.utsa.edu]
- 11. growingscience.com [growingscience.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Managing Regioselectivity in Reactions of Disubstituted Pyridines
Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the common yet complex challenge of controlling regioselectivity in the functionalization of disubstituted pyridines. The pyridine core is a cornerstone of modern pharmaceuticals and agrochemicals, but its unique electronic nature makes predictable substitution a non-trivial pursuit.[1][2][3]
This document moves beyond simple protocols to explain the underlying principles that govern reactivity. By understanding the "why," you can more effectively troubleshoot unexpected outcomes and rationally design syntheses for your target molecules.
Frequently Asked Questions: The Fundamentals of Pyridine Reactivity
This section addresses the core principles that dictate the regiochemical outcomes of reactions involving substituted pyridines.
Q1: Why is controlling regioselectivity in reactions with substituted pyridines so inherently difficult?
A: The challenge arises from a combination of factors unique to the pyridine ring:
-
Electron-Deficient Nature: The electronegative nitrogen atom withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions. This deactivates the ring towards electrophilic aromatic substitution (SEAr) and makes it more susceptible to nucleophilic attack.[2][4][5]
-
Nitrogen Coordination: The lone pair on the nitrogen atom readily coordinates to Lewis acidic reagents, catalysts, and even the lithium counterion of organometallic bases. This can further deactivate the ring or, in some cases, direct the reaction to a specific position.[1][4]
-
Inherent Positional Reactivity: The positions on the pyridine ring are not electronically equivalent. C2/C6 and C4 are the most electron-poor, making them primary targets for nucleophiles. Conversely, the C3/C5 positions are the most "electron-rich" (or least electron-deficient) and are the typical sites for electrophilic attack, although the reactions are often sluggish.[6][7]
Q2: What are the key factors I should consider when predicting the outcome of a reaction on a disubstituted pyridine?
A: Predicting regioselectivity requires a multi-faceted analysis. The outcome is a delicate balance of four main influences:
-
Electronic Effects: Consider both the inherent electronics of the pyridine ring and the electronic nature (electron-donating vs. electron-withdrawing) of the substituents already present.[8][9][10]
-
Steric Hindrance: Bulky groups will impede reactions at adjacent positions. This can be exploited to direct a reaction to a less sterically encumbered site.
-
Directing Groups: In reactions like Directed ortho-Metalation (DoM), the ability of a substituent to coordinate to the reagent is the dominant factor, overriding other electronic and steric considerations.[11][12]
-
Reaction Conditions: The choice of solvent, base, temperature, and catalyst/ligand system can dramatically alter the regiochemical outcome, sometimes even reversing the "natural" reactivity of the substrate.[13][14][15]
Troubleshooting Guide: Directed ortho-Metalation (DoM)
DoM is one of the most powerful tools for regioselective functionalization, but it is sensitive to reaction parameters.
Q3: My DoM reaction on a 3-substituted pyridine is giving poor yields and a mixture of products. What are the most likely causes?
A: This is a classic DoM problem. Low yields and poor selectivity often trace back to issues with the deprotonation step.
-
Cause 1: Inappropriate Base. Standard alkyllithium reagents (like n-BuLi) can act as nucleophiles, adding across the C2=N bond instead of acting as a base.[11][16][17]
-
Solution: Use a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent choices as they are too bulky to add to the ring and will preferentially act as bases.[18]
-
-
Cause 2: Suboptimal Temperature. Organolithium reagents and the resulting lithiated intermediates are often unstable at temperatures above -78 °C. Warming the reaction can lead to decomposition and side reactions.
-
Solution: Maintain strict temperature control at -78 °C (a dry ice/acetone bath) from the addition of the base until the electrophilic quench.
-
-
Cause 3: Weak Directing Group. Not all substituents are created equal. The strength of the directing metalation group (DMG) is critical for efficient and selective deprotonation.
Data Table: Relative Strength of Common Directing Metalation Groups (DMGs)
| Relative Strength | Directing Group (DMG) Examples |
| Strong | -CON(iPr)₂, -CONEt₂, -OMOM, -SO₂NR₂, -OCONEt₂ |
| Moderate | -CH₂NR₂, -OMe, -NHCOt-Bu |
| Weak | -F, -Cl, -CF₃ |
| Data synthesized from sources including | [11][16][19] |
Experimental Protocol: General Procedure for Directed ortho-Metalation of a 3-Substituted Pyridine
-
Under an inert atmosphere (N₂ or Ar), dissolve the substituted pyridine in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) in THF dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1-2 hours.
-
Add a solution of the desired electrophile (1.2 equivalents) in THF dropwise.
-
Continue stirring at -78 °C for another 1-2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Visualization: DoM Troubleshooting Workflow
Troubleshooting Guide: Transition-Metal Catalyzed Cross-Coupling
Controlling regioselectivity in dihalopyridines is a common challenge, especially when the halogens are identical.
Q4: I am running a Suzuki coupling on 2,4-dibromopyridine and the reaction exclusively forms the 2-arylated product. How can I force the reaction to occur at the C4 position?
A: This is a classic case of overriding the intrinsic reactivity of the substrate. The C2 position is electronically activated and its C-Br bond is weaker, making it the preferred site for oxidative addition with standard Pd catalysts.[20] To achieve C4 selectivity, you must change the catalytic system.
-
Cause: Ligand-Free or Standard Ligand Conditions. Catalytic systems using Pd(PPh₃)₄ or similar phosphine ligands will almost always favor the more electronically activated C2 position.
-
Solution: Ligand-Controlled Selectivity. The regioselectivity can be "flipped" from C2 to C4 by using a very sterically hindered N-heterocyclic carbene (NHC) ligand. The bulk of the ligand forces the palladium center to react at the less sterically crowded C4 position, overriding the electronic preference for C2.[21]
-
Alternative Cause: Catalyst Speciation. Under certain conditions, especially with phosphine ligands, palladium can aggregate to form clusters or nanoparticles. These species have been shown to favor C4 arylation over the C2 arylation seen with mononuclear catalysts.[15]
Data Table: Ligand Control in 2,4-Dibromopyridine Cross-Coupling
| Catalyst System | Major Regioisomer | Rationale |
| Pd(OAc)₂ / PPh₃ | C2-Arylated | Reaction at the electronically favored position (mononuclear Pd species). |
| Pd(OAc)₂ / Bulky NHC Ligand (e.g., IPr*) | C4-Arylated | Steric hindrance from the ligand directs reaction to the less crowded C4 site. |
| Pd(OAc)₂ / PPh₃ (conditions favoring aggregation) | C4-Arylated | Reaction proceeds via multinuclear Pd species which favor C4. |
| Data synthesized from sources including | [15][20][21] |
Advanced Topic: The "Halogen Dance" Rearrangement
Q5: During a lithiation of a bromopyridine, I isolated an isomer where the bromine atom and the new substituent are in unexpected positions. What happened?
A: You have likely encountered a "Halogen Dance" (HD) reaction. This is a base-catalyzed rearrangement where a halogen appears to "migrate" or "dance" around the ring.[22][23]
-
Mechanism: The reaction is a polar chain process. Deprotonation occurs to form an initial lithiated species. This species can then abstract a halogen from another molecule of starting material. This process continues, propagating a chain reaction that ultimately leads to the formation of the most thermodynamically stable lithiated intermediate, which is then trapped by the electrophile.[13][24]
Visualization: Simplified Halogen Dance Mechanism
Sources
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Regioselectivity of pyridine deprotonation in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. baranlab.org [baranlab.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. scribd.com [scribd.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. uwindsor.ca [uwindsor.ca]
- 20. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. par.nsf.gov [par.nsf.gov]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science [eurekaselect.com]
- 24. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Reactions Involving 4-Chloro-6-(methoxycarbonyl)picolinic Acid
Welcome to the technical support center for 4-Chloro-6-(methoxycarbonyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. The unique electronic properties of this molecule—an electron-deficient pyridine ring substituted with both an electrophilic chlorine atom and two carbonyl functionalities—present specific challenges and opportunities in synthesis. This guide provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during experimentation.
Section 1: Amide Coupling Reactions
Amide bond formation is one of the most common applications for this compound. However, the electronic nature of the picolinic acid moiety can influence reactivity, leading to common failure points.
FAQ 1: My amide coupling reaction with an aniline derivative is showing low to no yield. What are the likely causes?
This is a frequent issue, often stemming from the reduced nucleophilicity of aromatic amines compared to aliphatic amines. Several factors could be at play:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid must be efficiently converted into a reactive intermediate. Standard conditions may not be sufficient.
-
Suboptimal Base Selection: The choice and amount of base are critical. An inappropriate base can fail to deprotonate the amine sufficiently or may cause unwanted side reactions.
-
Formation of Unreactive Intermediates: The activated acid may be forming stable, unreactive species in solution.
Troubleshooting Steps & Solutions:
-
Choice of Coupling Reagent: For electron-deficient anilines, a more potent coupling reagent is often necessary. While standard carbodiimides like EDC can work, uronium-based reagents are generally more effective.[1][2]
-
Recommendation: Switch from EDC/HOBt to HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]). HATU is known for its high coupling efficiency and rapid reaction rates, partly due to the neighboring group effect of the pyridine nitrogen in its HOAt leaving group, which can facilitate the reaction with weakly nucleophilic amines.[3][4]
-
-
Optimize Base and Stoichiometry: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions with the coupling reagent or the starting material.
-
Order of Addition: The order in which reagents are added can significantly impact the outcome. Pre-activation of the carboxylic acid is often beneficial.
-
Detailed Protocol 1: HATU-Mediated Amide Coupling:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active OAt-ester.
-
Add the aniline derivative (1.0-1.2 eq.) to the pre-activated mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
-
FAQ 2: I'm observing a significant amount of a side product corresponding to the hydrolysis of the methyl ester. How can I prevent this?
The methyl ester at the 6-position is susceptible to hydrolysis, particularly under basic conditions, leading to the formation of the dicarboxylic acid. This is a common issue when reactions are run for extended periods or at elevated temperatures in the presence of a base and nucleophilic water.
Causality and Prevention:
-
Mechanism of Hydrolysis: The hydroxide ions, present from residual water in the reaction or introduced during workup, can attack the electrophilic carbonyl of the methyl ester, leading to saponification.[7]
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. DMF should be of high quality and stored over molecular sieves.
-
Control of Basicity: While a base is necessary for the amide coupling, prolonged exposure can promote hydrolysis. Avoid strong, nucleophilic bases like NaOH or KOH in the reaction mixture.
-
Reaction Time and Temperature: Do not let the reaction run unnecessarily long. Monitor progress closely and quench the reaction as soon as the starting material is consumed. Avoid heating the reaction unless absolutely necessary.
-
Aqueous Workup: During the workup, if an aqueous wash is performed with a basic solution (e.g., sat. NaHCO₃), minimize the contact time and keep the temperature low (e.g., use an ice bath).
Recommended Coupling Conditions to Minimize Hydrolysis:
| Parameter | Recommendation | Rationale |
| Coupling Reagent | EDC/OxymaPure | OxymaPure is a superior alternative to HOBt, reducing side reactions and being non-explosive.[4] |
| Base | DIPEA or Proton Sponge | Non-nucleophilic bases are less likely to participate in hydrolysis. |
| Solvent | Anhydrous DCM or Acetonitrile | Less hygroscopic than DMF and can be easier to dry. |
| Temperature | 0 °C to Room Temperature | Lower temperatures slow down the rate of hydrolysis more than the amide coupling. |
FAQ 3: When I try to form the acid chloride using thionyl chloride (SOCl₂), I get a complex mixture of products, including what appears to be another chlorinated species. What is happening?
Activating picolinic acids with thionyl chloride can lead to an unexpected side reaction: chlorination of the pyridine ring at the 4-position.[8][9] Since your starting material is already chlorinated at this position, this specific side reaction is not a concern. However, the harsh conditions can lead to other issues.
Potential Issues with Acid Chloride Formation:
-
Ring Activation: The electron-withdrawing groups on the pyridine ring make it susceptible to nucleophilic attack, and intermediates formed with SOCl₂ can be highly reactive.
-
Decomposition: Picolinic acid derivatives can be sensitive to the highly acidic and high-temperature conditions often used for acid chloride formation, leading to decomposition or polymerization.
Alternative Activation Strategies:
Instead of forming the acid chloride, it is highly recommended to use in-situ coupling agents, which operate under much milder conditions.
Caption: Decision-making flowchart for troubleshooting Suzuki reactions.
Detailed Protocol 2: Optimized Suzuki Coupling of this compound Derivative:
Note: It is often advisable to perform the Suzuki coupling on the ester or amide derivative rather than the free carboxylic acid to avoid complications with the base.
-
To a microwave vial, add the 4-chloro-picolinate derivative (1.0 eq.), the boronic acid or ester (1.5 eq.), and a strong, non-nucleophilic base like K₃PO₄ (3.0 eq.).
-
Add a palladium pre-catalyst and a bulky, electron-rich ligand. A reliable system is [Pd₂(dba)₃] (2 mol%) with a ligand like SPhos or XPhos (4-5 mol%). [10]Modern pre-catalysts like XPhos Pd G3 that generate the active Pd(0) species in situ are highly recommended.
-
Add an anhydrous, high-boiling solvent like 1,4-dioxane or toluene, often with a small amount of water (e.g., 10:1 solvent:water).
-
Degas the mixture thoroughly by sparging with argon or nitrogen for 15-20 minutes.
-
Seal the vial and heat the reaction to 100-120 °C. Microwave irradiation can often dramatically reduce reaction times and improve yields for these challenging substrates. [11]6. Monitor the reaction by LC-MS. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.
Section 3: General Stability and Handling
FAQ 5: What are the general stability and storage recommendations for this compound?
Given its functional groups, proper handling and storage are essential to ensure its integrity.
-
Moisture Sensitivity: The compound is a carboxylic acid and can be hygroscopic. The primary concern is the potential for slow hydrolysis of the methyl ester if stored in a humid environment for extended periods.
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high heat should be avoided to prevent potential decomposition.
-
Chemical Incompatibility: Avoid strong bases and strong nucleophiles during storage, as they can react with the chloro or ester functionalities.
Storage Recommendations:
| Condition | Recommendation |
| Temperature | Store at 2-8 °C. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). |
| Container | Use a tightly sealed container. |
| Location | Store in a dry, dark place. |
By systematically addressing these common points of failure, researchers can significantly improve the success rate of reactions involving this compound, a valuable but electronically complex building block.
References
-
Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society. Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]
-
Gros, P. C., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (n.d.). HATU. Available at: [Link]
-
D'Souza, M. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2022). US11325906B2 - Chemical compounds.
-
Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Available at: [Link]
-
Chorghade, M. S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
- Google Patents. (2001). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
-
Google Patents. (2000). US Patent 6,194,442 B1. Available at: [Link]
-
ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. Available at: [Link]
- Google Patents. (2014). WO2014151005A1 - 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic) pyrimidine-4-carboxylates and their use as herbicides.
-
Parker, C. G., et al. (2016). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
ResearchGate. (2018). C-N coupling reaction with 4-chloropyridin-1-ium chloride with... Available at: [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Available at: [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives... Available at: [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]
-
Semantic Scholar. (2010). The reaction of 4‐chloropyridine with some amines. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines... Available at: [Link]
-
PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available at: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]
-
PubMed Central. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Available at: [Link]
-
PubMed. (2012). Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. Available at: [Link]
-
PubMed Central. (n.d.). Macrocycles: MCR synthesis and applications in drug discovery. Available at: [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-6-(methoxycarbonyl)picolinic acid
Welcome to the technical support center for the purification of crude 4-Chloro-6-(methoxycarbonyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Crude this compound can contain a variety of impurities stemming from its synthesis, including unreacted starting materials, isomeric byproducts, and hydrolysis products. This guide will equip you with the knowledge to effectively remove these impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.
Q1: After my synthesis, the crude product is a sticky oil or a discolored solid. What are the likely impurities?
A1: The physical state and color of your crude product can provide clues about the impurities present. A sticky or oily consistency often suggests the presence of residual solvents or low-melting point impurities. Discoloration may indicate the presence of polymeric byproducts or colored impurities formed during the reaction.
Potential Impurities:
-
Residual Solvents: Solvents used in the synthesis or work-up that have not been completely removed.
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Isomeric Byproducts: Formation of other positional isomers of the chloro and methoxycarbonyl groups on the picolinic acid backbone.
-
Hydrolysis Products: The corresponding dicarboxylic acid from the hydrolysis of the methyl ester, particularly if aqueous conditions were used in the work-up.
-
Decarboxylation Products: Loss of the carboxylic acid or methoxycarbonyl group under harsh thermal conditions.
Q2: My NMR spectrum shows more than one set of aromatic protons. How do I identify and remove isomeric impurities?
A2: The presence of multiple sets of aromatic proton signals in the 1H NMR spectrum is a strong indication of isomeric impurities. These can be challenging to remove due to their similar physical properties to the desired product.
Identification and Removal Strategy:
-
High-Resolution Mass Spectrometry (HRMS): Confirm that the additional signals correspond to isomers by verifying that they have the same molecular weight as your target compound.
-
Column Chromatography: This is the most effective method for separating isomers. A careful selection of the stationary and mobile phases is crucial.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is recommended. Start with a low polarity to elute less polar impurities and gradually increase the polarity to elute your product and then the more polar isomers.
-
Q3: I observe a broad peak in my 1H NMR, and my product's solubility in organic solvents is lower than expected. What could be the cause?
A3: A broad peak in the 1H NMR, often in the downfield region, coupled with decreased solubility in organic solvents, is characteristic of the presence of the corresponding dicarboxylic acid impurity, which arises from the hydrolysis of the methyl ester.
Troubleshooting Hydrolysis:
-
Prevention during Work-up: Avoid prolonged exposure to acidic or basic aqueous conditions during the extraction and washing steps.
-
Removal by Extraction: You can selectively remove the more acidic dicarboxylic acid by performing a careful liquid-liquid extraction with a weak base, such as a saturated aqueous solution of sodium bicarbonate. The dicarboxylic acid will be deprotonated and move to the aqueous layer, while your desired monoester will remain in the organic layer.
-
Recrystallization: If the dicarboxylic acid is present in smaller amounts, recrystallization can be effective. The significant difference in polarity and crystal packing between the monoester and the diacid can be exploited for separation.
Q4: My final product shows a lower molecular weight peak in the mass spectrum. What does this indicate?
A4: A lower molecular weight peak could indicate the presence of a decarboxylation product, where the carboxylic acid group has been lost. This can occur if the reaction or work-up was performed at high temperatures.
Addressing Decarboxylation:
-
Reaction Temperature Control: Ensure that the reaction temperature does not exceed the decomposition point of your product.
-
Purification: Column chromatography is generally effective in removing decarboxylated impurities, as they will have a significantly different polarity compared to the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude this compound?
A1: A multi-step approach is often the most effective:
-
Aqueous Work-up: Begin with a standard aqueous work-up to remove water-soluble impurities and inorganic salts. A wash with a dilute acid can help protonate the picolinic acid and facilitate its extraction into an organic solvent.
-
Recrystallization: This is an excellent technique for removing impurities with different solubility profiles. It is particularly good for increasing the purity of a solid product.
-
Column Chromatography: For removing closely related impurities like isomers, column chromatography is the method of choice.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen is always recommended.
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. Adding water as an anti-solvent to a hot ethanolic solution can induce crystallization upon cooling. |
| Ethyl Acetate/Hexanes | Ethyl acetate is a moderately polar solvent that should dissolve the compound when heated. Adding hexanes as an anti-solvent can promote crystallization. |
| Toluene | Toluene can be a good choice for compounds with aromatic character, offering a good solubility differential between hot and cold conditions. |
Q3: How do I choose the right mobile phase for column chromatography?
A3: The choice of mobile phase depends on the polarity of your compound and the impurities. Thin Layer Chromatography (TLC) is an indispensable tool for optimizing the mobile phase.
-
Initial Screening: Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).
-
Target Rf: Aim for an Rf (retention factor) of 0.2-0.4 for your desired compound on the TLC plate. This generally provides good separation on a column.
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant composition) elution.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol describes a general procedure for purification by silica gel column chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: Purification workflow for this compound.
Impurity Relationship Diagram
This diagram illustrates the potential chemical transformations that can lead to common impurities.
Caption: Potential pathways for impurity formation.
References
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Singer, A. W., & McElvain, S. M. Picolinic acid hydrochloride. Organic Syntheses, 1934, 14, 74. [Link]
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
- Patent CN106008336A. The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Atkinson, E. R., & Lawler, H. J. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. [Link]
- Patent US5614636A. Process for the preparation of 2,4-pyridine dicarboxylic acid.
-
Wikipedia. Pyridinedicarboxylic acid. [Link]
-
Grant, R., & Grant, C. (2009). The Physiological Action of Picolinic Acid in the Human Brain. PMC. [Link]
Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of 4-Chloro-6-(methoxycarbonyl)picolinic acid
Welcome to the technical support center for the synthesis of 4-Chloro-6-(methoxycarbonyl)picolinic acid (CAS No. 293294-71-0)[1][2][3][4]. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important pharmaceutical intermediate. We will address common challenges and provide practical, field-proven solutions to streamline your synthesis and ensure robust, reproducible results.
The content herein is structured to provide a comprehensive overview of the synthetic process, followed by detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
I. Overview of the Synthetic Pathway
The scale-up synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic route commences from Dimethyl 4-chloropyridine-2,6-dicarboxylate and involves a selective mono-hydrolysis.
Caption: Synthetic route to this compound.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
A. Selective Mono-Hydrolysis of Dimethyl 4-chloropyridine-2,6-dicarboxylate
The selective hydrolysis of one of the two ester groups is a critical and often challenging step.
Question 1: My hydrolysis reaction is producing a significant amount of the diacid byproduct, 4-chloropyridine-2,6-dicarboxylic acid, leading to low yields of the desired mono-ester. How can I improve the selectivity?
Answer: This is a common issue when scaling up this reaction. The formation of the diacid is a result of over-hydrolysis. Here are several strategies to enhance selectivity for the mono-ester:
-
Stoichiometry of the Base: Carefully control the stoichiometry of the base (e.g., Lithium Hydroxide). Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the base can help to minimize the formation of the diacid.
-
Reaction Temperature: Maintain a low reaction temperature. Running the reaction at 0-5 °C can significantly slow down the rate of the second hydrolysis, thereby improving selectivity.
-
Slow Addition of Base: Instead of adding the base all at once, a slow, controlled addition of the base solution will keep the instantaneous concentration of the hydroxide low, favoring mono-hydrolysis.
-
Solvent System: The choice of solvent is crucial. A mixture of water and a co-solvent like Tetrahydrofuran (THF) or Methanol can improve the solubility of the starting material and allow for better temperature control.
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. Quench the reaction once the optimal conversion to the mono-ester is achieved to prevent further hydrolysis to the diacid.
Question 2: I am observing incomplete conversion of the starting diester, even after extended reaction times. What could be the cause?
Answer: Incomplete conversion can be due to several factors, particularly at a larger scale:
-
Poor Mixing: Inadequate agitation can lead to localized concentrations of reactants and base, resulting in non-uniform reaction progress. Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction.
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Insolubility of the Starting Material: Dimethyl 4-chloropyridine-2,6-dicarboxylate may have limited solubility in the reaction medium.[5][6][7] Consider adjusting the solvent ratio (e.g., increasing the proportion of the organic co-solvent) to ensure the starting material is fully dissolved.
-
Quality of the Base: Ensure the purity and accurate concentration of your base solution. On a large scale, inaccuracies in the concentration of the base can significantly impact the stoichiometry.
B. Work-up and Isolation
The work-up and isolation of the final product are critical for achieving high purity.
Question 3: During the acidic work-up to precipitate the product, I am getting an oily or gummy solid that is difficult to filter and dry. What is the cause and how can I fix it?
Answer: The formation of an oily product upon acidification is often due to the presence of impurities or issues with the precipitation process.
-
Control of pH: The pH of the solution during precipitation is critical. Adjust the pH slowly with dropwise addition of acid (e.g., HCl) to the isoelectric point of the product to ensure the formation of a crystalline solid. The isoelectric point for similar pyridine carboxylic acids is around pH 3.2.[8]
-
Temperature Control: Perform the precipitation at a low temperature (0-5 °C) to promote the formation of well-defined crystals.
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Solvent Choice for Extraction: If the product oils out, consider an extractive work-up. After acidification, extract the product into a suitable organic solvent like Ethyl Acetate or Dichloromethane. Subsequent concentration of the organic layer should yield the solid product.
-
Anti-Solvent Precipitation: If direct precipitation is problematic, consider adding an anti-solvent. After acidification, if the product remains in solution, the addition of a less polar solvent in which the product is insoluble can induce crystallization.
Question 4: My final product has a high level of residual inorganic salts. How can I remove them?
Answer: Inorganic salts from the base and acid used in the reaction and work-up can co-precipitate with the product.
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Washing of the Filter Cake: Thoroughly wash the isolated product on the filter with cold deionized water to remove water-soluble inorganic salts.
-
Recrystallization: Recrystallization from a suitable solvent system is an effective method for removing both organic and inorganic impurities. A mixed solvent system, such as Ethanol/Water or Methanol/Water, may be required to achieve the desired solubility profile for recrystallization.
-
Azeotropic Distillation: For certain salts and solvents, azeotropic distillation can be used to remove water and some salts.[8]
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for the synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate?
A1: A common and commercially available starting material is chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This can be converted to the 4-chloro derivative, which is then esterified.
Q2: What are the key safety precautions to consider during the chlorination step?
A2: Chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water.[9][10] The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction also generates corrosive HCl gas, which must be scrubbed.
Q3: Can I use a different base for the selective hydrolysis?
A3: While other bases like sodium hydroxide or potassium hydroxide can be used, lithium hydroxide is often preferred as it can offer better selectivity in some cases due to the coordinating effect of the lithium cation.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: For reaction monitoring, HPLC is the most effective technique. For final product characterization and purity assessment, a combination of HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis is recommended.
IV. Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Step 1: Selective Mono-Hydrolysis of Dimethyl 4-chloropyridine-2,6-dicarboxylate
-
Charge a suitable reactor with Dimethyl 4-chloropyridine-2,6-dicarboxylate (1.0 eq) and a mixture of THF and water (e.g., 2:1 v/v).
-
Cool the mixture to 0-5 °C with constant agitation.
-
Prepare a solution of lithium hydroxide (0.95 eq) in deionized water.
-
Slowly add the lithium hydroxide solution to the reactor over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
Monitor the reaction progress by HPLC every 30 minutes.
-
Once the desired conversion is reached (typically 4-6 hours), quench the reaction by adding it to a pre-cooled solution of hydrochloric acid (1.0 eq).
Step 2: Work-up and Isolation
-
Adjust the pH of the quenched reaction mixture to 2-3 with 1M HCl at 0-5 °C to precipitate the product.
-
Stir the resulting slurry at 0-5 °C for 1 hour.
-
Filter the solid product and wash the filter cake with cold deionized water until the washings are neutral.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
V. Visualization of Key Processes
Caption: Troubleshooting workflow for common scale-up issues.
VI. Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Hydrolysis | ||
| Base Stoichiometry | 0.95 - 1.0 equivalents | Minimizes diacid formation. |
| Temperature | 0 - 5 °C | Increases selectivity for mono-hydrolysis. |
| Work-up | ||
| Precipitation pH | 2 - 3 | Corresponds to the isoelectric point for optimal precipitation. |
| Drying Temperature | 50 - 60 °C | Ensures removal of residual solvents without product degradation. |
VII. References
-
Google Patents. Process For Producing Pyridine Carbocyxlic Acids. Available from:
-
Google Patents. Process for producing pyridine carboxylic acids. Available from:
-
Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Available from: [Link]
-
The Pharma Master. Troubleshooting. Available from: [Link]
-
PMC. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Available from: [Link]
-
Wikipedia. Pyridine. Available from: [Link]
-
Pyridine. Available from: [Link]
-
IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. Available from: [Link]
-
Troubleshooting Common Pharmaceutical Manufacturing Challenges. Available from: [Link]
-
PMC - NIH. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Available from: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]
-
NIH. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]
-
Chemistry World. Re-evaluating pyridine's role in chlorination reaction. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Pyridines from Biomass. Available from: [Link]
-
ResearchGate. Chlorination and bromination of pyridine. Available from: [Link]
-
Pearson. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
Particle Analytical. Troubleshooting in pharmaceutical manufacturing: expert solutions. Available from: [Link]
-
RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Available from: [Link]
-
ResearchGate. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF. Available from: [Link]
-
Novatia, LLC. Pharmaceutical Manufacturing Troubleshooting. Available from: [Link]
-
HWI group. Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available from: [Link]
-
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available from: [Link]
-
Acid to Ester - Common Conditions. Available from: [Link]
-
PubChem. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate. Available from: [Link]
-
NIH. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available from: [Link]
-
Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Available from: [Link]
-
Google Patents. Picolinic acid recovery. Available from:
-
PMC - NIH. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands. Available from: [Link]
Sources
- 1. This compound 95% | CAS: 293294-71-0 | AChemBlock [achemblock.com]
- 2. 293294-71-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 293294-71-0 [chemicalbook.com]
- 4. 293294-71-0 | this compound - AiFChem [aifchem.com]
- 5. Dimethyl 4-chloropyridine-2,6-dicarboxylate | 5371-70-0 [sigmaaldrich.com]
- 6. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 9. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 10. irl.umsl.edu [irl.umsl.edu]
preventing decomposition of 4-Chloro-6-(methoxycarbonyl)picolinic acid during synthesis
Welcome to the technical support center for the synthesis and handling of 4-Chloro-6-(methoxycarbonyl)picolinic acid. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the potential challenges in synthesizing this valuable compound, with a primary focus on preventing its decomposition.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful synthesis hinges on the careful control of reaction conditions to prevent unwanted side reactions, primarily hydrolysis of the methyl ester and decarboxylation of the picolinic acid moiety. This guide provides a comprehensive overview of the likely synthetic route and practical solutions to common problems encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways are:
-
Hydrolysis: The methyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, yielding 4-chloropyridine-2,6-dicarboxylic acid. This is typically promoted by strong acidic or basic conditions, especially at elevated temperatures.
-
Decarboxylation: Picolinic acids are susceptible to losing carbon dioxide from the carboxylic acid group at the 2-position, particularly when heated.[1][2][3] This would result in the formation of methyl 4-chloro-6-pyridinecarboxylate.
Q2: What is the recommended storage condition for this compound?
A2: To minimize decomposition, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended. Avoid exposure to moisture and high temperatures.
Q3: Can I use a stronger base like sodium hydroxide for the selective hydrolysis of dimethyl 4-chloropyridine-2,6-dicarboxylate?
A3: While strong bases can effect the hydrolysis, they significantly increase the risk of double hydrolysis to the diacid. Using a milder base like lithium hydroxide or carefully controlling the stoichiometry of a stronger base at low temperatures is crucial for achieving selective mono-hydrolysis.
Q4: How can I monitor the progress of the selective hydrolysis reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure proper spot shape. You should be able to distinguish the starting diester, the desired mono-acid, and the diacid byproduct based on their differing polarities.
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the selective mono-hydrolysis of dimethyl 4-chloropyridine-2,6-dicarboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-acid product | - Incomplete hydrolysis of the starting diester. - Formation of a significant amount of the diacid byproduct. | - For incomplete hydrolysis: Increase the reaction time or slightly increase the temperature. Ensure efficient stirring. - For diacid formation: Use a milder base (e.g., LiOH). Carefully control the stoichiometry of the base (use slightly less than one equivalent). Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Product contains significant amounts of the starting diester | - Insufficient amount of base. - Short reaction time. - Low reaction temperature. | - Ensure accurate measurement of the base. - Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed. - Gradually increase the reaction temperature, but not exceeding a point where diacid formation becomes significant. |
| Product is contaminated with the diacid | - Excess base was used. - Reaction temperature was too high. - Prolonged reaction time. | - Carefully control the stoichiometry of the base. - Maintain a low and consistent reaction temperature. - Stop the reaction as soon as the starting diester is consumed. The diacid can be removed during workup by careful pH adjustment and extraction. |
| Product decarboxylates during workup or purification | - Overheating during solvent removal. - Exposure to strong acidic or basic conditions at elevated temperatures. | - Use a rotary evaporator at a low temperature to remove solvents. - During workup, perform acid-base extractions at low temperatures. - For purification by chromatography, use a silica gel column with a non-polar eluent system and avoid prolonged exposure of the product to the silica. |
Key Decomposition Pathways
Understanding the mechanisms of the primary decomposition pathways is crucial for preventing them.
Hydrolysis of the Methyl Ester
The hydrolysis of the methyl ester at the 6-position can occur under both acidic and basic conditions. In the context of the synthesis from the diester, base-catalyzed hydrolysis is the intended reaction. However, if not carefully controlled, it can proceed to hydrolyze both ester groups.
Caption: Base-catalyzed hydrolysis pathway.
Decarboxylation of the Picolinic Acid
Picolinic acids can undergo decarboxylation upon heating, a reaction facilitated by the nitrogen atom in the pyridine ring. This reaction proceeds through a zwitterionic intermediate.[2][3]
Caption: Thermal decarboxylation of the picolinic acid.
Recommended Synthetic Protocol
This protocol outlines a reliable method for the synthesis of this compound from dimethyl 4-chloropyridine-2,6-dicarboxylate.
Step 1: Synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate
This precursor can be synthesized from chelidamic acid through chlorination followed by esterification. A literature procedure for a related compound involves treating pyridine-2,6-dicarboxylic acid with thionyl chloride in anhydrous methanol.
Step 2: Selective Mono-hydrolysis
Caption: Experimental workflow for selective mono-hydrolysis.
Materials:
-
Dimethyl 4-chloropyridine-2,6-dicarboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve dimethyl 4-chloropyridine-2,6-dicarboxylate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve lithium hydroxide monohydrate (0.95 eq) in water.
-
Add the LiOH solution dropwise to the cooled solution of the diester over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes + 1% acetic acid).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Cool the mixture to 0 °C and carefully acidify to pH 3-4 with cold 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure at a low temperature.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Analytical Monitoring
TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A good starting point is 40-60% ethyl acetate in hexanes with 1% acetic acid.
-
Visualization: UV light (254 nm).
-
Expected Rf values: Diester > Mono-acid > Diacid.
¹H NMR Spectroscopy:
-
Starting Diester: Two methoxy singlets of equal integration.
-
Desired Mono-acid: One methoxy singlet. The carboxylic acid proton may or may not be visible depending on the solvent.
-
Diacid Byproduct: Absence of methoxy singlets.
By carefully following these guidelines and troubleshooting steps, researchers can improve the yield and purity of this compound while minimizing its decomposition.
References
-
Hammick reaction - Wikipedia. Available at: [Link]
-
Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Available at: [Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. Available at: [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. Available at: [Link]
-
(PDF) Dimethyl pyridine-2,6-dicarboxylate - ResearchGate. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro- and 4-Bromopicolinic Acid Esters in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, 4-halopicolinic acid esters serve as pivotal building blocks. Their utility stems from the strategic placement of a halogen atom at the 4-position of the pyridine ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a diverse array of functional groups, enabling the construction of complex molecular architectures. A frequent dilemma for the synthetic chemist is the choice between a 4-chloro or a 4-bromo substituent. This guide provides an in-depth, objective comparison of the reactivity of 4-chloro- and 4-bromopicolinic acid esters, supported by established chemical principles and experimental evidence, to inform rational substrate selection and reaction optimization.
The Decisive Factors: Unpacking the Principles of Reactivity in SNAr
The reactivity of 4-halopicolinic acid esters in SNAr reactions is primarily governed by the two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom bearing the halogen, forming a negatively charged intermediate known as the Meisenheimer complex.[1][2] The stability of this intermediate and the electrophilicity of the reaction center are paramount.
Contrary to what is observed in SN1 and SN2 reactions where the carbon-halogen bond strength is a primary determinant of leaving group ability (I > Br > Cl > F), the trend is often reversed in SNAr reactions.[1] Here, the electronegativity of the halogen plays a more significant role in the rate-determining step.
Key Principles Governing Reactivity:
-
Electronegativity: Chlorine is more electronegative than bromine. This heightened electronegativity leads to a greater inductive electron withdrawal from the carbon atom at the 4-position, making it more electrophilic and thus more susceptible to nucleophilic attack.[3]
-
Stability of the Meisenheimer Intermediate: The electron-withdrawing nature of the halogen stabilizes the anionic Meisenheimer complex formed upon nucleophilic attack. The more electronegative chlorine is more effective at stabilizing this intermediate.
-
Leaving Group Ability: While not the rate-determining step, the departure of the halide ion in the second step is essential for the completion of the reaction. Both chloride and bromide are excellent leaving groups.
For SNAr reactions, the general reactivity trend for halogens as leaving groups is often F > Cl > Br > I.[4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing ability of the halogen.[1][5] Therefore, for 4-halopicolinic acid esters, the 4-chloro derivative is generally expected to be more reactive than the 4-bromo analogue in SNAr reactions.[4][6]
Visualizing the SNAr Mechanism
The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the SNAr reaction of a 4-halopicolinic acid ester with a generic nucleophile (Nu-).
Caption: Generalized SNAr mechanism for 4-halopicolinic acid esters.
Comparative Reactivity: A Data-Driven Perspective
While direct kinetic studies comparing the reactivity of 4-chloro- and 4-bromopicolinic acid esters under identical conditions are not extensively reported in the literature, the established principles of SNAr on halo-pyridines and -pyrimidines provide a solid foundation for comparison. In analogous systems, the chloro-substituted heterocycles consistently demonstrate higher reactivity in SNAr reactions.[4][6]
The following table summarizes the expected relative reactivity and provides illustrative experimental conditions based on closely related systems.
| Feature | 4-Chloropicolinic Acid Ester | 4-Bromopicolinic Acid Ester | Rationale |
| Relative Reactivity in SNAr | Higher | Lower | The greater electronegativity of chlorine enhances the electrophilicity of the C4 position, accelerating the rate-determining nucleophilic attack.[3] |
| Typical Reaction Conditions | Milder conditions (lower temperature, shorter reaction time) may be sufficient. | May require more forcing conditions (higher temperature, longer reaction time) to achieve comparable yields. | The higher reactivity of the chloro-derivative allows for more facile substitution. |
| Cost and Availability | Generally more cost-effective and readily available. | Often more expensive. | Dependent on the specific synthetic routes to the parent acids. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following section outlines a detailed, step-by-step methodology for a representative SNAr reaction: the synthesis of a 4-alkoxypicolinic acid ester.
Synthesis of Ethyl 4-Methoxypicolinate from Ethyl 4-Chloropicolinate
This protocol is a self-validating system. Successful execution will yield the desired product, confirming the principles of SNAr on this substrate.
Materials:
-
Ethyl 4-chloropicolinate
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and work-up reagents
Workflow Diagram:
Caption: Experimental workflow for the synthesis of Ethyl 4-Methoxypicolinate.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl 4-chloropicolinate (1.0 eq). Dissolve the starting material in anhydrous DMF (5-10 mL per mmol of substrate).
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of sodium methoxide (1.1-1.5 eq) in anhydrous methanol dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified ethyl 4-methoxypicolinate by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Adaptation for Ethyl 4-Bromopicolinate
When using ethyl 4-bromopicolinate as the starting material, it may be necessary to modify the reaction conditions to achieve a similar reaction rate and yield. This typically involves:
-
Increased Temperature: Heating the reaction mixture (e.g., to 50-80 °C) may be required to drive the reaction to completion in a reasonable timeframe.
-
Longer Reaction Time: The reaction may need to be stirred for a longer period (e.g., 6-12 hours or overnight).
The necessity of these more forcing conditions underscores the lower intrinsic reactivity of the 4-bromo derivative in SNAr reactions.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The successful synthesis of the target 4-alkoxypicolinic acid ester, confirmed by standard analytical techniques, provides direct evidence of the reactivity of the chosen substrate under the specified conditions. When comparing the two substrates, running the reactions in parallel under identical "milder" conditions will likely demonstrate a higher conversion for the 4-chloro starting material, thus experimentally validating the reactivity principles discussed.
Potential Pitfalls and Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or using a slight excess of the nucleophile.
-
Side Reactions: The presence of moisture can lead to hydrolysis of the ester. Ensure all reagents and solvents are anhydrous.
-
Difficult Purification: If the product is difficult to separate from the starting material, optimize the chromatographic conditions.
Conclusion and Recommendations
For nucleophilic aromatic substitution reactions at the 4-position of picolinic acid esters, the 4-chloro derivative is the demonstrably more reactive substrate. This enhanced reactivity, a consequence of the higher electronegativity of chlorine, often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. Furthermore, 4-chloropicolinic acid and its esters are generally more economical and widely available.
Therefore, for the majority of SNAr applications, 4-chloropicolinic acid esters represent the superior choice . The use of 4-bromopicolinic acid esters may be considered in specific instances where the bromo-substituent is required for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, where the C-Br bond is more reactive than the C-Cl bond.
This guide provides a comprehensive framework for understanding and predicting the reactivity of these valuable synthetic intermediates. By grounding experimental design in a solid understanding of the underlying mechanistic principles, researchers can streamline their synthetic efforts and accelerate the discovery and development of novel molecules.
References
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
Sources
The Evolving Landscape of Picolinate Herbicides: A Comparative Guide to Compounds Derived from 4-Chloro-6-(methoxycarbonyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
The picolinic acid scaffold is a cornerstone in the development of synthetic auxin herbicides, a class of compounds that has played a pivotal role in weed management for decades. Continuous innovation is crucial to address the challenges of herbicide resistance and evolving agricultural needs. This guide provides an in-depth comparison of the biological activity of novel herbicidal compounds that can be synthesized from the versatile building block, 4-Chloro-6-(methoxycarbonyl)picolinic acid. We will explore the structure-activity relationships, comparative efficacy, and the underlying molecular mechanisms of these next-generation herbicides.
The Picolinic Acid Backbone: A Privileged Scaffold in Herbicide Discovery
Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and ultimately, plant death.[1][2] Prominent examples of commercial herbicides based on the picolinic acid core include picloram, clopyralid, and aminopyralid.[3] More recently, the discovery of 6-aryl-picolinates like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active) has revitalized interest in this chemical space, offering improved efficacy and weed control spectrums.[4][5]
The starting material, this compound, offers a strategic entry point for the synthesis of a diverse library of picolinate derivatives. The presence of a chloro substituent at the 4-position and a methoxycarbonyl group at the 6-position allows for selective chemical modifications to explore novel structure-activity relationships.
From a Common Scaffold to Potent Herbicides: A Synthetic Strategy
While direct synthesis from this compound is not explicitly detailed in the reviewed literature, a plausible and efficient synthetic route to highly active 6-aryl and 6-heteroaryl picolinate herbicides can be proposed based on established chemical transformations. The key transformation involves the conversion of the 6-methoxycarbonyl group into a suitable leaving group for a subsequent palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[3][6][7]
A proposed synthetic workflow is outlined below:
Caption: Simplified signaling pathway of picolinate herbicides.
Experimental Protocols
General Procedure for the Synthesis of 6-Aryl-4-chloropicolinic Acids
The following is a generalized protocol based on analogous syntheses reported in the literature. [8]
-
Saponification: this compound is dissolved in a suitable solvent (e.g., methanol/water mixture) and treated with an excess of a base (e.g., sodium hydroxide). The reaction is stirred at room temperature or heated until the ester is completely hydrolyzed, as monitored by thin-layer chromatography (TLC).
-
Halodecarboxylation: The resulting dicarboxylic acid is then subjected to a halodecarboxylation reaction (e.g., Hunsdiecker reaction with a bromine source) to selectively replace the 6-carboxylic acid group with a halogen (e.g., bromine), yielding a 4-chloro-6-bromopicolinic acid derivative.
-
Suzuki-Miyaura Cross-Coupling: The 4-chloro-6-bromopicolinic acid derivative is dissolved in a suitable solvent system (e.g., dioxane/water). An aryl or heteroaryl boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2 equivalents) are added. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and acidified. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final 6-aryl-4-chloropicolinic acid.
Protocol for Arabidopsis thaliana Root Growth Inhibition Assay
This protocol is adapted from methodologies described for testing synthetic auxin herbicides. [9]
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds and reference herbicides in a suitable solvent (e.g., DMSO). Prepare a series of dilutions in the growth medium to achieve the desired final concentrations.
-
Plating of Seeds: Sterilize Arabidopsis thaliana seeds and place them on agar plates containing the growth medium and the various concentrations of the test compounds.
-
Incubation: Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle) for a specified period (e.g., 7-10 days).
-
Data Collection and Analysis: Measure the primary root length of the seedlings for each treatment. Calculate the percentage of root growth inhibition relative to the solvent control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The exploration of derivatives synthesized from this compound has unveiled a promising new generation of synthetic auxin herbicides. The introduction of aryl and heteroaryl moieties at the 6-position has consistently resulted in compounds with superior in vitro and in vivo herbicidal activity compared to established commercial products. The well-defined mechanism of action, targeting the AFB5 auxin co-receptor, provides a solid foundation for rational drug design and the development of structure-activity relationship models.
Future research should focus on expanding the diversity of the 6-substituent to further optimize herbicidal potency and spectrum. Additionally, investigations into the crop selectivity and environmental fate of these novel compounds will be crucial for their successful development as next-generation weed management solutions. The synthetic flexibility offered by the this compound scaffold ensures its continued relevance as a key starting material in the ongoing quest for more effective and sustainable herbicides.
References
-
Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., Zhang, L., Cao, Y. M., & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Li, H., Wei, W., Feng, T., Liu, Q., Xu, Z., Li, H., ... & Liu, S. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234. [Link]
-
Yang, Z., Li, Q., Yin, J., Liu, R., Tian, H., Duan, L., ... & Liu, S. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest management science, 77(5), 2252-2263. [Link]
-
Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., ... & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Li, H., Wei, W., Feng, T., Liu, Q., Xu, Z., Li, H., ... & Liu, S. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234. [Link]
-
Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., Zhang, L., Cao, Y. M., & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest management science, 66(2), 113-120. [Link]
-
Luo, Y., Li, M., Zhang, H., Wang, J., Zhang, Y., & Li, Y. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 345. [Link]
-
Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., ... & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Li, H., Wei, W., Feng, T., Liu, Q., Xu, Z., Li, H., ... & Liu, S. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234. [Link]
- Walsh, T. A., & D'Amato, T. A. (2011). U.S. Patent No. 7,928,242. Washington, DC: U.S.
-
Epp, J. B., Alexander, A. L., Balko, T. W., Buysse, A. M., Fields, S. C., Gilbert, J. R., ... & Schmitzer, P. R. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & medicinal chemistry, 24(3), 362-371. [Link]
-
FBN. (2025). Herbicide Mode of Action Groups 101. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2001). Public Release Summary on the Evaluation of the new active PICOLINAFEN in the products SNIPER HERBICIDE & PARAGON HERBICIDE. [Link]
-
Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., ... & Liu, S. Z. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. [Link]
-
Everitt, J. H., & Keeling, J. W. (2025). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology, 39(3), 456-462. [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. [Link]
-
Todd, T., & Tolver, A. (2017). A cheminformatics review of auxins as herbicides. Journal of experimental botany, 68(18), 5035-5046. [Link]
-
SciReg, Inc. (2017). Determining Exposure to Auxin-Like Herbicides. II. Practical Application to Quantify Volatility. Weed Technology, 31(1), 10-20. [Link]
-
Li, H., Wei, W., Feng, T., Liu, Q., Xu, Z., Li, H., ... & Liu, S. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234. [Link]
-
Yang, Z., Li, Q., Yin, J., Liu, R., Tian, H., Duan, L., ... & Liu, S. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest management science, 77(5), 2252-2263. [Link]
-
Epp, J. B., Alexander, A. L., Balko, T. W., Buysse, A. M., Fields, S. C., Gilbert, J. R., ... & Schmitzer, P. R. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & medicinal chemistry, 24(3), 362-371. [Link]
Sources
- 1. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 2. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 9. researchgate.net [researchgate.net]
This guide provides an in-depth comparative analysis of the spectroscopic properties of 4-Chloro-6-(methoxycarbonyl)picolinic acid, a compound of significant interest in medicinal chemistry and materials science. By examining its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data alongside those of structurally related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this important molecule and its derivatives. This guide emphasizes the causal relationships behind spectroscopic observations and provides detailed, self-validating experimental protocols.
Introduction
This compound and its analogs are key building blocks in the synthesis of a variety of pharmacologically active agents and functional materials. The precise substitution pattern on the picolinic acid scaffold significantly influences the molecule's electronic properties, reactivity, and biological activity. A thorough spectroscopic analysis is therefore paramount for unambiguous structure elucidation, purity assessment, and understanding structure-property relationships. This guide will compare the spectroscopic signatures of this compound with its parent compound, picolinic acid, and the closely related 4-chloropicolinic acid and methyl 4-chloropicolinate.
Compared Compounds
The structural relationships between the compounds discussed in this guide are illustrated below.
Caption: Structural relationships of the compared compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing detailed information about the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectra of picolinic acid derivatives are characterized by distinct signals for the aromatic protons on the pyridine ring and, where applicable, the methyl ester and carboxylic acid protons. The substitution pattern significantly influences the chemical shifts and coupling constants of the ring protons.
Comparative ¹H NMR Data
| Compound | H3 (ppm) | H5 (ppm) | H6 (ppm) | Other Protons (ppm) | Solvent |
| Picolinic Acid | 8.32 (d) | 7.67 (m) | 8.76 (d) | ~12-13 (br s, COOH) | DMSO-d₆ |
| 4-Chloropicolinic Acid | 8.09 (d) | 7.84 (dd) | 8.72 (d) | - | DMSO-d₆ |
| Methyl 4-chloropicolinate | 8.11 (d) | 7.83 (dd) | 8.72 (d) | 3.93 (s, OCH₃) | DMSO-d₆ |
| This compound (Predicted) | 8.3 (s) | 8.1 (s) | - | ~13-14 (br s, COOH), 3.9 (s, OCH₃) | DMSO-d₆ |
Note: Predicted data for this compound was generated using online NMR prediction tools.[1][2] Experimental verification is recommended.
Analysis:
The introduction of a chlorine atom at the 4-position in 4-chloropicolinic acid causes a slight upfield shift of the H3 and H5 protons compared to picolinic acid, due to the electron-withdrawing nature of the halogen. In methyl 4-chloropicolinate, the proton signals are very similar to the parent acid, with the addition of a characteristic singlet for the methyl ester protons around 3.9 ppm. For the target molecule, this compound, the two remaining aromatic protons are predicted to appear as singlets due to the lack of adjacent protons for coupling. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the nature and position of the substituents.
Comparative ¹³C NMR Data
| Compound | C2 | C3 | C4 | C5 | C6 | Carboxyl C=O | Ester C=O | OCH₃ | Solvent |
| Picolinic Acid | 148.1 | 124.3 | 138.6 | 127.8 | 146.7 | 164.7 | - | - | CDCl₃ |
| 4-Chloropicolinic Acid (Predicted) | ~151 | ~126 | ~148 | ~125 | ~150 | ~165 | - | - | DMSO-d₆ |
| Methyl 4-chloropicolinate (Predicted) | ~150 | ~125 | ~147 | ~124 | ~149 | - | ~164 | ~53 | DMSO-d₆ |
| This compound (Predicted) | ~151 | ~128 | ~149 | ~126 | ~152 | ~165 | ~164 | ~53 | DMSO-d₆ |
Note: Predicted data was generated using online NMR prediction tools.[3][4][5] Experimental verification is recommended.
Analysis:
The presence of the electron-withdrawing chlorine atom at C4 is expected to cause a downfield shift of the C4 signal and influence the chemical shifts of the adjacent carbons. The esterification of the carboxylic acid group has a smaller effect on the ring carbon chemical shifts. In this compound, the presence of two electron-withdrawing groups (carboxyl and methoxycarbonyl) is predicted to result in a general downfield shift of the ring carbons compared to picolinic acid.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Comparative IR Data
| Functional Group | Picolinic Acid (cm⁻¹) | 4-Chloropicolinic Acid (cm⁻¹) | This compound (Predicted) |
| O-H stretch (Carboxylic Acid) | 3000-2500 (broad) | 3000-2500 (broad) | 3100-2600 (broad) |
| C=O stretch (Carboxylic Acid) | ~1700 | ~1710 | ~1720 |
| C=O stretch (Ester) | - | - | ~1735 |
| C=N, C=C stretch (Aromatic) | ~1600, ~1580 | ~1610, ~1570 | ~1600, ~1560 |
| C-Cl stretch | - | ~800 | ~820 |
Note: Predicted data for this compound is based on typical ranges for these functional groups.[6][7]
Analysis:
All three compounds are expected to show a very broad O-H stretching band characteristic of a carboxylic acid dimer. The C=O stretching frequency of the carboxylic acid is sensitive to electronic effects; the electron-withdrawing chlorine and methoxycarbonyl groups in the target molecule are expected to shift this band to a slightly higher wavenumber. A key differentiating feature for this compound will be the presence of a second, sharp C=O stretching band at a higher frequency, corresponding to the methyl ester. The aromatic C=N and C=C stretching vibrations will be present in all compounds, with slight shifts in their positions due to the different substitution patterns. The C-Cl stretching vibration is expected in the fingerprint region for the chlorinated compounds.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 123 [M]⁺, 78 [M-COOH]⁺ |
| 4-Chloropicolinic Acid | C₆H₄ClNO₂ | 157.55 | 157/159 [M]⁺, 112/114 [M-COOH]⁺ |
| Methyl 4-chloropicolinate | C₇H₆ClNO₂ | 171.58 | 171/173 [M]⁺, 140/142 [M-OCH₃]⁺, 112/114 [M-COOCH₃]⁺ |
| This compound | C₈H₆ClNO₄ | 215.59 | 215/217 [M]⁺, 184/186 [M-OCH₃]⁺, 170/172 [M-COOH]⁺, 156/158 [M-COOCH₃]⁺ |
Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.
Analysis:
The molecular ion peak is expected to be observed for all compounds. A characteristic fragmentation pathway for picolinic acids is the loss of the carboxyl group as a radical. For the chlorinated compounds, the isotopic pattern of chlorine will be a key diagnostic feature. Methyl 4-chloropicolinate will likely show fragmentation through the loss of the methoxy group or the entire methoxycarbonyl group. This compound is expected to exhibit a more complex fragmentation pattern with losses of the methoxy, carboxyl, and methoxycarbonyl groups.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of the absorption bands are related to the extent of conjugation in the molecule.
Comparative UV-Vis Data
| Compound | λmax (nm) | Solvent |
| Picolinic Acid | ~265 | Ethanol |
| 4-Chloropicolinic Acid | ~270 | Ethanol |
| This compound (Predicted) | ~275-280 | Ethanol |
Note: Predicted data is based on the expected effects of substituents on the π-system of the pyridine ring.[1]
Analysis:
Pyridine-based compounds typically exhibit π → π* transitions in the UV region. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum (λmax). The chlorine atom in 4-chloropicolinic acid is expected to cause a slight bathochromic shift compared to picolinic acid. The additional methoxycarbonyl group in this compound is also expected to contribute to a further red shift of the λmax due to its electron-withdrawing nature and extension of the conjugated system.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
-
Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
Conclusion
The spectroscopic analysis of this compound and its related compounds reveals a clear and logical progression of spectral features with changes in the molecular structure. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. By combining the insights from NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently identify and characterize these important chemical entities. This guide provides the foundational data and methodologies to support such investigations, fostering a deeper understanding of the structure-property relationships within this class of compounds.
References
-
Predicting the modulation of UV-visible absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electron density variations analysis. ChemRxiv. [Link]
-
Simulate and predict NMR spectra. nmrdb.org. [Link]
-
Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Semantic Scholar. [Link]
-
Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density variations analysis. ResearchGate. [Link]
-
NMR Prediction. ACD/Labs. [Link]
-
Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. National Center for Biotechnology Information. [Link]
-
PROSPRE - 1H NMR Predictor. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
CASPRE - 13C NMR Predictor. [Link]
-
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. F1000Research. [Link]
-
IR spectra prediction. Cheminfo.org. [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. [Link]
-
Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)? ResearchGate. [Link]
-
Predict 13C carbon NMR spectra. nmrdb.org. [Link]
-
Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. DASH (Harvard). [Link]
-
What does a "Pyridine- FTIR analysis" can tell me? ResearchGate. [Link]
-
Supplementary Information. Royal Society of Chemistry. [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. Acta Poloniae Pharmaceutica. [Link]
-
Pyridine. Wikipedia. [Link]
-
Synthesis of Some Aminopicolinic Acids. International Research Library. [Link]
-
NMR Prediction. ACD/Labs. [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Center for Biotechnology Information. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]
-
Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
5-Chloropyridine-2-carboxylic acid. Chem-Impex. [Link]
-
IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. [Link]
-
UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex... ResearchGate. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. PROSPRE [prospre.ca]
- 3. acdlabs.com [acdlabs.com]
- 4. CASPRE [caspre.ca]
- 5. Predict 13C carbon NMR spectra [nmrdb.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Picolinic Acid Derivatives in Enzyme Inhibition Assays
This guide provides a comprehensive comparative analysis of picolinic acid derivatives as enzyme inhibitors, designed for researchers, scientists, and drug development professionals. Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a broad spectrum of enzymes. This document delves into the structure-activity relationships (SAR), comparative potencies, and detailed experimental protocols for evaluating these compounds against key enzyme targets.
Introduction to Picolinic Acid Derivatives as Enzyme Inhibators
Picolinic acid is a natural catabolite of the amino acid tryptophan and has been implicated in various physiological processes, including neuroprotection and immune modulation.[1] Its inherent ability to chelate metal ions, coupled with a rigid pyridine core, makes it and its derivatives attractive candidates for the design of enzyme inhibitors. The pyridine nitrogen and the carboxylic acid group can act as a bidentate ligand, coordinating to metal centers within enzyme active sites, a common mechanism of inhibition for metalloenzymes.[2] Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with the target enzyme. This guide will focus on three classes of enzymes where picolinic acid derivatives have shown significant inhibitory potential: Metallo-β-Lactamases, Dopamine β-Monooxygenase, and Botulinum Neurotoxin A Light Chain.
Comparative Analysis of Enzyme Inhibition
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3] A lower IC50 value indicates a more potent inhibitor. The following sections provide a comparative overview of the inhibitory activities of various picolinic acid derivatives against different enzyme targets.
Metallo-β-Lactamases (MBLs)
The rise of antibiotic resistance is a critical global health threat, with metallo-β-lactamases (MBLs) being key contributors. These zinc-dependent enzymes are produced by various bacteria and can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections. Picolinic acid derivatives have emerged as a promising class of MBL inhibitors.
Dipicolinic acid (DPA), or pyridine-2,6-dicarboxylic acid, has been a foundational scaffold for the development of potent MBL inhibitors. Structure-activity relationship (SAR) studies have revealed that both carboxylate groups are crucial for potent inhibition. The inhibitory potency can be significantly enhanced by introducing specific substituents onto the pyridine ring or by modifying one of the carboxylate groups.
Table 1: Comparative Inhibitory Activity (IC50) of Picolinic Acid Derivatives against Metallo-β-Lactamases
| Compound | Derivative | NDM-1 IC50 (µM) | IMP-1 IC50 (µM) | VIM-2 IC50 (µM) | Reference |
| 1 | Dipicolinic acid (DPA) | 0.52 | - | - | [4] |
| 2 | 4-((((2-hydroxy-3-(naphthalen-1-yloxy)propyl)amino)methyl)picolinic acid | 0.080 | 0.25 | 0.15 | [4] |
| 3 | 6-(phosphonomethyl)picolinic acid | 0.31 | 1.20 | - | [5] |
| 4 | 6-(carboxymethyl)picolinic acid | 7.0 | - | - | [5] |
| 5 | 6-((1H-1,2,3-triazol-4-yl)methyl)picolinic acid | 7.7 | - | - | [5] |
Note: '-' indicates data not available.
The data clearly indicates that strategic modifications to the DPA scaffold can lead to a dramatic increase in inhibitory potency. For instance, derivative 2 shows a significant improvement in activity against NDM-1, IMP-1, and VIM-2 compared to the parent DPA.[4] This highlights the importance of exploring the chemical space around the picolinic acid core to optimize interactions with the enzyme's active site. The introduction of a phosphonomethyl group at the 6-position (derivative 3 ) also results in potent inhibition of NDM-1.[5]
Dopamine β-Monooxygenase (DBM)
Dopamine β-monooxygenase is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a key step in the biosynthesis of catecholamines. Inhibitors of DBM have potential therapeutic applications as antihypertensive agents. A series of picolinic acid derivatives have been synthesized and evaluated as DBM inhibitors, providing valuable insights into their SAR.
Quantitative structure-activity relationship (QSAR) studies have shown that the inhibitory potency of picolinic acids against DBM is influenced by electronic, hydrophobic, and steric factors.[6] Specifically, a more negatively charged carboxylate group, increased lipophilicity at the 4-position, and bulkier substituents at the 5-position of the pyridine ring are associated with enhanced inhibitory activity.[6]
Table 2: Comparative Inhibitory Activity (pI50) of Picolinic Acid Derivatives against Dopamine β-Monooxygenase
| Compound | 4-Substituent | 5-Substituent | pI50 (-log IC50) |
| Fusaric acid | H | n-butyl | 4.89 |
| Phenopicolinic acid | H | 4-hydroxybenzyl | - |
| Derivative A | Cl | H | 3.74 |
| Derivative B | OCH3 | H | 3.82 |
| Derivative C | H | Cl | 4.30 |
| Derivative D | H | OCH3 | 4.15 |
Note: pI50 is the negative logarithm of the IC50 in molar. A higher pI50 value indicates greater potency. Data extracted from QSAR studies.[6]
The QSAR findings suggest that the carboxylate group of the picolinic acid derivative interacts with the copper ions at the active site of DBM, while the substituents at the 4- and 5-positions occupy adjacent hydrophobic pockets.[6]
Botulinum Neurotoxin A Light Chain (BoNT/A LC)
Botulinum neurotoxin A is one of the most potent toxins known and is the causative agent of botulism. The toxin consists of a heavy chain and a light chain. The light chain is a zinc-dependent endopeptidase that cleaves specific proteins involved in neurotransmitter release. Picolinic acid derivatives have been investigated as inhibitors of the BoNT/A light chain, offering a potential therapeutic strategy against botulism.
One study identified a series of substituted picolinic acids as low micromolar inhibitors of BoNT/A LC. The SAR investigation revealed that the picolinic acid core is crucial for activity, and modifications at the 5-position of the pyridine ring with indolyl groups led to potent inhibitors.
Table 3: Comparative Inhibitory Activity (IC50) of Picolinic Acid Derivatives against Botulinum Neurotoxin A Light Chain
| Compound | 5-Substituent | BoNT/A LC IC50 (µM) |
| CBIP | 5-(1H-indol-3-yl) | 4.1 |
| Derivative E | 5-(5-chloro-1H-indol-3-yl) | 3.8 |
| Derivative F | 5-(1H-indol-5-yl) | >50 |
Note: Data extracted from a study on picolinic acids as β-exosite inhibitors.[5]
The results indicate that the position and nature of the substituent on the picolinic acid ring are critical for inhibitory activity against BoNT/A LC.
Experimental Protocols
To ensure the reliability and reproducibility of enzyme inhibition data, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for conducting enzyme inhibition assays for the discussed enzyme classes.
Metallo-β-Lactamase Inhibition Assay (Spectrophotometric)
This protocol describes a general method for determining the IC50 values of picolinic acid derivatives against MBLs using a chromogenic substrate like nitrocefin. The hydrolysis of the β-lactam ring of nitrocefin results in a color change that can be monitored spectrophotometrically.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, IMP-1, VIM-2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Triton X-100
-
Nitrocefin (chromogenic substrate)
-
Picolinic acid derivatives (test compounds)
-
96-well, clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. A typical starting concentration range is 100 µM to 0.01 µM.
-
Enzyme Preparation: Dilute the purified MBL enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Assay Setup: In a 96-well plate, add 50 µL of the appropriate test compound dilution to each well. Include wells with assay buffer only (negative control) and wells with a known inhibitor (positive control).
-
Enzyme Addition: Add 25 µL of the diluted enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the nitrocefin solution (typically 100 µM final concentration) to each well to start the reaction.
-
Data Acquisition: Immediately start monitoring the absorbance at 486 nm every 30 seconds for 10-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Caption: Workflow for a spectrophotometric MBL inhibition assay.
Dopamine β-Monooxygenase Inhibition Assay (HPLC-based)
This protocol describes a method to determine the inhibitory activity of picolinic acid derivatives against DBM by measuring the enzymatic conversion of a substrate (e.g., tyramine) to its hydroxylated product (e.g., octopamine) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified Dopamine β-Monooxygenase
-
Assay Buffer: 50 mM MES, pH 6.0
-
Tyramine (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Picolinic acid derivatives (test compounds)
-
HPLC system with a C18 column and UV detector
-
Quenching solution (e.g., 0.4 M perchloric acid)
Procedure:
-
Compound and Reagent Preparation: Prepare stock solutions of test compounds, tyramine, and ascorbic acid in appropriate solvents.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, catalase (to prevent cofactor oxidation), ascorbic acid, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified DBM enzyme to the reaction mixture to a final concentration that yields a measurable product formation within a linear range.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add tyramine to the mixture to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Separate the substrate (tyramine) and product (octopamine) using an appropriate mobile phase gradient. Detect the compounds using a UV detector at a suitable wavelength (e.g., 274 nm).
-
Data Analysis:
-
Quantify the amount of product formed by integrating the peak area from the chromatogram.
-
Calculate the percentage of inhibition for each compound concentration compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Workflow Diagram:
Caption: Workflow for an HPLC-based DBM inhibition assay.
Botulinum Neurotoxin A Light Chain Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the proteolytic activity of BoNT/A LC. The substrate is a synthetic peptide containing a fluorophore and a quencher. Cleavage of the peptide by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant BoNT/A Light Chain
-
Assay Buffer: 20 mM HEPES, pH 7.4, containing 5 mM DTT and 10 µM ZnCl2
-
FRET peptide substrate (e.g., a SNAP-25-derived peptide with a fluorophore/quencher pair)
-
Picolinic acid derivatives (test compounds)
-
384-well, black, low-volume microplates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Using an acoustic dispenser or a liquid handler, dispense nanoliter volumes of the test compounds in DMSO into the 384-well plates.
-
Enzyme Addition: Add the BoNT/A LC, diluted in assay buffer, to each well.
-
Pre-incubation: Incubate the plates at 37°C for 15 minutes.
-
Reaction Initiation: Add the FRET peptide substrate, diluted in assay buffer, to each well to start the reaction.
-
Incubation: Incubate the plates at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Normalize the fluorescence signal to the no-inhibitor control (100% activity) and a no-enzyme control (0% activity).
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Caption: Workflow for a FRET-based BoNT/A LC inhibition assay.
Conclusion and Future Directions
Picolinic acid and its derivatives have demonstrated significant potential as inhibitors of a diverse range of enzymes, with promising activities against clinically relevant targets such as metallo-β-lactamases, dopamine β-monooxygenase, and botulinum neurotoxin A light chain. The versatility of the picolinic acid scaffold allows for extensive chemical modification, enabling the optimization of inhibitory potency and selectivity.
The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Future research should focus on expanding the library of picolinic acid derivatives and screening them against a wider panel of enzymes to uncover new therapeutic opportunities. Furthermore, detailed mechanistic studies, including X-ray crystallography of enzyme-inhibitor complexes, will be crucial for understanding the molecular basis of inhibition and for guiding the rational design of next-generation inhibitors with improved efficacy and safety profiles.
References
-
Mavridis, I. M., & Hadjipavlou-Litina, D. (2000). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Journal of computer-aided molecular design, 14(5), 451–464. [Link]
-
Papp-Wallace, K. M., et al. (2018). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Molecules (Basel, Switzerland), 23(9), 2149. [Link]
-
Logan, S. M., et al. (2017). Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. ACS infectious diseases, 3(11), 839–851. [Link]
-
MDPI. (2024). Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. Retrieved from [Link]
-
Chen, A. Y., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Journal of medicinal chemistry, 60(17), 7243–7254. [Link]
-
ResearchGate. (n.d.). (a) Flow chart of the proposed enzyme inhibitor screening methodology.... Retrieved from [Link]
-
Ali, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug design, development and therapy, 18, 1417–1453. [Link]
-
Whitemarsh, R. C., et al. (2022). A sensitive cell-based assay for testing potency of Botulinum neurotoxin type A. Toxicon : official journal of the International Society on Toxinology, 218, 107–114. [Link]
-
Dove Medical Press. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
Geren, L., et al. (2004). Inhibition of the protease activity of the light chain of type A botulinum neurotoxin by aqueous extract from stinging nettle (Urtica dioica) leaf. Basic & clinical pharmacology & toxicology, 95(5), 215–219. [Link]
-
Wikipedia. (2024). IC50. Retrieved from [Link]
-
Wikipedia. (2024). Picolinic acid. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-Chloro-6-(methoxycarbonyl)picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, picolinic acid derivatives stand out for their versatile biological activities.[1] The precise structure of these molecules is paramount to their function and safety. This guide offers an in-depth comparison of the essential analytical techniques used to validate the structure of 4-Chloro-6-(methoxycarbonyl)picolinic acid and its derivatives, ensuring the integrity of research and development programs.[2]
The journey from synthesis to a fully characterized compound relies on a multi-technique approach to unequivocally determine its chemical identity, purity, and three-dimensional arrangement of atoms.[1][3] This guide will delve into the core methodologies of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, providing both the "why" and the "how" behind their application.
The Orthogonal Approach: A Workflow for Confidence
Structural validation is not a linear process but rather a triangulation of data from orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence.
Caption: A typical workflow for the structural validation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment of individual atoms and how they are connected. For derivatives of this compound, both ¹H and ¹³C NMR are fundamental.
Why it's critical: NMR confirms the presence of key functional groups and their relative positions on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for substitution patterns on a pyridine ring.[4]
¹H NMR Spectroscopy
The aromatic protons on the pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom.[4] For a this compound backbone, we expect to see specific signals corresponding to the protons at the 3 and 5 positions.
¹³C NMR Spectroscopy
This technique provides a map of the carbon skeleton of the molecule. Key signals to identify include the carbonyl carbons of the carboxylic acid and the methoxycarbonyl group, as well as the carbons of the pyridine ring.[5]
Advanced 2D NMR Techniques
For more complex derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing long-range connectivities.[6]
Table 1: Expected NMR Data for a Hypothetical this compound Derivative
| Technique | Expected Chemical Shifts (δ ppm) | Information Gleaned |
| ¹H NMR | 8.0-8.5 (2H, aromatic), 4.0 (3H, -OCH₃) | Confirms pyridine ring substitution and presence of methoxy group. |
| ¹³C NMR | 165-170 (C=O, acid), 160-165 (C=O, ester), 120-150 (aromatic C), 53 (-OCH₃) | Provides a complete carbon count and identifies carbonyl and aromatic carbons. |
| HMBC | Correlations between -OCH₃ protons and the ester carbonyl carbon. | Unambiguously links the methoxy group to the ester functionality. |
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra. Ensure an adequate number of scans for a good signal-to-noise ratio, especially for ¹³C NMR due to its low natural abundance.[4]
-
2D Spectra Acquisition (if needed): Based on the complexity of the 1D spectra, run COSY, HSQC, and HMBC experiments to resolve any structural ambiguities.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze chemical shifts, coupling constants, and correlations to assemble the molecular structure.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its elemental formula.[7] For halogenated compounds like this compound derivatives, MS provides a characteristic isotopic pattern that is a dead giveaway for the presence of chlorine.[8]
Why it's critical: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thereby confirming the molecular formula.[9]
Isotopic Pattern of Chlorine
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[10] This results in a characteristic M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion peak (M+). The observation of this pattern is strong evidence for the presence of a single chlorine atom in the molecule.[8]
Caption: The characteristic 3:1 isotopic pattern for a compound containing one chlorine atom.
Table 2: Comparison of Mass Spectrometry Techniques
| Technique | Information Provided | Typical Use Case |
| Low-Resolution MS (LRMS) | Nominal molecular weight. | Rapid confirmation of product formation in a reaction mixture. |
| High-Resolution MS (HRMS) | Exact mass (to <5 ppm), elemental formula. | Unambiguous confirmation of the molecular formula of a purified compound. |
| Tandem MS (MS/MS) | Fragmentation pattern, structural information. | Elucidation of the structure of unknown impurities or metabolites.[7] |
Experimental Protocol: HRMS Analysis via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[7]
-
Data Acquisition: Acquire the mass spectrum in high-resolution mode. Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most probable elemental formula. Compare the theoretical and observed isotopic patterns to confirm the presence of chlorine.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide invaluable information about connectivity and formula, X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a crystal.[3][11]
Why it's critical: It provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. For picolinic acid derivatives, it can also reveal details about intermolecular interactions in the solid state.[1]
Experimental Protocol: From Crystal to Structure
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[11]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain the final atomic coordinates and other crystallographic parameters.
-
Structure Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions. Generate graphical representations of the molecule.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information | Sample State | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment | Solution | Provides detailed structural information in solution. | Can be complex for large molecules; requires soluble samples. |
| Mass Spectrometry | Molecular weight, elemental formula | Gas/Solution | High sensitivity, accurate mass determination. | Provides limited connectivity information on its own. |
| X-ray Crystallography | 3D structure, stereochemistry | Solid (crystal) | Unambiguous structure determination. | Requires high-quality single crystals, which can be difficult to obtain.[12] |
Conclusion
The structural validation of this compound derivatives is a critical component of any research or development program. A comprehensive approach that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential for ensuring the scientific integrity of the work. By combining the connectivity information from NMR, the molecular formula from HRMS, and the definitive 3D structure from crystallography, researchers can have the utmost confidence in their molecular architecture. This robust validation is the bedrock upon which reliable biological and chemical data are built.
References
- PharmaVED. (2024, April 28). Key Analytical Techniques Powering Pharmaceutical Quality Control.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- PubMed. (2025, May 2).
- ACS Publications. (2022, September 8). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography.
- JOCPR. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis.
- ACS Figshare. (2022, September 15). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography.
- Chemistry LibreTexts. (2020, August 22). 16.
- ResearchGate. (2025, November 26). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography | Request PDF.
- Chemistry LibreTexts. (2023, August 29).
- Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine.
- ResearchGate. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge.
Sources
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmaved.com [pharmaved.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acs.figshare.com [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 4-Chloro-6-(methoxycarbonyl)picolinic acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is a critical parameter that dictates its suitability for downstream applications. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 4-Chloro-6-(methoxycarbonyl)picolinic acid, a key building block in the synthesis of various pharmaceutical agents. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The importance of stringent purity control for intermediates like this compound cannot be overstated. Impurities, even in trace amounts, can lead to the formation of undesired byproducts, impact reaction yields, and introduce toxic components into the final active pharmaceutical ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurity profiles for all starting materials and intermediates.[1][2][3][4][5]
The Analytical Challenge: A Multi-pronged Approach to Purity Verification
A single analytical technique is rarely sufficient to unequivocally determine the purity of a synthesized compound. A robust purity assessment strategy relies on a combination of orthogonal methods, each providing a different and complementary piece of information. For this compound, a comprehensive evaluation should include chromatographic, spectroscopic, and elemental analysis techniques.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds. It excels at separating the target compound from structurally similar impurities.
Expertise & Experience in Method Selection: The choice of HPLC method is dictated by the physicochemical properties of the analyte. This compound is a moderately polar, acidic compound, making reversed-phase HPLC the most suitable approach. A C18 column is a good starting point due to its versatility and wide availability.
Comparative HPLC Methods:
To illustrate the importance of method optimization, we compare two reversed-phase HPLC methods for the analysis of this compound. Method A employs a standard isocratic elution, while Method B utilizes a gradient elution to achieve better separation of potential impurities.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | 60:40 (A:B) | 0-10 min: 90:10 to 10:90 (A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 10 minutes | 15 minutes |
| Resolution (Main Peak & Closest Impurity) | 1.8 | > 2.5 |
Trustworthiness through Self-Validation: Method B, with its gradient elution, provides superior resolution and is more likely to reveal the presence of trace impurities that might co-elute with the main peak in an isocratic method. This demonstrates a more rigorous and trustworthy approach to purity assessment.
Experimental Protocol: HPLC Purity Determination (Method B)
-
Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Chromatographic System: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-10 min: Linear gradient to 10% A, 90% B
-
10-12 min: Hold at 10% A, 90% B
-
12-12.1 min: Linear gradient back to 90% A, 10% B
-
12.1-15 min: Hold at 90% A, 10% B for column re-equilibration.
-
-
Injection and Analysis: Inject 10 µL of the sample solution and monitor the chromatogram at 254 nm. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Visualization of the HPLC Workflow:
Caption: Workflow for HPLC Purity Analysis.
Spectroscopic Confirmation: NMR and Mass Spectrometry
Spectroscopic techniques provide structural confirmation and can identify impurities that may not be resolved by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools for confirming the structure of the synthesized compound and for detecting impurities with different chemical environments.
Expertise & Experience in Spectral Interpretation: In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons and the methyl ester protons. The presence of unexpected signals, even at low intensities, can indicate the presence of impurities. For instance, the presence of signals corresponding to starting materials or regioisomers would be readily apparent.
Hypothetical ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Aromatic H |
| ~7.8 | d | 1H | Aromatic H |
| ~4.0 | s | 3H | -OCH₃ |
Trustworthiness through Orthogonal Data: Combining NMR data with HPLC results provides a more complete picture of the sample's purity. While HPLC may show a single peak, NMR can reveal the presence of co-eluting impurities if their proton or carbon environments are different.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and impurity identification.
Expertise & Experience in Fragmentation Analysis: For this compound (C₈H₆ClNO₄, MW: 215.59 g/mol ), the mass spectrum should show a molecular ion peak (M⁺) at m/z 215. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, which is a characteristic isotopic pattern for chlorine. Common fragmentation pathways for this molecule would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Hypothetical Mass Spectrometry Data:
| m/z | Relative Intensity (%) | Assignment |
| 215 | 100 | [M]⁺ |
| 217 | 33 | [M+2]⁺ |
| 184 | 45 | [M - OCH₃]⁺ |
| 156 | 60 | [M - COOCH₃]⁺ |
Elemental Analysis: The Ultimate Purity Check
Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the sample.[6] This technique is a fundamental measure of purity, as the presence of significant impurities will cause the experimental values to deviate from the theoretically calculated values.
Expertise & Experience in Data Interpretation: For a pure sample of this compound (C₈H₆ClNO₄), the experimentally determined elemental composition should be within ±0.4% of the theoretical values.[7]
Comparative Elemental Analysis Data:
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| C | 44.57 | 44.45 | -0.12 |
| H | 2.81 | 2.85 | +0.04 |
| N | 6.50 | 6.45 | -0.05 |
| Cl | 16.44 | 16.35 | -0.09 |
Trustworthiness through Absolute Measurement: Unlike chromatographic and spectroscopic methods that provide relative purity, elemental analysis offers an absolute measure of the elemental composition, making it a powerful tool for final purity confirmation.
Visualization of the Purity Assessment Logic:
Caption: Logical Flow of Purity Assessment.
Conclusion: An Integrated Approach to Ensuring Quality
The purity assessment of a synthesized intermediate like this compound is a multi-faceted process that requires a thoughtful and integrated analytical strategy. Relying on a single technique can be misleading. By combining the high-resolution separation of HPLC, the detailed structural information from NMR and Mass Spectrometry, and the absolute compositional data from elemental analysis, researchers and drug development professionals can confidently ascertain the purity of their material. This rigorous, multi-pronged approach not only ensures the quality and consistency of the intermediate but also upholds the principles of scientific integrity and regulatory compliance, ultimately contributing to the development of safe and effective medicines.
References
-
ICH. (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
- ICH. (n.d.). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (n.d.). Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (n.d.). Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (n.d.). Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
PharmaTalks. (2023, September 3). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers. YouTube. [Link]
-
Wikipedia. (2023, August 29). Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]
-
PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Elemental analysis. Wikipedia. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. youtube.com [youtube.com]
- 6. Elemental analysis - Wikipedia [en.wikipedia.org]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 4-Chloro-6-(methoxycarbonyl)picolinic acid in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of agrochemical and pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly impacts research and development timelines, process efficiency, and overall cost. This guide provides a detailed cost-benefit analysis of utilizing 4-Chloro-6-(methoxycarbonyl)picolinic acid as a key building block, with a particular focus on its potential application in the synthesis of next-generation herbicides, such as the arylpicolinate class. We will objectively compare its synthetic utility against a more advanced intermediate, providing experimental context and a clear economic evaluation to inform your procurement and synthetic strategy.
The Strategic Importance of Substituted Picolinic Acids
Picolinic acid derivatives are foundational scaffolds in a multitude of bioactive molecules, most notably in the agrochemical sector.[1] The substitution pattern on the pyridine ring dictates the molecule's biological activity and selectivity. The development of novel herbicides, for instance, has moved towards complex 6-aryl-4-aminopicolinates, such as Halauxifen-methyl, which offer improved efficacy and weed spectrum.[2][3] The synthesis of these complex molecules relies on the strategic coupling of a substituted picolinate "head" with an aryl "tail," a process frequently achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5]
The choice of the picolinate starting material is therefore a crucial factor in the overall efficiency and cost of the synthesis. Here, we analyze the viability of this compound as a foundational building block for such complex syntheses.
Comparative Synthetic Pathways to a Halauxifen-Methyl Precursor
To provide a tangible comparison, we will consider the synthesis of a key intermediate for the herbicide Halauxifen-methyl: Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate . We will evaluate two plausible synthetic routes, one commencing with the readily available this compound, and an alternative route utilizing a more advanced, commercially available intermediate.
Route A: A Multi-Step Approach from this compound
This route necessitates a series of transformations to introduce the required amino group at the 4-position and to prepare the molecule for the final coupling reaction.
Diagram of Synthetic Route A:
Caption: Multi-step synthesis of a Halauxifen-methyl precursor starting from this compound.
Route B: A More Direct Approach with an Advanced Intermediate
This streamlined route leverages a commercially available, pre-functionalized picolinate, simplifying the synthesis to a single key coupling step.
Diagram of Synthetic Route B:
Caption: A direct, one-step synthesis of a Halauxifen-methyl precursor using a commercially available advanced intermediate.
Cost-Benefit Analysis: A Head-to-Head Comparison
The choice between these two synthetic pathways hinges on a careful balance of raw material costs, process complexity, and overall yield.
| Parameter | Route A: From this compound | Route B: From Methyl 4-amino-3,6-dichloropicolinate | Analysis |
| Starting Material Cost | This compound: Moderately priced. | Methyl 4-amino-3,6-dichloropicolinate: Higher initial cost per gram.[1][6][7] | While the initial investment in the starting material for Route A is lower, the subsequent reaction steps add to the overall cost. Route B's higher upfront cost for the advanced intermediate may be offset by a more efficient process. |
| Number of Synthetic Steps | 3-4 steps (esterification, amination, chlorination, coupling) | 1 step (coupling) | Route A is significantly more labor-intensive and requires more equipment and operator time, increasing operational costs. Route B offers a substantial reduction in process complexity. |
| Reagent & Catalyst Costs | Requires additional reagents for esterification, amination, and chlorination (e.g., thionyl chloride, ammonia, N-chlorosuccinimide). | Primarily requires the Suzuki coupling catalyst (e.g., a palladium complex) and a base.[8] | Route A incurs costs for multiple sets of reagents and potential catalysts for each step. The cost of the palladium catalyst in Route B is a significant factor, but it is also required in Route A's final step. |
| Overall Yield | Cumulative yield over multiple steps is likely to be lower. | Higher overall yield due to a single, optimized transformation. | Each step in a multi-step synthesis will have an associated yield loss. A single-step, high-yielding reaction like that in Route B is generally more efficient in terms of material usage. |
| Purification & Waste | Multiple purification steps are required, generating more solvent and solid waste. | A single purification step after the coupling reaction. | The environmental and economic costs associated with waste disposal are significantly lower for Route B. |
| Time to Final Product | Longer, due to multiple reaction and work-up times. | Shorter, with a single reaction and purification cycle. | For time-sensitive research and development projects, the speed of Route B is a major advantage. |
Experimental Protocols
While a direct experimental comparison for the synthesis of the Halauxifen-methyl precursor from both starting materials is not available in a single source, the following protocols are based on established methodologies for similar transformations.
Experimental Workflow for Suzuki Coupling (Applicable to the final step of Route A and the single step of Route B)
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Suzuki Coupling:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the picolinate ester (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of dioxane and water, or toluene and water). Degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-aryl-picolinate.[9][10]
Conclusion and Recommendations
The cost-benefit analysis reveals a clear trade-off between the initial cost of starting materials and the overall process efficiency.
-
For large-scale, cost-driven manufacturing of established agrochemicals , developing a multi-step synthesis from a cheaper, more fundamental building block might be economically viable, provided that each step is highly optimized to maximize yield and minimize waste. However, for a complex molecule like a 6-aryl-4-aminopicolinate, the cumulative yield losses and increased operational costs of a multi-step process are significant drawbacks.
-
For research and development, library synthesis, and the production of high-value, complex molecules like Halauxifen-methyl , the use of a more advanced intermediate such as Methyl 4-amino-3,6-dichloropicolinate (Route B) is demonstrably superior. The higher upfront cost of this material is more than compensated for by the significantly reduced number of synthetic steps, higher overall yield, reduced waste generation, and faster time to the final product.
Recommendation: For researchers and drug development professionals focused on the synthesis of novel, complex picolinate-based bioactive molecules, we strongly recommend a synthetic strategy that employs advanced, pre-functionalized intermediates. While this compound is a viable building block, its use necessitates a more protracted and less efficient synthetic route for this specific application. The investment in a more expensive, yet more direct, starting material will likely result in substantial savings in terms of time, resources, and overall project cost.
References
-
Boron Molecular. 2-fluoro-4-methoxyphenyl boronic acid. Available from: [Link]
-
Cenmed Enterprises. 4-Amino-3,6-dichloropicolinic acid. Available from: [Link]
-
ChemUniverse. 4-AMINO-3,6-DICHLOROPICOLINIC ACID. Available from: [Link]
-
Dow AgroSciences LLC. Preparation method of halauxifen-methyl. Eureka | Patsnap. Available from: [Link]
- Dow AgroSciences LLC. Selective weed control with halauxifen. Google Patents.
- Dow AgroSciences LLC. Improved synthesis of 6-aryl-4-aminopicolinates. Google Patents.
- Dow AgroSciences LLC. Improved synthesis of 4-amino-6-(heterocyclic)picolinates. Google Patents.
- Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353.
- Liu, G., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-6617.
-
Minnesota Department of Agriculture. (2015). Halauxifen-methyl. Available from: [Link]
- O'Donovan, R. (2015). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. A Thesis submitted for the award of Doctor of Philosophy of Dublin City University.
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Pharmaffiliates. 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile. Available from: [Link]
-
PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Available from: [Link]
-
ResearchGate. Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
- Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 79.
-
The Suzuki Reaction. (2014). Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids.
-
AOBChem. (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid. Available from: [Link]
-
Organic Syntheses. 4-methoxy-2'-methylbiphenyl. Available from: [Link]
- Google Patents. Preparation of 4-amino-3,5,6-trichloropicolinic acid.
- Google Patents. Herbicide composition containing halauxifen-methyl and nicosulfuron.
- Google Patents. Compositions comprising halauxifen and other herbicides and methods thereof.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. researchgate.net [researchgate.net]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 5. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. cenmed.com [cenmed.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
literature review of the applications of substituted picolinic acids
An In-Depth Technical Guide to the Applications of Substituted Picolinic Acids A Comparative Analysis for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Picolinic acid, an endogenous catabolite of L-tryptophan, has emerged from its role as a simple biological chelator to become a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structure, featuring a pyridine ring with a carboxylic acid at the 2-position, provides a versatile framework for developing a diverse range of biologically active molecules.[2][3] This guide offers a comprehensive review of the multifaceted applications of substituted picolinic acids, objectively comparing their performance across key therapeutic areas. We will delve into their mechanisms of action, present supporting experimental data from seminal studies, and provide detailed protocols to empower researchers in their own investigations. From neuroprotective agents that counteract excitotoxicity to potent antimicrobial compounds and novel anticancer therapeutics, this review synthesizes field-proven insights to illuminate the path from molecular design to clinical potential.
The Picolinic Acid Scaffold: A Foundation for Discovery
Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring isomer of nicotinic acid, synthesized in the body via the kynurenine pathway.[4][5] This pathway accounts for over 95% of L-tryptophan turnover, producing several neuroactive metabolites.[4] While often overshadowed by its neurotoxic counterpart, quinolinic acid, picolinic acid possesses a distinct and compelling range of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[5][6]
Its primary inherent function is as one of the body's most effective natural chelators for essential trace elements like zinc, chromium, and manganese, facilitating their absorption from the gastrointestinal tract.[7] This chelation capability is central to many of its therapeutic applications, from nutritional supplements to its antimicrobial and anticancer mechanisms. The picolinate structure serves as an excellent π-acceptor ligand, forming stable complexes with various transition metal ions, a property that has been extensively exploited in drug design.[8]
Caption: The Kynurenine Pathway, illustrating the synthesis of picolinic acid.
Comparative Analysis of Therapeutic Applications
The versatility of the picolinate scaffold has led to its exploration in numerous therapeutic contexts. This section compares the performance of substituted picolinic acids in several key areas.
Antimicrobial and Preservative Applications
Picolinic acid and its derivatives exhibit broad-spectrum antimicrobial activity, making them potential alternatives to traditional food preservatives like benzoic acid.[8][9] Their primary mechanism is believed to be metal chelation, which inhibits microbial growth and sporulation.[10][11]
Comparative Performance: Studies have shown that picolinic acid (PA) and its salts, such as sodium picolinate (PS), have stronger antimicrobial activity than benzoates, particularly at a pH of 5.0.[8][9] Furthermore, transition metal complexes of picolinic acid have demonstrated potent antibacterial properties against a wide range of foodborne pathogens.[8][12]
Table 1: Comparative Antimicrobial Activity (MIC, mg/mL)
| Compound | S. aureus | B. subtilis | P. aeruginosa | E. coli | C. albicans | Reference |
| Picolinic Acid (PA) | 2.0 | 2.0 | 0.19-3.13 | 0.5 | 0.78 | [9][10] |
| Sodium Picolinate (PS) | 0.78 | 0.78 | 0.19-3.13 | - | 0.78 | [9] |
| Benzoic Acid (BA) | 0.25 | 0.25 | >1.0 | - | >1.0 | [9] |
| Zinc Picolinate | 0.5 | 0.5 | - | 0.5 | - | [8][12] |
| Copper Picolinate | 0.5 | 2.0 | - | 0.5 | - | [8][12] |
Experimental Protocol: Microbroth Dilution for MIC Determination [9]
-
Preparation: Prepare a stock solution of the test compound (e.g., picolinic acid) in a suitable solvent. Serially dilute the stock solution in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.
-
Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Validation: Include positive (microbes, no compound) and negative (broth, no microbes) controls. The assay is validated if there is clear growth in the positive control and no growth in the negative control.
Neurological and Neuroprotective Applications
Within the central nervous system, picolinic acid acts as an endogenous modulator of neuroactivity.[4] Its most notable function is its ability to protect against the excitotoxic effects of quinolinic acid, an NMDA receptor agonist implicated in inflammatory neurological diseases.[4][13]
Mechanism & Comparative Performance: Picolinic acid uniquely blocks the neurotoxic properties of quinolinic acid without inhibiting its neuroexcitant effects.[13][14] This suggests a mechanism distinct from direct NMDA receptor antagonism. This protective effect has been demonstrated in models where picolinic acid prevents the loss of cholinergic and dopaminergic neurons caused by quinolinic acid.[12][14] Furthermore, synthetic derivatives have been developed with potent anticonvulsant activity. For instance, Picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) was identified as a highly effective anticonvulsant in the NIH's Anticonvulsant Screening Project.[15]
Table 2: Comparative Neuroprotective and Anticonvulsant Activity
| Compound/Application | Model System | Key Finding | Alternative/Control | Reference |
| Picolinic Acid | Rat Striatum | Protects against quinolinic acid-induced neuronal loss. | Quinolinic Acid alone | [13][14] |
| Pic-BZA | Mouse Seizure Model | Potent anticonvulsant activity. | - | [15] |
| Pic-2-F-BZA (7) | Mouse Seizure Model | Most effective in series, longer duration of action. | Pic-BZA | [15] |
Oncological Applications
The picolinate scaffold is a promising framework for the development of anticancer agents.[1] The mechanisms are varied and include the induction of apoptosis, inhibition of key signaling molecules, and exploiting the higher iron requirement of cancer cells through chelation.[16][17][18]
Comparative Performance: Early studies showed that picolinic acid itself could retard the growth of Ehrlich ascites tumors in mice, an effect not seen with the iron chelator deferoxamine.[18] More recently, synthetic derivatives have been designed with specific molecular targets. A novel derivative was shown to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells (A549) with an IC₅₀ of 99.93 µM, while showing no toxicity against normal cells.[16] Rhenium(I) tricarbonyl complexes of picolinic acid have also been investigated, with one complex showing significant toxicity against HeLa and A549 cancer cell lines.[19]
Table 3: Comparative Anticancer Activity (IC₅₀ / LC₅₀)
| Compound | Cell Line | Activity (µM) | Mechanism | Reference |
| Compound 5 (PA Derivative) | A549 (Lung) | IC₅₀ = 99.93 | ER Stress-mediated apoptosis | [16] |
| Compound 5 (PA Derivative) | MCF-7 (Breast) | No activity | - | [16] |
| fac-[Re(Pico)(CO)₃(H₂O)] | A549 (Lung) | LC₅₀ = 20.9 µg/mL | Not specified | [19] |
| fac-[Re(Pico)(CO)₃(H₂O)] | HeLa (Cervical) | LC₅₀ = 15.8 µg/mL | Not specified | [19] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment [16]
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted picolinic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The MTT is reduced by viable cells to a purple formazan product.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using dose-response curve analysis.
Herbicidal Applications
Picolinic acid and its derivatives are a notable class of synthetic auxin herbicides.[20][21] They function by mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible weeds.
Comparative Performance: New picolinate compounds like halauxifen-methyl and florpyrauxifen-benzyl have recently been commercialized as novel herbicides.[21] Research has focused on modifying the picolinic acid structure to enhance potency and selectivity. In one study, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids were synthesized. Compound V-7 from this series showed an IC₅₀ value for inhibiting Arabidopsis thaliana root growth that was 45 times lower than the commercial herbicide halauxifen-methyl.[20] Another compound, V-8, exhibited better post-emergence herbicidal activity than the established herbicide picloram.[20][21]
Table 4: Comparative Herbicidal Activity
| Compound | Target | Activity | Comparator | Reference |
| Compound V-7 | A. thaliana root growth | IC₅₀ = 0.004 µM | Halauxifen-methyl (IC₅₀ = 0.18 µM) | [20] |
| Compound V-8 | Post-emergence weed control | More effective at 300 g/ha | Picloram | [20][21] |
General Synthesis of Substituted Picolinic Acids
The synthesis of picolinamide and other derivatives typically involves the activation of the carboxylic acid group of a picolinic acid starting material, followed by coupling with a desired amine, alcohol, or other nucleophile.[2][22][23]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. scihub.org [scihub.org]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. queensu.ca [queensu.ca]
- 15. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. public.pensoft.net [public.pensoft.net]
- 17. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. irl.umsl.edu [irl.umsl.edu]
- 23. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the SAR Landscape of Picolinic Acid Derivatives: A Guide for Researchers
For Immediate Release
Shanghai, China – January 19, 2026 – In the intricate world of drug discovery and development, the strategic exploration of structure-activity relationships (SAR) is paramount to the design of novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, delves into the SAR studies of molecules derived from the versatile scaffold, 4-Chloro-6-(methoxycarbonyl)picolinic acid. While direct and comprehensive SAR studies originating from this specific molecule are not extensively documented in publicly available literature, this guide will provide a comparative analysis based on structurally related picolinic acid derivatives, offering valuable insights into the potential of this chemical class.
The Picolinic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid moiety can participate in hydrogen bonding or ionic interactions. Furthermore, the aromatic ring provides a platform for various substitutions, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize target engagement and pharmacokinetic profiles.
This compound: A Versatile Starting Point
The subject of this guide, this compound, presents two key functional groups ripe for chemical modification: a chloro substituent at the 4-position and a methoxycarbonyl group at the 6-position. These handles allow for the systematic synthesis of analog libraries to probe the SAR of this scaffold.
Below is a conceptual workflow for the derivatization of this compound:
Safety Operating Guide
Navigating the Disposal of 4-Chloro-6-(methoxycarbonyl)picolinic acid: A Guide for the Modern Laboratory
For the discerning researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 4-Chloro-6-(methoxycarbonyl)picolinic acid (CAS No. 293294-71-0) is not merely a regulatory hurdle, but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this chlorinated picolinic acid derivative, grounded in established safety protocols and an understanding of its chemical nature.
Understanding the Hazard Profile: Why Caution is Paramount
This compound is classified with the following hazard statements:
Table 1: Key Chemical and Safety Information
| Property | Value | Source |
| CAS Number | 293294-71-0 | [5] |
| Molecular Formula | C8H6ClNO4 | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1][2] |
| Signal Word | Warning | [1][2] |
Immediate Safety & Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, the paramount concern is personal safety. Adherence to proper PPE protocols is non-negotiable.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards to protect against splashes.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.
-
Body Protection: A laboratory coat or chemical-resistant apron must be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, particularly when handling the solid material, a NIOSH-approved P95 or EU EN 143 P1 particulate respirator is necessary. All handling of the solid form should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.[9]
-
Designated Waste Container: Dedicate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.
-
Solid vs. Liquid:
-
Solid Waste: Unused or expired solid this compound should be collected in its original container or a compatible, sealable container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
-
Avoid Mixing: Do not mix this waste stream with other incompatible waste types, such as strong oxidizing agents or bases, to prevent unforeseen chemical reactions.[6]
Step 2: Container Management and Labeling
-
Container Integrity: Use only containers that are in good condition, free from leaks or cracks, and have a secure, tight-fitting lid. The container must be chemically compatible with the chlorinated organic acid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all constituents of the waste, including solvents and their approximate concentrations.
-
Closure: Keep the waste container closed at all times, except when adding waste.[10]
Step 3: Accidental Spill Cleanup
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2.
-
Containment & Cleanup:
-
For solid spills , carefully sweep or scoop the material to avoid generating dust. Place into the designated hazardous waste container.
-
For liquid spills , absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent for large spills. Place the absorbent material into the hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (such as soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
Step 4: Final Disposal Pathway
-
Licensed Disposal Vendor: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[11] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal.
-
Incineration: Due to its chlorinated nature, the recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like hydrogen chloride).[12] This is the most effective way to ensure complete destruction of the compound and prevent the release of harmful substances into the environment.[13]
Workflow and Decision-Making Diagram
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety and environmental responsibility.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 19, 2026, from [Link]
-
Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved January 19, 2026, from [Link]
-
Business Services. (n.d.). HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. Retrieved January 19, 2026, from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 19, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved January 19, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved January 19, 2026, from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved January 19, 2026, from [Link]
-
Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved January 19, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved January 19, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved January 19, 2026, from [Link]
Sources
- 1. 293294-71-0 | this compound - AiFChem [aifchem.com]
- 2. 6-(Methoxycarbonyl)picolinic acid | 7170-36-7 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 293294-71-0|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vumc.org [vumc.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Personal protective equipment for handling 4-Chloro-6-(methoxycarbonyl)picolinic acid
Comprehensive Safety & Handling Guide: 4-Chloro-6-(methoxycarbonyl)picolinic acid
This document provides essential, field-proven guidance for the safe handling, use, and disposal of this compound (CAS No. 293294-71-0). The protocols outlined below are designed to empower researchers, scientists, and drug development professionals to mitigate risks effectively, ensuring both personal safety and experimental integrity. Our approach moves beyond simple checklists to explain the scientific rationale behind each safety measure, fostering a deep and intuitive culture of safety in your laboratory.
Immediate Safety Briefing: Core Hazards & Mandatory Precautions
This compound is a solid chemical compound that presents multiple hazards upon exposure. A thorough understanding of its risk profile is the foundation of safe handling.
Primary Hazard Profile:
-
Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[1]
-
Causes Skin Irritation (H315): Direct contact with the solid or its solutions can cause skin irritation.[1]
-
Causes Serious Eye Irritation (H319): This compound poses a significant risk to vision upon eye contact.[1] The related compound, picolinic acid, is known to cause serious eye damage (H318), underscoring the need for stringent eye protection.[2]
-
May Cause Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract.[1]
Given these hazards, direct contact and aerosol generation must be strictly controlled through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
The "Why": A Risk-Based Rationale for PPE Selection
Effective safety protocols are built on a clear understanding of risk causality. The selection of PPE is not arbitrary; it is a direct response to the specific exposure routes and hazards presented by the chemical.
-
Eye & Face Protection: The designation of "Causes Serious Eye Irritation" (H319) necessitates a physical barrier to prevent dust or splashes from reaching the eyes.[1] Standard safety glasses are insufficient. Tightly-sealed goggles are required to protect against fine particulates and accidental splashes. A face shield provides a secondary layer of protection, particularly when handling larger quantities or during procedures with a high splash potential.[3][4]
-
Skin & Body Protection: The risk of skin irritation (H315) makes impervious barriers essential.[1] A standard lab coat protects against incidental contact, but chemical-resistant gloves are the primary defense for your hands. Nitrile gloves are a suitable choice for their resistance to a range of chemicals and are recommended for handling this compound.[4][5]
-
Respiratory Protection: As a solid, the primary inhalation risk comes from airborne dust generated during handling, such as weighing or transferring the powder.[3] The hazard statement "May Cause Respiratory Irritation" (H335) dictates that when engineering controls (like a fume hood) are not sufficient to control dust, respiratory protection is mandatory.[1]
Core Protocol: PPE Selection & Operational Use
The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-Use Inspection & Setup | Safety Goggles | - | Lab Coat | Not required if container is sealed |
| Weighing/Transferring Solid | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required. Use certified respirator (e.g., N95/FFP2) if outside a fume hood or ventilated enclosure.[5][6] |
| Preparing Solutions (Dissolving) | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended if dust is present. |
| Handling Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required if performed in a well-ventilated area. |
| Small Spill Cleanup (<1g) | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (N95/FFP2 or higher).[5] |
| Large Spill Cleanup (>1g) | Safety Goggles & Face Shield | Nitrile Gloves | Impervious Clothing/Apron | Full-face respirator with appropriate cartridges or SCBA.[3][5] |
Operational Workflow & Logistics Plan
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following diagram illustrates the logical flow for handling this compound, from preparation to disposal.
Caption: Operational workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Engineering Controls First: Always handle the solid form of this chemical within a certified chemical fume hood or a powder containment enclosure to minimize dust inhalation.[5] Ensure ventilation is active and functioning correctly before starting work.
-
Donning PPE:
-
First, put on your lab coat and ensure it is fully buttoned.
-
Next, put on your safety goggles. If a risk of splashing exists, add a face shield over the goggles.
-
If respiratory protection is required, perform a seal check on your respirator.
-
Finally, put on your chemical-resistant nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
-
Handling:
-
Avoid actions that generate dust, such as dropping or vigorous scraping.
-
Use tools (spatulas, weigh boats) appropriate for the quantity being handled to prevent spills.
-
Keep the container tightly closed when not in use.[5]
-
-
Doffing PPE: To prevent cross-contamination, remove PPE in the following order:
-
Remove gloves first, peeling them off without touching the outer surface with your bare hands.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove your respirator (if used).
-
Wash hands thoroughly with soap and water immediately after handling.[5]
-
Decontamination & Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle. Failure to adhere to correct procedures can endanger support staff and the environment.
Operational Disposal:
-
Contaminated PPE: All disposable PPE, including gloves and weigh boats, that has come into contact with the chemical must be considered hazardous waste.
-
Collect these items in a dedicated, clearly labeled, sealed waste bag or container.
-
-
Chemical Waste:
-
Unused or waste quantities of the chemical, as well as solutions, must be disposed of as hazardous chemical waste.
-
Do not pour this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
-
Spill Response Plan:
-
Evacuate and Alert: In case of a spill, evacuate the immediate area and alert your supervisor and laboratory personnel.
-
Control Access: Prevent others from entering the contaminated area.
-
Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate spill-level PPE as outlined in the table above. For large spills, professional EHS responders should be contacted.[5]
-
Containment and Cleanup:
-
Gently cover the solid spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the affected area thoroughly.
-
Dispose of all cleanup materials as hazardous waste.
-
References
-
This compound SDS. Echemi.
-
Essential Safety and Operational Guidance for Handling Picolinic Acid-d4. Benchchem.
-
Picolinic Acid Safety Data Sheet. Sigma-Aldrich.
-
Picolinic Acid Material Safety Data Sheet. Sciencelab.com.
-
Picolinic Acid Safety Data Sheet. Fisher Scientific.
-
4-Chloro-6-methylpicolinic acid Safety Data Sheet. Sigma-Aldrich.
-
Personal Protective Equipment (PPE). CHEMM.
-
This compound Product Information. AiFChem.
-
Protective Equipment. American Chemistry Council.
-
Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety.
-
What PPE Should You Wear When Handling Acid? LeelineWork.
-
Picolinic Acid Safety Data Sheet. Fisher Scientific.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
